Sodium chlorite
Description
This compound is an inorganic sodium salt in which chlorite is the counterion. It has a role as an oxidising agent. It is an inorganic sodium salt and a chlorite salt.
Used as an agent for cleaning drinking water. It is also used as an additive in products like toothpaste and mouthwash. Acidified this compound was approved by the U.S. Food and Drug Administration as of 2004, as an anti-microbial agent which is non-toxic, but not as a drug.
See also: Citric acid monohydrate; this compound (component of) ... View More ...
Properties
CAS No. |
7758-19-2 |
|---|---|
Molecular Formula |
ClHNaO2 |
Molecular Weight |
91.45 g/mol |
IUPAC Name |
sodium;chlorite |
InChI |
InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3); |
InChI Key |
OEMUKJZHMHTYSL-UHFFFAOYSA-N |
SMILES |
[O-]Cl=O.[Na+] |
Isomeric SMILES |
[O-]Cl=O.[Na+] |
Canonical SMILES |
OCl=O.[Na] |
Color/Form |
White crystals or crystalline powder Slightly hygroscopic crystals or flakes, does not cake |
density |
2.468 g/cu cm in crystalline form 2.5 g/cm³ |
melting_point |
Decomposes as it melts between 180-200 °C |
Other CAS No. |
7758-19-2 |
physical_description |
Sodium chlorite appears as a white crystalline solid. Difficult to burn, but accelerates the burning of organic substances. Forms explosive mixtures with certain combustible materials. May explode under prolonged exposure to heat or fire. Used in water purification, to bleach wood pulp, textile, fats, oils; and for many other uses. Dry Powder, Liquid; Dry Powder; Liquid; Pellets or Large Crystals Colorless crystals or powder; technical grade is a white solid with a slightly greenish tint; [CHEMINFO] White solid; Formulated as soluble concentrates and ready-to-use liquids; [Reference #1] SLIGHTLY HYGROSCOPIC WHITE CRYSTALS OR FLAKES. |
Pictograms |
Oxidizer; Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |
Related CAS |
13898-47-0 (Parent) |
solubility |
Slightly soluble in methanol 64 g/100 g water at 17 °C Solubility in water, g/100ml at 17 °C: 39 |
Synonyms |
Chlorous Acid Sodium salt; Alcide LD; Chloro-Clean; Chloro-Clean (chlorite); Dioxychlor; Neo Silox D; Silbrite 25; Silbrite 80; Sodium chlorite; Textone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chlorite (NaClO₂) is an inorganic salt of chlorous acid, recognized for its potent oxidizing properties.[1][2] It serves as a crucial precursor in the production of chlorine dioxide (ClO₂), a powerful biocide and bleaching agent.[3][4] While the free acid, chlorous acid (HClO₂), is unstable, this compound is a stable and commercially available solid, making it a versatile reagent in various industrial and laboratory settings.[5] Its applications range from water purification and bleaching of textiles and paper pulp to specialized roles in organic synthesis.[4][6] This guide provides a comprehensive technical overview of the core chemical properties, stability, and reactivity of this compound, intended for professionals in research and development.
Core Physical and Chemical Properties
This compound is a white, crystalline, and slightly hygroscopic solid.[6][7][8] Commercial grades are often sold as a powder or flakes with approximately 80% purity, with sodium chloride used as a stabilizer.[9][10] The pure anhydrous salt is stable for long-term storage, while the trihydrate form becomes anhydrous above 38°C.[11]
Quantitative Physical and Chemical Data
The fundamental properties of this compound are summarized in the table below, providing key data points for experimental design and safety assessments.
| Property | Value | Reference(s) |
| Chemical Formula | NaClO₂ | [2][12] |
| Molecular Weight | 90.44 g/mol | [7][12] |
| Appearance | White, hygroscopic crystalline solid | [7][8] |
| Odor | Odorless | [6][13] |
| Density | 2.468 - 2.5 g/cm³ | [2][6][7] |
| Melting Point | Decomposes at 180–200°C | [2][7][13] |
| pH (25% Solution) | 12 - 13 | [3][6] |
| Vapor Pressure (25% Solution) | 20 hPa @ 20°C | [14] |
Table 1: Summary of key physical and chemical properties of this compound.
Solubility
This compound is readily soluble in water, and its solubility increases with temperature.[6][15] It is only slightly soluble in polar organic solvents like methanol.[7]
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 17 | 39 | [15] |
| 30 | 46 | [15] |
| 45 | 53 | [15] |
| 60 | 55 | [15] |
Table 2: Solubility of this compound in water at various temperatures.
Chemical Stability and Decomposition
The stability of this compound is highly dependent on environmental conditions such as pH, temperature, light exposure, and the presence of contaminants.
pH Dependence
This compound exhibits significant stability in alkaline aqueous solutions, which can be boiled with minimal decomposition.[15] However, in acidic solutions (pH 2-4), it becomes unstable.[15][16] The chlorite ion (ClO₂⁻) reacts with H⁺ ions to form the unstable chlorous acid (HClO₂), which rapidly disproportionates into chlorine dioxide (ClO₂), chlorate (ClO₃⁻), and chloride (Cl⁻).[5][15] This reaction is the basis for generating chlorine dioxide for disinfection purposes.[2][16]
Caption: Decomposition pathways of this compound under various conditions.
Thermal Stability
Solid this compound decomposes upon heating to 180–200°C.[13][15] The decomposition can yield sodium chlorate and sodium chloride, or it may proceed to complete decomposition, forming sodium chloride and oxygen.[15] The anhydrous form is particularly hazardous, as sudden heating can create localized "hot points" leading to explosive decomposition.[17] The presence of at least 5% water by weight can help absorb heat and prevent such disproportionation.[17]
Stability to Light and Mechanical Shock
Aqueous solutions of this compound are sensitive to light; exposure to sunlight or UV radiation will reduce the product's strength.[9][18][19] Therefore, solutions should be stored in opaque containers.[9]
In its pure, solid form, this compound is stable and does not explode upon percussion.[5][15] However, if contaminated with organic materials, it becomes highly sensitive to shock, friction, and heat, which can lead to ignition or explosion.[5][15][20]
Reactivity and Chemical Incompatibilities
This compound is a strong oxidizing agent and is incompatible with a wide range of materials.[1][21] Contamination can initiate exothermic chemical reactions, generating heat and hazardous gases, potentially leading to fire and explosion.[1][9]
| Incompatible Material | Result of Mixing | Reference(s) |
| Acids (e.g., HCl, H₂SO₄) | Liberates toxic and explosive chlorine dioxide (ClO₂) gas. | [1][2][8][20] |
| Organic & Combustible Materials (e.g., oils, solvents, wood, cloth) | Creates shock, friction, and heat-sensitive explosive mixtures; high risk of fire. | [1][9][15][20] |
| Reducing Agents (e.g., sulfur, powdered metals, sodium bisulfite) | Violent exothermic reactions, which may cause ignition or explosion. | [9][15][20][21] |
| Ammonia & Ammonium Compounds | Formation of shock-sensitive and explosive ammonium chlorite. | [8][20][22] |
| Chlorine (Cl₂) | Reacts to produce chlorine dioxide gas. | [1][2] |
Table 3: Summary of major chemical incompatibilities of this compound.
Manufacturing Pathway
This compound is produced commercially from sodium chlorate (NaClO₃). The process involves the reduction of sodium chlorate to the intermediate chlorine dioxide, which is then converted to this compound.
Caption: Generalized manufacturing process for this compound.
The typical manufacturing process is as follows:
-
Sodium chlorate is reduced in a strong acid solution using a reducing agent like sulfur dioxide, sodium sulfite, or hydrochloric acid to produce chlorine dioxide gas.[2][5]
-
The ClO₂ gas is then absorbed into an aqueous solution of sodium hydroxide.[2][5]
-
A second reducing agent, often hydrogen peroxide (H₂O₂), is used to reduce the chlorine dioxide to this compound. Using H₂O₂ is advantageous as its byproduct is oxygen gas, which does not contaminate the final product.[5]
Experimental Protocols for Analysis
Accurate determination of this compound concentration is critical for both research and industrial applications. Iodometric titration is a standard method for assaying concentrated solutions, while ion chromatography is preferred for detecting low levels of chlorite in aqueous samples like drinking water.
Iodometric Titration for this compound Assay
This protocol is used to determine the purity of a this compound sample. The method relies on the oxidation of iodide to iodine by chlorite in an acidic medium, followed by titration of the liberated iodine.[12][16][23]
Caption: Experimental workflow for iodometric titration of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 4.0 g of the solid this compound sample, dissolve it in deionized water, and dilute quantitatively to a known volume (e.g., in a 100-mL volumetric flask).[12] Prepare a further diluted test solution.[12]
-
Reaction: Pipette a known volume (e.g., 25 mL) of the test solution into an Erlenmeyer flask.[12] Add approximately 100 mL of deionized water, 2 g of potassium iodide (KI), and 10 mL of 0.5N Hydrochloric acid.[12] Stopper the flask, mix, and allow the reaction to proceed in the dark for 2-5 minutes.[12] The chlorite will oxidize the iodide according to the reaction:
-
ClO₂⁻ + 4H⁺ + 4I⁻ → Cl⁻ + 2I₂ + 2H₂O
-
-
Titration: Titrate the liberated iodine (I₂) with a standardized solution of sodium thiosulfate (Na₂S₂O₃, e.g., 0.1N) until the solution turns a pale yellow.[12]
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Detection: Add a few drops of starch indicator. The solution will turn dark blue. Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
-
Calculation: Use the volume and concentration of the sodium thiosulfate titrant to calculate the amount of iodine, and subsequently, the concentration of this compound in the original sample.
Ion Chromatography (EPA Method 300.1)
This method is suitable for determining low concentrations of chlorite in drinking water.[24]
Methodology:
-
Sample Preservation: Collect samples in clean, opaque plastic or glass bottles.[24] If residual chlorine dioxide is present, it must be purged with an inert gas (e.g., nitrogen) immediately after collection.[24] To prevent degradation, add an ethylenediamine (EDA) preservative to a final concentration of 50 mg/L.[24] Store samples at 4°C and analyze within 14 days.[24]
-
Instrumentation: Use an ion chromatograph equipped with a conductivity detector and a suitable anion exchange column.
-
Reagents:
-
Eluent Solution: Prepare a carbonate-bicarbonate eluent (e.g., 9 mM Sodium Carbonate) in reagent-grade water and degas before use.[24]
-
Regenerant Solution: A dilute sulfuric acid solution is typically used for the suppressor.[24]
-
Stock Standard: Prepare a 1000 mg/L chlorite stock standard by dissolving a precisely weighed amount of high-purity this compound in reagent water.[24] The purity of the salt should be verified by iodometric titration.[24]
-
-
Analysis: Inject a small, precise volume of the sample into the ion chromatograph. The chlorite ions are separated from other anions and detected by conductivity.
-
Quantification: Create a calibration curve using standards of known concentrations. Identify the chlorite peak in the sample chromatogram by its retention time and quantify it using the calibration curve.
Safe Handling and Storage
Due to its strong oxidizing nature and reactivity, strict safety protocols must be followed when handling and storing this compound.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and open flames.[18][20] Containers should be clean, dry, non-translucent, and tightly closed.[9][20] It must be stored separately from incompatible materials, especially acids, organic compounds, and combustible materials.[1][9][20]
-
Handling: Use only clean, dry utensils.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with a face shield, and protective clothing.[25][26] Avoid breathing dust.[1] Do not allow solutions to evaporate to dryness on clothing or other combustible materials, as the resulting residue creates a fire hazard.[1][3][9]
-
Spill Response: In case of a spill, remove all ignition sources.[9][20] For dry spills, lightly wet the material to prevent dusting, then scoop it into a clean, open container for disposal.[9] Do not seal the container immediately.[9] For liquid spills, contain the material with non-flammable absorbents (e.g., clay, sand) and place it in a suitable container.[9] Flush the area with large quantities of water.[9][20]
References
- 1. oxy.com [oxy.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. Step-by-Step this compound Safety Procedures [idiclo2.com]
- 4. The Science Behind this compound: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 7758-19-2 [m.chemicalbook.com]
- 7. This compound | NaClO2 | CID 23668197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 7758-19-2 [amp.chemicalbook.com]
- 9. oxy.com [oxy.com]
- 10. Sciencemadness Discussion Board - this compound storage, unstable? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. sodium-chlorite.com [sodium-chlorite.com]
- 12. fao.org [fao.org]
- 13. fishersci.com [fishersci.com]
- 14. cdn.webshopapp.com [cdn.webshopapp.com]
- 15. chemcess.com [chemcess.com]
- 16. researchgate.net [researchgate.net]
- 17. US4044103A - Storage-stable this compound - Google Patents [patents.google.com]
- 18. oxy.com [oxy.com]
- 19. onepetro.org [onepetro.org]
- 20. nj.gov [nj.gov]
- 21. dcfinechemicals.com [dcfinechemicals.com]
- 22. forceflowscales.com [forceflowscales.com]
- 23. Reaction Kinetics of Decomposition of Acidic this compound | Semantic Scholar [semanticscholar.org]
- 24. benchchem.com [benchchem.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
- 26. ercoworldwide.com [ercoworldwide.com]
synthesis and production of sodium chlorite
An in-depth technical guide on the (NaClO₂), tailored for researchers, scientists, and drug development professionals. This document outlines the predominant industrial manufacturing process, including detailed chemical reactions, operational parameters, and a process workflow visualization.
Overview of Sodium Chlorite Synthesis
This compound (NaClO₂) is a powerful oxidizing agent and a precursor for the generation of chlorine dioxide (ClO₂).[1][2] Its primary industrial application is in bleaching processes for textiles and paper pulp, where it provides high whiteness without damaging fibers.[3] It is also used in water purification, disinfection, and various organic synthesis reactions, such as the Pinnick oxidation of aldehydes to carboxylic acids.[1][4]
The most prevalent industrial production route is the reduction method , which is favored over the electrolytic method due to lower investment costs, simpler process control, and high product purity.[3][5] This guide focuses on the reduction method using hydrogen peroxide, which is noted for producing high-purity this compound.[3][5]
Core Manufacturing Process: The Reduction Method
The reduction method is a two-stage process. First, sodium chlorate (NaClO₃) is reduced in an acidic medium to generate chlorine dioxide gas. Second, the ClO₂ gas is absorbed into an alkaline solution containing a reducing agent to form this compound.[3][4]
Stage 1: Chlorine Dioxide (ClO₂) Generation
In this stage, a sodium chlorate solution is reacted with a reducing agent in the presence of a strong acid, typically sulfuric acid (H₂SO₄). While various reducing agents like sulfur dioxide (SO₂), methanol, or hydrochloric acid can be used, hydrogen peroxide (H₂O₂) is often preferred.[3][4] The use of hydrogen peroxide yields high-purity chlorine dioxide with minimal chlorine gas (Cl₂) impurity, which in turn leads to a higher purity final product.[3][5]
The balanced chemical equation for this reaction is: 2NaClO₃ + H₂O₂ + H₂SO₄ → 2ClO₂ (g) + Na₂SO₄ + 2H₂O + O₂ (g) [5]
This reaction is conducted under negative pressure to safely handle the gaseous chlorine dioxide produced.[5]
Stage 2: this compound (NaClO₂) Formation
The chlorine dioxide gas generated in the first stage is then piped to an absorption tower. In the tower, the gas reacts with a solution of sodium hydroxide (NaOH) and a reducing agent, again typically hydrogen peroxide. The hydrogen peroxide reduces the chlorine dioxide to chlorite, while the sodium hydroxide neutralizes the acidic nature of the gas and provides the sodium ion for the final product.[5][6]
The balanced chemical equation for the absorption and reduction step is: 2ClO₂ (g) + 2NaOH (aq) + H₂O₂ (aq) → 2NaClO₂ (aq) + 2H₂O (l) + O₂ (g) [5][6][7]
The resulting aqueous solution of this compound can be sold as a liquid product or further processed through evaporation, crystallization, and drying to produce a solid, crystalline form.[3][6]
Experimental Protocols and Operating Conditions
The following protocols are based on established industrial practices for the hydrogen peroxide reduction method.
Materials and Reagents
-
Solid Sodium Chlorate (NaClO₃)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 27.5-50 wt%)[3]
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Protocol for Chlorine Dioxide Generation
-
Prepare Reactant Solution: Dissolve solid sodium chlorate in water to create a concentrated solution (400 g/L to saturation).[3] Maintain this solution at approximately 50°C.[5]
-
Initiate Reaction: Feed the sodium chlorate solution, sulfuric acid, and hydrogen peroxide into a sealed, negative-pressure main generator reactor.[3][5] The molar ratios and reaction conditions must be carefully controlled (see Table 1).
-
Gas Collection: The chlorine dioxide gas produced is continuously drawn from the generator under negative pressure and piped to the absorption stage.[5]
Protocol for this compound Formation
-
Prepare Absorption Liquid: Prepare a mixed solution containing sodium hydroxide and hydrogen peroxide in an absorption tower.[3]
-
Gas Absorption: Introduce the chlorine dioxide gas from the generator into the absorption tower. The gas reacts with the alkaline peroxide solution to form aqueous this compound.[5] The temperature of this exothermic reaction is kept low to ensure product stability (see Table 1).
-
Product Finishing:
-
The resulting this compound solution is transferred to an evaporator to be concentrated.
-
The concentrated solution is then cooled to induce crystallization.
-
A centrifuge is used to separate the this compound crystals from the mother liquor.
-
Finally, the crystals are dried to yield the solid this compound product.[5]
-
Quantitative Data and Process Parameters
The efficiency and purity of the final product are highly dependent on maintaining optimal reaction conditions.
| Parameter | Stage 1: ClO₂ Generation | Stage 2: NaClO₂ Formation | Reference |
| Molar Ratio | NaClO₃ : H₂O₂ : H₂SO₄ 1 : (0.55-0.9) : (1.3-2.5) | NaOH : H₂O₂ 1 : 0.65 | [3] |
| Temperature | 40°C – 80°C (typically 55°C) | -2°C – 2°C | [3][5] |
| Pressure | Negative Pressure (-0.005 to -0.095 MPa) | Atmospheric | [3][5] |
| Acidity | 2.5 – 6.0 mol/L | Alkaline | [3] |
| Product Yield | High Target Conversion | > 98% | [3] |
| Product Purity | - | > 95% | [3][5] |
| Table 1: Key Operating Conditions for this compound Synthesis via the Hydrogen Peroxide Reduction Method. |
Process Workflow Visualization
The following diagram illustrates the logical flow of the this compound manufacturing process, from raw materials to the final product.
Workflow for the industrial production of this compound.
References
- 1. epa.gov [epa.gov]
- 2. The Science Behind this compound: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]
- 3. CN1378973A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound production process - APH Pharma Limited [aphpharma.com]
- 6. oxy.com [oxy.com]
- 7. CN105439095A - Method and device for preparing this compound through comprehensive method chlorine dioxide process - Google Patents [patents.google.com]
An In-depth Technical Guide to Sodium Chlorite Reaction Mechanisms in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of sodium chlorite in organic chemistry, with a focus on its application in the synthesis of carboxylic acids and other valuable organic compounds. The content is tailored for researchers, scientists, and professionals in drug development who seek a deeper understanding of these powerful oxidative transformations. This document details the widely used Pinnick oxidation and the TEMPO-catalyzed oxidation of alcohols, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.
The Pinnick Oxidation: A Mild and Selective Oxidation of Aldehydes
The Pinnick oxidation is a highly valued method for the conversion of aldehydes to carboxylic acids using this compound (NaClO₂) under mild acidic conditions.[1] Its popularity stems from its excellent functional group tolerance, making it suitable for complex molecules and late-stage synthetic modifications.[1][2] The reaction is known for its high yields and the ability to oxidize α,β-unsaturated aldehydes without affecting the double bond.[1][3]
Reaction Mechanism
The key to the Pinnick oxidation is the in situ generation of the active oxidizing agent, chlorous acid (HClO₂), from this compound in the presence of a weak acid, typically a phosphate buffer.[1][2][3]
The proposed mechanism proceeds through the following steps:
-
Formation of Chlorous Acid: this compound reacts with a proton source (e.g., NaH₂PO₄) to form chlorous acid.
-
Nucleophilic Addition: The chlorous acid adds to the carbonyl group of the aldehyde to form a key intermediate.
-
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen atom on the chlorine.
-
Product Formation: The fragmentation yields the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[1][2][3][4]
A crucial aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of double bonds or reaction with the starting aldehyde.[1] To mitigate these side reactions, a scavenger is added to the reaction mixture. 2-Methyl-2-butene is a commonly used scavenger that reacts with HOCl.[4] Other scavengers such as hydrogen peroxide can also be employed.[1][3]
Substrate Scope and Quantitative Data
The Pinnick oxidation is compatible with a wide range of functional groups, including alcohols, epoxides, ethers, and halides.[1][3] However, certain functional groups are sensitive to the reaction conditions. For example, unprotected aromatic amines and pyrroles may undergo side reactions.[1][3] Thioethers can be oxidized to sulfoxides or sulfones.[1]
| Aldehyde Substrate | Product | Yield (%) | Reference |
| Benzaldehyde | Benzoic acid | 95 | [5] |
| 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | 98 | [6] |
| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 92 | [5] |
| Cinnamaldehyde | Cinnamic acid | 91 | [7] |
| Crotonaldehyde | Crotonic acid | 85 | [1] |
| Octanal | Octanoic acid | 90 | [1] |
| Thiophene-2-carboxaldehyde | Thiophene-2-carboxylic acid | 88 | [8] |
| Furfural | Furoic acid | 85 | [8] |
Experimental Protocol: Oxidation of Cinnamaldehyde
This protocol is a representative example of the Pinnick oxidation.
Materials:
-
Cinnamaldehyde
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
This compound (NaClO₂) (80% technical grade)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of cinnamaldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and water, add 2-methyl-2-butene (2.0 equiv) and NaH₂PO₄ (1.2 equiv).
-
In a separate flask, prepare a solution of NaClO₂ (1.5 equiv) in water.
-
Slowly add the NaClO₂ solution to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ until the yellow color of chlorine dioxide disappears.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to afford the crude cinnamic acid.
-
The crude product can be purified by recrystallization or column chromatography.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. psiberg.com [psiberg.com]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. WO1999052849A1 - Oxidation process using tempo - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective oxidation of aldehydes to carboxylic acids with this compound-hydrogen peroxide | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chlorite (NaClO₂), an inorganic sodium salt of chlorous acid, is a powerful oxidizing agent with significant applications across various scientific and industrial domains.[1][2] Its utility as a precursor to chlorine dioxide (ClO₂), a potent disinfectant and bleaching agent, underpins its importance in water purification, textiles, and pulp and paper manufacturing.[3][4][5][6] In the realm of organic synthesis, this compound serves as a key reagent, notably in the Pinnick oxidation for the conversion of aldehydes to carboxylic acids.[3][7] This technical guide provides an in-depth examination of the core physical and chemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and drug development professionals.
Physical Properties
This compound is a white, crystalline, odorless solid that is hygroscopic.[1][3][4] It is commercially available in both anhydrous and trihydrate forms, as well as in aqueous solutions.[3][4] The technical-grade product typically contains about 80% this compound, with sodium chloride added to enhance safety and stability.[4]
Quantitative Physical Data
| Property | Value | References |
| Molecular Formula | NaClO₂ | [3] |
| Molecular Weight | 90.44 g/mol (anhydrous) | [1][3][8] |
| 144.487 g/mol (trihydrate) | [3][7] | |
| Appearance | White crystalline solid, flakes, or powder | [9][10] |
| Odor | Odorless | [3][7] |
| Density | 2.468 g/cm³ | [3][7][11][10] |
| Melting Point | 180-200 °C (decomposes) | [3][4][7][11][10] |
| 38 °C (trihydrate, decomposes) | [3][7] | |
| Boiling Point | Decomposes | [7][9] |
| Solubility in Water | 39 g/100 mL at 17 °C | [12] |
| 75.8 g/100 mL at 25 °C | [3] | |
| 550 g/L at 60 °C | [4] | |
| pH of Solution (100 g/L at 20 °C) | 10.0 - 11.0 | [6][10] |
Chemical Properties and Reactivity
This compound is a strong oxidizing agent, a characteristic that dictates its primary applications and handling precautions.[1][13] Its reactivity is significantly influenced by factors such as pH, temperature, and the presence of other chemical species.
Stability and Decomposition
Solid this compound is stable at room temperature but decomposes upon heating to temperatures between 180-200°C, a reaction that can be explosive.[3][4][7][11] The decomposition primarily yields sodium chlorate (NaClO₃) and sodium chloride (NaCl), and can also release oxygen and toxic chlorine fumes.[1] In the presence of organic matter, the decomposition can be more vigorous.[14] Aqueous solutions of this compound are stable in alkaline conditions but are sensitive to light, with decomposition observed in clear glass bottles over extended periods.[14]
Generation of Chlorine Dioxide
A key chemical property of this compound is its reaction with acids to produce chlorine dioxide (ClO₂), a highly effective and spontaneously explosive gas.[1][9][15] This reaction is fundamental to many of its applications. When an acidic solution is mixed with this compound, chlorous acid (HClO₂) is formed in equilibrium.[3][16] Chlorous acid is unstable and disproportionates to form chlorine dioxide, chlorate, and chloride ions.[4]
The overall reaction in acidic conditions can be summarized as:
5 NaClO₂(aq) + 4 HCl(aq) → 4 ClO₂(g) + 5 NaCl(aq) + 2 H₂O(l)[7]
Caption: Disproportionation of chlorous acid.
Oxidizing Agent in Organic Synthesis
This compound is a valuable reagent in organic chemistry, particularly for the oxidation of aldehydes to carboxylic acids in what is known as the Pinnick oxidation.[3] This reaction is typically performed in a buffered solution in the presence of a chlorine scavenger to prevent side reactions.[3]
Incompatible Materials
This compound is incompatible with a wide range of materials, and contact can lead to violent reactions, fire, or explosion.[1][9][13][15] These include:
-
Reducing agents, combustible materials, and organic matter: Can form explosive mixtures that are sensitive to heat, friction, or impact.[1][9][15]
-
Sulfur and sulfur-containing compounds: Reacts violently, potentially causing ignition.[9]
-
Finely divided metals: Can create highly flammable mixtures.[9]
Experimental Protocols
Determination of this compound Purity by Titration
A common method for determining the concentration of this compound in a solution is through iodometric titration. This method involves the reaction of chlorite ions with iodide in an acidic solution to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), 1 mol/L
-
Sodium thiosulfate (Na₂S₂O₃) solution, 0.1 mol/L (standardized)
-
Starch indicator solution
-
Distilled or deionized water
-
Erlenmeyer flask, burette, pipettes, and volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh a known mass of the this compound sample and dissolve it in a specific volume of distilled water in a volumetric flask.
-
Reaction: In an Erlenmeyer flask, add a known volume of the prepared sample solution. Add an excess of potassium iodide solution and acidify the mixture with sulfuric acid. The solution will turn a dark brown color due to the liberation of iodine. ClO₂⁻(aq) + 4 I⁻(aq) + 4 H⁺(aq) → 2 I₂(aq) + Cl⁻(aq) + 2 H₂O(l)
-
Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow. I₂(aq) + 2 S₂O₃²⁻(aq) → 2 I⁻(aq) + S₄O₆²⁻(aq)
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint.
-
Calculation: The concentration of this compound in the original sample can be calculated based on the stoichiometry of the reactions and the volume of sodium thiosulfate solution used.
Caption: Workflow for titrimetric analysis.
Conclusion
This compound is a compound with a distinct set of physical and chemical properties that make it highly valuable in various industrial and laboratory settings. Its role as a potent oxidizing agent and a precursor to chlorine dioxide is central to its utility. A thorough understanding of its characteristics, reactivity, and safe handling procedures is paramount for researchers, scientists, and drug development professionals to harness its capabilities effectively and safely. The data and protocols presented in this guide offer a foundational resource for working with this important chemical.
References
- 1. This compound | NaClO2 | CID 23668197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Science Behind this compound: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]
- 6. shanghaimetex.com [shanghaimetex.com]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. webqc.org [webqc.org]
- 9. This compound | 7758-19-2 [amp.chemicalbook.com]
- 10. americanelements.com [americanelements.com]
- 11. gfschemicals.com [gfschemicals.com]
- 12. This compound - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. oxy.com [oxy.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Reddit - The heart of the internet [reddit.com]
The Decomposition of Sodium Chlorite in Acidic Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical decomposition pathways of sodium chlorite (NaClO₂) in acidic solutions. A thorough understanding of these reactions is critical for applications ranging from disinfection and water treatment to its use as a reagent in chemical synthesis. This document details the underlying chemical mechanisms, kinetic data, and the experimental protocols used to elucidate these pathways.
Introduction
This compound, a stable salt of the unstable chlorous acid, undergoes a complex series of reactions when acidified. The acidification of a this compound solution leads to the formation of chlorous acid (HClO₂), which is the central species in the subsequent decomposition pathways.[1][2] The decomposition of chlorous acid is a disproportionation reaction where chlorine, with an initial oxidation state of +3, is converted to species with both higher and lower oxidation states, primarily chlorine dioxide (+4), chlorate (+5), and chloride (-1).[1][3][4] The stoichiometry and kinetics of this decomposition are highly dependent on experimental conditions such as pH, temperature, and the presence of other ions, notably chloride.[4][5][6][7]
Core Decomposition Pathways
The decomposition of chlorous acid does not follow a single pathway but is rather a combination of several competing reactions. The overall stoichiometry can be represented by two primary disproportionation reactions[3]:
-
Reaction 1: 4 HClO₂ → 2 ClO₂ + ClO₃⁻ + Cl⁻ + 2 H⁺ + H₂O
-
Reaction 2: 5 HClO₂ → 4 ClO₂ + Cl⁻ + H⁺ + 2 H₂O
The prevalence of each pathway is influenced by the reaction conditions. The mechanism involves several key intermediate species, including hypochlorous acid (HOCl) and dichlorine dioxide (Cl₂O₂).[4][5]
A proposed mechanism for the decomposition of chlorous acid is initiated by the formation of hypochlorous acid through the disproportionation of two chlorous acid molecules. The hypochlorous acid then reacts with chlorite to form dichlorine dioxide, which subsequently reacts with chlorous acid to produce the final product, chlorine dioxide.[4] The presence of chloride ions can catalyze the decomposition, leading to an alternative controlling step in the reaction mechanism.[5]
Below is a diagram illustrating the key steps in the decomposition of chlorous acid.
Quantitative Data
The rate of decomposition of this compound in acidic solution is influenced by the concentrations of chlorite and hydrogen ions, as well as temperature. The reaction is typically first order with respect to both chlorite and acid concentration.[8][9]
Kinetic Parameters
| Parameter | Value | Conditions | Reference |
| Reaction Order (Chlorite) | 1 | pH 2-3, 15-35°C | [8] |
| Reaction Order (Acid) | 1 | pH 2-3, 15-35°C | [8] |
| Reaction Order (Chlorite) | 1 | Low concentrations | [9] |
| Reaction Order (Hydrochloric Acid) | 1.39 | Low concentrations | [9] |
| Activation Energy (Ea) | 55.4 kJ/mol | - | [9] |
| Pre-exponential Factor (A) | 1.12 x 10⁸ L1.39/(mol1.39·s) | - | [9] |
Experimental Protocols
The study of this compound decomposition kinetics and mechanisms employs a variety of analytical techniques.
Stopped-Flow Spectrophotometry
This technique is used to study the kinetics of fast reactions in solution.
Methodology:
-
Reagent Preparation: Solutions of this compound and an acid (e.g., perchloric acid) of known concentrations are prepared. The ionic strength of the solutions is typically kept constant using an inert salt like sodium perchlorate.[10]
-
Reaction Initiation: The reactant solutions are rapidly mixed in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of a specific species, usually chlorine dioxide (ClO₂), is monitored over time using a UV-Vis spectrophotometer. ClO₂ has a characteristic absorbance maximum around 360 nm.[10][11]
-
Kinetic Analysis: The resulting absorbance versus time data is used to determine the reaction rate and order.
Ion Chromatography
Ion chromatography is a powerful technique for separating and quantifying the various ionic species present in the reaction mixture, such as chlorite (ClO₂⁻), chlorate (ClO₃⁻), and chloride (Cl⁻).
Methodology:
-
Sample Preparation: Aliquots of the reaction mixture are taken at different time intervals and the reaction is quenched, for example, by dilution or neutralization.
-
Injection: The sample is injected into the ion chromatograph.
-
Separation: The ions are separated on an anion-exchange column based on their affinity for the stationary phase.
-
Detection: A conductivity detector is typically used to quantify the separated ions.
-
Data Analysis: The concentrations of the different anions are determined by comparing the peak areas to those of known standards.[12]
Iodometric Titration
This classical analytical method can be used to determine the concentration of chlorite.
Methodology:
-
Sample Preparation: A known volume of the chlorite-containing solution is acidified.
-
Reaction with Iodide: An excess of potassium iodide (KI) is added. Chlorite oxidizes iodide to iodine (I₂).
-
Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
-
Calculation: The concentration of chlorite is calculated from the volume of titrant used.[8]
Conclusion
The decomposition of this compound in acidic solutions is a multifaceted process with significant implications for its practical applications. The reaction pathways are intricate, involving various intermediates and being highly sensitive to the surrounding chemical environment. A detailed understanding of the kinetics and mechanisms, as elucidated by the experimental protocols described herein, is essential for controlling the formation of desired products like chlorine dioxide while minimizing the formation of undesirable byproducts. The quantitative data and experimental frameworks provided in this guide serve as a valuable resource for researchers and professionals working with this important chemical system.
References
- 1. Acidified this compound solution: A potential prophylaxis to mitigate impact of multiple exposures to COVID-19 in frontline health-care providers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. acid base - What happens when a solution of this compound is acidified? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
- 10. Kinetic Role of Reactive Intermediates in Controlling the Formation of Chlorine Dioxide in the Hypochlorous Acid–Chlorite Ion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Thermochemistry of Sodium Chlorite Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemistry associated with the decomposition of sodium chlorite (NaClO₂). It details the thermodynamic parameters, decomposition pathways, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison and analysis.
Introduction
This compound is a potent oxidizing agent with diverse applications, including its use as a precursor for the generation of chlorine dioxide, a disinfectant, and in various organic synthesis processes. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application, particularly in research and development settings where it may be subjected to varying experimental conditions. This guide elucidates the fundamental thermochemical principles governing the decomposition of solid this compound.
Decomposition Pathways of this compound
The thermal decomposition of solid this compound can proceed through two primary pathways, the predominance of which is dependent on temperature and reaction conditions.
Disproportionation Reaction
At lower temperatures, typically commencing around 180-200°C, this compound undergoes an exothermic disproportionation reaction to yield sodium chlorate (NaClO₃) and sodium chloride (NaCl)[1]. This is considered the principal decomposition reaction in this temperature range.
3 NaClO₂(s) → 2 NaClO₃(s) + NaCl(s)
Decomposition to Oxygen
At higher temperatures, generally above 300°C, a more complete decomposition occurs, yielding sodium chloride and oxygen gas[2]. This reaction is also exothermic.
NaClO₂(s) → NaCl(s) + O₂(g)
The following diagram illustrates the two primary decomposition pathways of solid this compound.
Thermodynamic Data
The thermodynamic parameters for the decomposition reactions of this compound are crucial for predicting reaction spontaneity and heat effects. The following tables summarize the standard enthalpies of formation and standard molar entropies of the compounds involved, and the calculated thermodynamic parameters for the decomposition reactions at 298.15 K.
Standard Thermodynamic Properties of Reactants and Products
| Compound | Formula | State | ΔfH⦵₂₉₈ (kJ/mol) | S°₂₉₈ (J/mol·K) |
| This compound | NaClO₂(s) | solid | -307.0 | 118.8 (estimated) |
| Sodium Chlorate | NaClO₃(s) | solid | -365.4 | 129.7 |
| Sodium Chloride | NaCl(s) | solid | -411.12 | 72.11 |
| Oxygen | O₂(g) | gas | 0 | 205.152 |
Note: The standard molar entropy of this compound is an estimated value calculated using the method proposed by Jenkins and Glasser, based on its molar mass and density.
Calculated Thermodynamic Parameters for Decomposition Reactions
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |
| 3 NaClO₂(s) → 2 NaClO₃(s) + NaCl(s) | -200.52 | -24.59 | -193.19 |
| NaClO₂(s) → NaCl(s) + O₂(g) | -104.12 | 158.462 | -151.34 |
Experimental Protocols
The thermochemical data for this compound decomposition are primarily determined using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the enthalpy change (ΔH) of the decomposition reactions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of finely powdered this compound (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel crucible. An empty, sealed crucible is used as a reference.
-
Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a non-reactive atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate, typically 10°C/min.
-
Data Analysis: The resulting DSC curve plots heat flow against temperature. Exothermic events, such as decomposition, appear as peaks. The area under the peak is integrated to determine the enthalpy change of the reaction.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature range of decomposition and to study the kinetics of the decomposition reactions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed on the TGA's high-precision balance within the furnace. The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA curve plots mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition. The stoichiometry of the decomposition reaction can be confirmed by the total mass loss. Kinetic parameters, such as activation energy, can be determined by analyzing the rate of mass loss at different heating rates (non-isothermal methods) or at a constant temperature (isothermal methods).
The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.
Kinetic Analysis
While comprehensive experimental data on the solid-state decomposition kinetics of this compound is not widely available in the literature, the activation energy (Ea) and pre-exponential factor (A) of the decomposition reactions can be determined from TGA data using various kinetic models. The most common approach is to use the Arrhenius equation:
k = A * exp(-Ea / RT)
where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature
By performing TGA experiments at multiple heating rates, methods such as the Flynn-Wall-Ozawa or Kissinger method can be employed to calculate the activation energy without assuming a specific reaction model.
Safety Considerations
This compound is a strong oxidizing agent and can form explosive mixtures with combustible materials, organic compounds, and reducing agents. The decomposition of this compound is exothermic and can lead to a thermal runaway if not properly controlled. Decomposition can also release toxic gases such as chlorine dioxide. Appropriate personal protective equipment should be worn, and all handling should be performed in a well-ventilated area.
Conclusion
This technical guide has provided a detailed overview of the thermochemistry of this compound decomposition. The primary decomposition pathways, disproportionation and decomposition to oxygen, have been outlined, and their thermodynamic parameters have been presented. Standard experimental protocols for DSC and TGA have been described to guide researchers in the thermal characterization of this compound. A thorough understanding of these principles is essential for the safe and effective use of this compound in research and industrial applications.
References
Navigating the Solubility of Sodium Chlorite in Organic Solvents: A Technical Guide for Researchers
For immediate release:
This technical guide addresses the critical knowledge gap concerning the solubility of sodium chlorite (NaClO₂) in various organic solvents. Compiled for researchers, scientists, and professionals in drug development and chemical synthesis, this document summarizes the available qualitative data, provides a comprehensive, adaptable experimental protocol for quantitative determination, and offers visual representations of key concepts and workflows.
While this compound's utility as a powerful oxidizing agent is well-established, its application in non-aqueous systems is often hampered by a lack of precise solubility data. This guide aims to provide a foundational resource for scientists working with this compound in organic media.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant scarcity of precise, quantitative data on the solubility of this compound in common organic solvents. The available information is largely qualitative, indicating a general trend of low solubility that decreases with solvent polarity.
For reference and comparative purposes, the table below summarizes the available qualitative solubility information for this compound in various organic solvents. It is important to note that "slightly soluble" and "sparingly soluble" are not precisely defined and can vary between sources.
| Solvent Family | Solvent Name | Qualitative Solubility | Source |
| Alcohols | Methanol | Slightly soluble | [1][2] |
| Ethanol | Slightly soluble | [2] | |
| Polar Solvents | General | Sparingly soluble | |
| Non-Polar Solvents | General | Insoluble |
The lack of quantitative data underscores the necessity for experimental determination of this compound's solubility in specific organic solvents relevant to a particular application.
Factors Influencing Solubility
The solubility of an ionic salt like this compound in an organic solvent is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these factors is crucial for solvent selection and for interpreting experimental solubility data.
Experimental Protocols for Solubility Determination
Given the absence of readily available data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following section outlines a general and robust experimental protocol that can be adapted for this purpose. The gravimetric method is detailed here due to its reliability and accessibility.
Gravimetric Method
This classical method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
References
A Technical Guide to the History and Discovery of Sodium Chlorite as a Reagent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history and discovery of sodium chlorite (NaClO₂) as a significant reagent in chemical synthesis. From its early, obscure origins to its pivotal role in modern organic chemistry, this document provides a comprehensive overview of its development, key applications, and the scientific pioneers who unlocked its synthetic potential.
Early History and Industrial Production
While the precise details of its initial synthesis are not extensively documented, the first description of this compound is attributed to N. Milan in 1843. The broader context of 19th-century chemistry, with its focus on the exploration of chlorine compounds and bleaching agents, likely provided the backdrop for this discovery. The development of chlorous acid and its salts was a natural extension of the work on chlorine and hypochlorites that began in the late 18th century.
The industrial-scale production of this compound, however, did not commence until nearly a century later. The Mathieson Alkali Works (later Mathieson Chemical Corporation) in the United States was a key pioneer in this endeavor. Patents filed in the 1930s reveal the early commercial processes for manufacturing water-soluble chlorites.[1][2] These methods involved the reaction of chlorine dioxide with an alkaline solution in the presence of a reducing agent to prevent the formation of sodium chlorate.
A common early industrial process involved the following key steps:
-
Generation of Chlorine Dioxide: Chlorine dioxide gas was produced by the reduction of sodium chlorate in an acidic medium.
-
Absorption and Reduction: The chlorine dioxide gas was then absorbed into a solution of sodium hydroxide containing a reducing agent, such as carbon, sulfur, or hydrogen peroxide.[3][4] This step was crucial to efficiently convert the chlorine dioxide to this compound while minimizing the formation of the chlorate byproduct.
-
Purification and Concentration: The resulting this compound solution was then purified and concentrated to produce a stable, commercially viable product.
The following diagram illustrates the general historical timeline of the discovery and commercialization of this compound.
The Pinnick Oxidation: A Paradigm Shift in Aldehyde Oxidation
The most significant application of this compound as a reagent in organic synthesis is undoubtedly the Pinnick oxidation . This reaction provides a mild and highly selective method for the oxidation of aldehydes to carboxylic acids, overcoming many of the limitations of previous methods that employed harsh conditions or heavy metal oxidants.
The development of this important transformation was a multi-step process involving several key researchers:
-
1973 - Lindgren and Nilsson: In their seminal paper, they first reported the use of this compound under acidic conditions to oxidize aldehydes to carboxylic acids.[5]
-
1980 - G. A. Kraus: Kraus and his colleagues refined the reaction conditions, introducing the use of a scavenger, 2-methyl-2-butene, to quench the hypochlorite byproduct, which improved the reaction's efficiency and scope.
-
1981 - H. W. Pinnick: Pinnick further demonstrated the broad applicability of these conditions, particularly for the oxidation of sensitive α,β-unsaturated aldehydes, solidifying the reaction's place in the synthetic chemist's toolbox.[6]
Reaction Mechanism
The accepted mechanism of the Pinnick oxidation involves the formation of chlorous acid (HClO₂) as the active oxidant in a buffered acidic solution. The key steps are outlined below:
Quantitative Data Summary
The Pinnick oxidation is known for its generally high yields and broad substrate scope. The following tables summarize typical reaction conditions and yields for various aldehyde substrates as reported in the foundational literature.
Table 1: Oxidation of Various Aldehydes using the Pinnick Oxidation
| Aldehyde Substrate | Reaction Time (h) | Yield (%) | Reference |
| Cinnamaldehyde | 1.5 | 97 | Pinnick, 1981 |
| 2-Octenal | 2 | 85 | Pinnick, 1981 |
| Citronellal | 3 | 80 | Pinnick, 1981 |
| Benzaldehyde | 1 | 95 | Kraus, 1980 |
| Heptanal | 1 | 92 | Kraus, 1980 |
| Vanillin | - | 95 | Lindgren, 1973 |
Table 2: Comparison of Scavengers in the Pinnick Oxidation
| Scavenger | Advantages | Disadvantages |
| 2-Methyl-2-butene | Highly effective, volatile byproduct | Can be expensive in large scale |
| Hydrogen Peroxide | Inexpensive, "green" byproducts (O₂, H₂O) | Can sometimes lead to side reactions |
| Sulfamic Acid | Effective and inexpensive | Non-volatile byproducts can complicate workup |
| Resorcinol | Effective scavenger | Aromatic nature can interfere with some analyses |
Experimental Protocols
The following are detailed experimental protocols adapted from the seminal publications on the Pinnick oxidation.
General Procedure for the Pinnick Oxidation of an α,β-Unsaturated Aldehyde
This protocol is based on the work of H.W. Pinnick.[6]
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
tert-Butanol
-
2-Methyl-2-butene (2.0-3.0 equiv)
-
This compound (80% technical grade, 1.5 equiv)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) (1.5 equiv)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in tert-butanol.
-
Add 2-methyl-2-butene (2.0-3.0 equiv) to the solution.
-
In a separate flask, prepare a solution of this compound (1.5 equiv) and sodium dihydrogen phosphate monohydrate (1.5 equiv) in water.
-
Add the aqueous solution of this compound and buffer to the stirred solution of the aldehyde at room temperature. The addition is typically done dropwise over a period of 5-10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 6 hours.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium sulfite solution to quench any remaining oxidants, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a typical Pinnick oxidation experiment.
Modern Applications and Significance
Today, this compound continues to be an indispensable reagent in organic synthesis, primarily through its use in the Pinnick oxidation. Its high selectivity and mild reaction conditions make it particularly valuable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, where sensitive functional groups must be preserved. Its utility extends to various sectors of the chemical industry, from fine chemicals to drug development.
Beyond its role in the Pinnick oxidation, this compound is also a key precursor for the generation of chlorine dioxide, a powerful disinfectant and bleaching agent used in water treatment and the pulp and paper industry.[7] This dual utility underscores the enduring importance of this seemingly simple inorganic salt in both industrial and laboratory settings.
References
- 1. US2092945A - Manufacture of water soluble chlorites - Google Patents [patents.google.com]
- 2. Chemistry Timeline, 1755-1901: Victorian Chemistry in Context [victorianweb.org]
- 3. US2565209A - this compound manufacture - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Lindgren oxidation - Wikipedia [en.wikipedia.org]
- 6. B. S. Bal, W. E. Childers Jr and H. W. Pinnick, “Oxidation of ,β-unsaturated aldehydes,” Tetrahedron., Vol. 37, 1981, pp. 2091-2096. - References - Scientific Research Publishing [scirp.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
Toxicological Profile of Sodium Chlorite in Laboratory Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of sodium chlorite in laboratory animals. The information is compiled from a range of studies, focusing on quantitative data and detailed experimental methodologies to support researchers, scientists, and professionals in drug development and safety assessment.
Acute Toxicity
This compound exhibits moderate acute toxicity upon oral ingestion and is a severe irritant to the skin and eyes.[1][2]
Quantitative Acute Toxicity Data
The following table summarizes the median lethal dose (LD50) values for this compound in various laboratory animal species.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 165 - 389 mg/kg | [1][3][4] |
| Mouse | Oral | 350 mg/kg | [3] |
| Rabbit | Dermal | >2 g/kg | [1] |
| Rat | Inhalation (4h) | LC50 = 230 mg/m³ | [3] |
Experimental Protocol: Acute Oral Toxicity Study (Rat)
A standardized acute oral toxicity study, as referenced by the reported LD50 values, typically follows a protocol similar to OECD Guideline 401.
-
Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strain), typically 8-12 weeks old, are used. Both male and female animals are included.
-
Housing and Acclimatization: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and constant temperature and humidity. They are acclimatized for at least 5 days before the study.
-
Dose Administration: this compound, dissolved in a suitable vehicle (e.g., distilled water), is administered by oral gavage in a single dose.[5] A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days post-dosing. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded periodically.
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
Subchronic and Chronic Toxicity
Repeated exposure to this compound primarily targets the hematopoietic system, leading to oxidative stress-induced damage to red blood cells.[6][7] Effects on the kidney and thyroid have also been noted in some studies.[8][9]
Quantitative Subchronic and Chronic Toxicity Data
The table below presents the No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) from key repeated-dose studies.
| Species | Duration | Route | NOAEL | LOAEL | Key Effects Observed at LOAEL | Reference |
| Rat | 90 days | Drinking Water | - | 1 mg/kg/day (as chlorite) | Oxidative stress-induced damage to erythrocytes. | [7] |
| Rat | 13 weeks | Gavage | 7.4 mg/kg/day (as chlorite) | 19 mg/kg/day (as chlorite) | Increased spleen and adrenal weights; stomach lesions. | [4][8] |
| Rat | 2 years | Drinking Water | 0.7 mg/kg/day (as chlorite) | 9.3 mg/kg/day (as chlorite) | Renal pathology. | [8] |
| Rat | 2 years | Drinking Water | - | 4 mg/kg/day (as chlorate ion) | Thyroid follicular cell hypertrophy. | [7][10] |
| Mouse | 2 years | Drinking Water | 22.5 mg/kg/day (as hypochlorite) | - | No significant adverse effects noted. | [11] |
Experimental Protocol: 90-Day Drinking Water Study (Rat)
The methodology for a 90-day subchronic oral toxicity study in rats via drinking water is generally conducted as follows:
-
Test Animals: Groups of male and female rats (e.g., F344/N strain) are used.
-
Dose Administration: this compound is administered in the drinking water at various concentrations for 90 consecutive days.[4] Control groups receive untreated drinking water. Water consumption and body weights are monitored to calculate the daily dose intake.
-
Clinical Observations: Animals are observed daily for signs of toxicity.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to analyze hematological parameters (e.g., red blood cell count, hemoglobin, methemoglobin) and clinical chemistry markers for organ function (e.g., kidney and liver enzymes).
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues from over 40 sites are collected, preserved, and examined microscopically for pathological changes.[10]
Caption: Generalized workflow for a subchronic oral toxicity study in rodents.
Carcinogenicity
Studies on the carcinogenic potential of this compound have not provided clear evidence of carcinogenicity in laboratory animals.
-
Mouse Study: Oral administration of this compound in B6C3F1 mice was associated with a marginal increase in the incidence of lung tumors in males, but this was not considered strong evidence of carcinogenicity.[12]
-
Rat Study: In a study with Fischer 344 rats, no significant increase in tumor incidence at any site was observed in treated animals.[12]
-
NTP Studies on Sodium Chlorate: It is important to note that studies on the related compound, sodium chlorate, have shown that it caused some thyroid gland neoplasms in male and female rats.[10][13]
Genotoxicity
The genotoxicity of this compound is considered weak and not relevant to human health under normal exposure conditions.[6]
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Reverse Mutation | Salmonella typhimurium (Ames test) | With and without | Weak Positive | [6] |
| Chromosomal Aberration | Cultured Mammalian Cells | Not specified | Positive | [6][14] |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | Negative | [6][15] |
Reproductive and Developmental Toxicity
This compound does not appear to be a reproductive toxicant at doses that are not maternally toxic. Minimal adverse reproductive effects have been observed in rats and mice given this compound in drinking water at concentrations of 100 mg/l or higher.[14]
Quantitative Reproductive and Developmental Toxicity Data
| Species | Study Type | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
| Rat | Two-Generation Reproduction | 2.9 mg/kg/day (as chlorite ion) | - | Decreased auditory startle response in pups at higher doses. | [6][7] |
| Rat | Teratogenicity (Gavage) | 50 mg/kg/day (maternal); 100 mg/kg/day (fetal) | 100 mg/kg/day (maternal) | Decreased food consumption and anemia in dams. No fetal malformations. | [5] |
Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat)
-
Test Animals: Male and female Sprague-Dawley rats (F0 generation) are used.
-
Dose Administration: this compound is administered in the drinking water continuously for two generations. For the F0 generation, this occurs for a 10-week pre-mating period and continues through mating, gestation, and lactation.[16]
-
Evaluations:
-
Parental (F0 and F1): Reproductive performance (mating, fertility, gestation length), estrous cyclicity, sperm motility and morphology, and parental toxicity are assessed.[16]
-
Offspring (F1 and F2): Viability, growth, and development (e.g., time to preputial separation and vaginal opening) are monitored.[16]
-
Neurotoxicity: A functional observational battery, motor activity tests, and auditory startle response tests are conducted on offspring.[16]
-
-
Pathology: Histopathological examination of reproductive and nervous system tissues is performed.[16]
Mechanism of Toxicity: Oxidative Stress
The primary mechanism of this compound toxicity is oxidative stress, particularly on erythrocytes (red blood cells).[6][17]
-
Formation of Reactive Species: In the body, this compound (NaClO2) can generate reactive oxygen species (ROS).[17][18]
-
Oxidation of Hemoglobin: ROS leads to the oxidation of the iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin, which cannot transport oxygen.[17][18][19] This can lead to methemoglobinemia.
-
Depletion of Antioxidants: The increased oxidative load depletes intracellular antioxidants, such as glutathione (GSH).[17]
-
Hemolysis: The combination of direct oxidative damage to the erythrocyte membrane and the depletion of protective antioxidants can lead to hemolysis (destruction of red blood cells) and subsequent anemia.[14][19]
Caption: Mechanism of this compound-induced oxidative stress in erythrocytes.
Summary of Toxicological Profile
The toxicological profile of this compound is primarily characterized by its oxidative potential, which manifests as hematotoxicity upon repeated exposure.
Caption: Summary of the toxicological profile of this compound.
References
- 1. oxy.com [oxy.com]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. HEALTH EFFECTS - Toxicological Profile for Chlorine Dioxide and Chlorite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fsc.go.jp [fsc.go.jp]
- 7. fsc.go.jp [fsc.go.jp]
- 8. cdn.who.int [cdn.who.int]
- 9. The effects of subchronic chlorate exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology and carcinogenesis studies of sodium chlorate (Cas No. 7775-09-9) in F344/N rats and B6C3F1 mice (drinking water studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxic and genotoxic effects of sodium hypochlorite on human peripheral lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-generation reproduction and developmental neurotoxicity study with this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound increases production of reactive oxygen species that impair the antioxidant system and cause morphological changes in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Wikipedia [en.wikipedia.org]
Environmental Fate and Impact of Sodium Chlorite Byproducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chlorite (NaClO₂) is a versatile chemical compound utilized in various industrial processes, including as a precursor for the generation of chlorine dioxide (ClO₂), a potent disinfectant and bleaching agent.[1] Its applications extend to the synthesis of fine chemicals, with relevance to the pharmaceutical and agricultural sectors.[1] While effective, the use of this compound and chlorine dioxide results in the formation of inorganic byproducts, primarily chlorite (ClO₂⁻) and chlorate (ClO₃⁻), which can enter the environment and pose potential risks to ecosystems and human health.[2][3] This technical guide provides an in-depth analysis of the environmental fate and toxicological impacts of these byproducts, tailored for researchers, scientists, and drug development professionals who require a comprehensive understanding of their environmental implications.
Environmental Fate of Chlorite and Chlorate
The environmental persistence and transformation of chlorite and chlorate are influenced by a combination of abiotic and biotic factors.
Abiotic Degradation
In aqueous environments, the stability of chlorite is pH-dependent. In acidic solutions, chlorous acid (HClO₂) is formed, which is unstable and rapidly disproportionates to chlorine dioxide, chlorate, and chloride.[4] Alkaline conditions, however, render the chlorite ion very stable.[4]
The degradation of these byproducts can be influenced by the presence of other chemical species. For instance, in water and in the presence of suspended soil particles containing ions such as Fe(II), Mn(II), iodide (I⁻), and sulfide (S²⁻), chemical degradation of this compound can occur through redox reactions, ultimately yielding chloride and oxygen.[5]
Sunlight can also play a role in the degradation of chlorine dioxide, which has a short half-life and breaks down into chloride and chlorate ions in the presence of sunlight.[5]
Biotic Degradation
Biodegradation of chlorite and chlorate has been observed, but it is primarily limited to anaerobic (anoxic) conditions.[5] In anoxic groundwater, sediments, and some soils, microorganisms can utilize chlorate and chlorite as electron acceptors, reducing them to chloride and oxygen.[5] There are no significant reports of aerobic biodegradation of these ions.[5]
Mobility and Bioaccumulation
As inorganic ions, chlorite and chlorate are highly soluble in water and are therefore expected to be mobile in soil and aquatic environments, with the potential to migrate from surface water to groundwater.[5] Due to their low octanol-water partition coefficients (log Kow), they are not likely to bioaccumulate in aquatic organisms.[5]
Ecotoxicological Impacts
The byproducts of this compound exhibit varying levels of toxicity to different organisms.
Aquatic Organisms
This compound and its byproducts can adversely affect aquatic life.[6] While generally considered to be of low to moderate toxicity to fish, they can be highly toxic to some aquatic invertebrates.[7] The toxicity of chlorate is particularly pronounced in brown algae, which are exceptionally sensitive to this compound.[8]
Table 1: Aquatic Toxicity of Chlorite and Chlorate
| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |
| Daphnia magna (Water Flea) | 48 hours | EC50 (Immobilisation) | Varies by study | [1][4][5][8][9] |
| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 (Growth Inhibition) | Varies by study | [3][6][10][11] |
| Brown Algae (Ectocarpus variabilis) | - | LOEC | 0.4 (as ClO₃⁻) | [8] |
| Brown Algae (Ectocarpus variabilis) | - | LC50 | 0.012 mM | [8] |
Mammalian Toxicity
In mammals, the primary toxicological effects of chlorite and chlorate are hematological, leading to conditions like methemoglobinemia and hemolytic anemia.[10][12] These effects are attributed to the oxidative properties of the compounds.[12] Studies in various animal models have demonstrated these hematological alterations at high concentrations in drinking water.[4]
Table 2: Mammalian Toxicity of Chlorite
| Species | Exposure Route | Duration | Endpoint | Dose/Concentration | Reference |
| Rat | Oral (gavage) | Acute | LD50 | 105 - 177 mg/kg | [13] |
| Rat | Drinking Water | 90 days | NOAEL (hematological effects) | < 50 mg/L | [4] |
| Rat | Drinking Water | 2 years | NOAEL (renal pathology) | 81 mg/kg-day | [14] |
| Rabbit | Drinking Water | Gestation | Developmental NOAEL | 3 mg/kg/day | [14] |
Genotoxicity
There is some evidence to suggest that chlorite and chlorate may have genotoxic potential. Studies using plant bioassays have shown that these compounds can induce chromosomal aberrations.[3] However, results from in vitro studies with human cells have been less conclusive, with some studies showing DNA damage at certain concentrations while others show no increase in micronuclei frequency.[3]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound byproducts is primarily linked to their ability to induce oxidative stress.
Oxidative Stress and Glutathione Depletion
Chlorite and chlorate are strong oxidizing agents.[10] A key mechanism of their toxicity involves the depletion of intracellular glutathione (GSH), a critical antioxidant.[1][15] Chlorite readily oxidizes GSH to its disulfide form (GSSG), disrupting the cellular redox balance and leading to oxidative stress.[1][15] This depletion of glutathione can leave cells vulnerable to damage from reactive oxygen species (ROS).[16][17]
Caption: Oxidative stress pathway induced by chlorite.
Experimental Protocols and Methodologies
Standardized methods are crucial for assessing the environmental fate and impact of this compound byproducts.
Aquatic Toxicity Testing
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organism: Young daphnids, less than 24 hours old.
-
Exposure Period: 48 hours.
-
Procedure:
-
Prepare a series of at least five test concentrations of the substance in a suitable medium.
-
Use a control group with no test substance.
-
Introduce at least 20 daphnids, divided into four groups of five, into each test concentration and the control.
-
Maintain a volume of at least 2 mL of test solution per animal.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The median effective concentration (EC50) that causes immobilisation in 50% of the daphnids at 48 hours is calculated.[1][4][5][8][9]
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater algae.
-
Test Organism: Exponentially growing cultures of green algae (e.g., Pseudokirchneriella subcapitata).
-
Exposure Period: 72 hours.
-
Procedure:
-
Prepare a range of test substance concentrations in a nutrient-rich medium.
-
Inoculate the test solutions and a control with a low, known concentration of algal cells.
-
Incubate the cultures under constant illumination and temperature for 72 hours.
-
Measure the algal biomass (e.g., by cell counts or spectrophotometry) at 24, 48, and 72 hours.
-
-
Endpoint: The EC50 for growth inhibition is determined by comparing the growth rates in the test cultures to the control.[3][6][10][11]
Analytical Methods for Environmental Samples
Ion Chromatography (IC)
Ion chromatography is a widely used and approved method for the determination of chlorite and chlorate in water and soil samples.
-
Principle: The sample is injected into a stream of eluent and passed through an ion-exchange column, which separates the anions based on their affinity for the stationary phase. A conductivity detector is typically used for quantification.[12][18][19][20][21]
-
Sample Preparation (Water): Water samples are typically filtered before analysis.[18]
-
Sample Preparation (Soil):
-
A known weight of soil is extracted with deionized water.
-
The mixture is shaken and then centrifuged to separate the solid and liquid phases.
-
The supernatant is filtered prior to injection into the IC system.[22]
-
Table 3: Analytical Methods for Chlorite and Chlorate
| Method | Matrix | Sample Preparation | Detection Limit | Reference |
| Ion Chromatography (EPA Method 300.0) | Water | Filtration | 0.01 mg/L (as chlorite) | |
| Ion Chromatography with Mass Spectrometry (IC-MS) | Water | Direct Injection | < 0.5 ppb | [14] |
| Ion Chromatography | Soil | Water Extraction, Centrifugation, Filtration | Varies | [18][22] |
| Amperometric Titration (Standard Method 4500-ClO₂ E) | Water | Titration at varying pH | Varies |
Environmental Risk Assessment Workflow
A structured approach is necessary to evaluate the potential risks associated with this compound byproducts in the environment.
Caption: A generalized workflow for environmental risk assessment.
Regulatory Context and Drinking Water Guidelines
Regulatory agencies worldwide have established guidelines for the maximum allowable concentrations of chlorite and chlorate in drinking water to protect public health.
Table 4: Drinking Water Guidelines for Chlorite and Chlorate
| Regulatory Body | Substance | Guideline Value | Reference |
| U.S. Environmental Protection Agency (EPA) | Chlorite | 1.0 mg/L (Maximum Contaminant Level) | [10] |
| World Health Organization (WHO) | Chlorite | 0.7 mg/L (Provisional Guideline) | [2][11] |
| World Health Organization (WHO) | Chlorate | 0.7 mg/L (Provisional Guideline) | [2][11] |
| Health Canada | Chlorite | 1 mg/L (Maximum Acceptable Concentration) | [23] |
| Health Canada | Chlorate | 1 mg/L (Maximum Acceptable Concentration) | [23] |
| European Union | Chlorite | 0.70 mg/L | |
| European Union | Chlorate | 0.70 mg/L | |
| Australia | Chlorite | 0.8 mg/L | [2] |
Conclusion
The byproducts of this compound, primarily chlorite and chlorate, exhibit a range of environmental behaviors and toxicological effects. Their high mobility in aquatic systems necessitates a thorough understanding of their potential impact, particularly in the context of water treatment and industrial discharges. The primary mechanism of toxicity is oxidative stress, leading to hematological effects in mammals and varying levels of toxicity in aquatic organisms. For professionals in research, drug development, and related scientific fields, a comprehensive awareness of the environmental fate and impact of these compounds is essential for responsible chemical management and the development of environmentally benign processes. Adherence to established experimental protocols and regulatory guidelines is paramount in mitigating the potential risks associated with this compound byproducts.
References
- 1. oecd.org [oecd.org]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. env.go.jp [env.go.jp]
- 4. oecd.org [oecd.org]
- 5. fera.co.uk [fera.co.uk]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 7. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 8. eurofins.it [eurofins.it]
- 9. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 10. eurofins.com.au [eurofins.com.au]
- 11. ftp.dot.state.tx.us [ftp.dot.state.tx.us]
- 12. Oxidative damage to the erythrocyte induced by this compound, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The interaction of this compound with phospholipids and glutathione: a comparison of effects in vitro, in mammalian and in microbial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound increases production of reactive oxygen species that impair the antioxidant system and cause morphological changes in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative damage to the erythrocyte induced by this compound, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. HEALTH EFFECTS - Toxicological Profile for Chlorine Dioxide and Chlorite - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Oxidation of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. While numerous reagents can achieve this conversion, many suffer from drawbacks such as toxicity (e.g., chromium reagents), harsh reaction conditions, or the production of significant waste.
This document provides detailed application notes and protocols for the selective oxidation of primary alcohols utilizing a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed system with hypochlorite. Within this system, sodium chlorite (NaClO₂) can play a role, particularly in protocols designed for the one-pot conversion to carboxylic acids. However, to achieve the selective formation of aldehydes, the reaction must be carefully controlled to prevent this subsequent oxidation step. These protocols focus on mild, efficient, and selective methods for aldehyde synthesis, leveraging the catalytic power of TEMPO and the oxidizing capability of sodium hypochlorite, while clarifying the role of this compound in related transformations.
Core Principles and Mechanism
The most effective and widely used method for the selective oxidation of primary alcohols to aldehydes in this context is the TEMPO-catalyzed oxidation using sodium hypochlorite (NaOCl, bleach) as the terminal oxidant. The reaction proceeds through a catalytic cycle where the TEMPO radical is first oxidized by hypochlorite to the active N-oxoammonium ion. This species is the primary oxidant that converts the alcohol to the corresponding aldehyde, after which it is reduced to a hydroxylamine. The hydroxylamine can then re-enter the catalytic cycle.
This compound is well-known as the key reagent in the Pinnick oxidation, which specifically oxidizes aldehydes to carboxylic acids.[1] In some one-pot procedures for converting primary alcohols directly to carboxylic acids, a catalytic amount of bleach is used to initiate the TEMPO cycle, and stoichiometric this compound is added to oxidize the intermediate aldehyde to the final carboxylic acid.[2] Therefore, to selectively obtain the aldehyde, it is crucial to either exclude this compound or carefully control the reaction conditions (e.g., time, temperature, equivalents of oxidant) to prevent over-oxidation.[3]
Mandatory Visualizations
Caption: Catalytic cycle for the TEMPO-mediated oxidation of primary alcohols to aldehydes.
Caption: General experimental workflow for the selective oxidation of primary alcohols.
Caption: Key factors influencing selectivity for aldehyde vs. carboxylic acid formation.
Experimental Protocols
Protocol 1: General Procedure for TEMPO/NaOCl Oxidation of Primary Alcohols to Aldehydes
This protocol is a general method adaptable for various primary aliphatic and benzylic alcohols.[3]
Materials:
-
Primary alcohol substrate
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration typically determined by titration)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve the primary alcohol (1.0 equiv) in DCM (to a concentration of 0.25–1 M).
-
Catalyst Addition: Add TEMPO (0.01-0.10 equiv) and sodium bromide (0.1-0.2 equiv) to the solution.
-
Buffering: Add a saturated aqueous solution of sodium bicarbonate to adjust the pH to approximately 9.
-
Oxidant Addition: While stirring vigorously, add the sodium hypochlorite solution (1.0-1.2 equiv) dropwise, ensuring the internal temperature remains below 10 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[3]
-
Quenching: Once the starting material is consumed, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate. Continue stirring until the yellow color of the aqueous phase disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Oxidation of a Sterically Hindered Primary Alcohol
This method is suitable for more challenging substrates and uses sodium hypochlorite pentahydrate, which can be easier to handle than bleach solutions.[4]
Materials:
-
Sterically hindered primary alcohol
-
TEMPO
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) as a phase-transfer catalyst
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Reaction Setup: In a flask, dissolve the primary alcohol (1.0 equiv), TEMPO (0.01 equiv), and Bu₄NHSO₄ (0.01 equiv) in DCM.
-
Oxidant Addition: Add solid sodium hypochlorite pentahydrate (1.2-1.5 equiv) to the mixture in one portion.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench with saturated Na₂S₂O₃ solution and follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Substrate Scope and Yields
The TEMPO/NaOCl system is effective for a wide range of primary alcohols. The following table summarizes representative data for the selective oxidation to aldehydes.
| Entry | Substrate (Primary Alcohol) | Product (Aldehyde) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | >95 | [3] |
| 2 | 3-Phenyl-1-propanol | 3-Phenylpropanal | 92 | [3] |
| 3 | 1-Octanol | Octanal | 90 | [5] |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | >95 | [3] |
| 5 | Geraniol | Geranial | 76 | [3] |
| 6 | 2-(Oxazol-5-yl)ethanol | 2-(Oxazol-5-yl)acetaldehyde | 91 | [6] |
Note: Yields are typically isolated yields after purification. Reaction conditions may vary slightly between different substrates and literature sources.
Troubleshooting and Key Considerations
-
Over-oxidation: The primary side reaction is the over-oxidation of the aldehyde to a carboxylic acid. To minimize this, avoid using a large excess of sodium hypochlorite, keep the reaction temperature low, and monitor the reaction closely to stop it upon consumption of the starting alcohol.[3] Limiting the conversion of the starting material can sometimes be a strategy to maximize aldehyde yield.[3]
-
Chlorination: Electron-rich aromatic substrates may undergo chlorination as a side reaction. Using a buffered system (e.g., NaHCO₃) helps to suppress this.
-
Concentration of Bleach: The concentration of commercial bleach can vary. It is best practice to titrate the NaOCl solution before use to ensure accurate stoichiometry.
-
Safety Precautions: TEMPO is a stable radical but should be handled with care. Dichloromethane is a suspected carcinogen and should be used in a well-ventilated fume hood. Reactions involving oxidants should always be performed behind a safety shield. Mixing this compound and bleach directly can create an unstable and potentially hazardous mixture.[2]
References
- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Oxidation of Primary Alcohols to Carboxylic Acids with this compound Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids using Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conversion of aldehydes to carboxylic acids utilizing sodium chlorite. The primary focus is on the Pinnick oxidation, a mild and selective method widely employed in organic synthesis.
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of molecules, including active pharmaceutical ingredients. Among the various methods available, the Pinnick oxidation, which uses this compound (NaClO₂) under mild acidic conditions, offers excellent functional group tolerance and is effective for a broad range of substrates, including sterically hindered and α,β-unsaturated aldehydes.[1][2][3] This makes it a valuable tool in complex molecule synthesis.
The key reagent, this compound, is a stable and inexpensive salt. The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from this compound in the presence of a weak acid.[1][2][3] A critical aspect of this reaction is the management of the hypochlorous acid (HOCl) byproduct, which can lead to undesired side reactions.[2] To mitigate this, a scavenger, most commonly 2-methyl-2-butene, is added to the reaction mixture.
Reaction Mechanism
The accepted mechanism for the Pinnick oxidation involves the following key steps:
-
Formation of Chlorous Acid: In a weakly acidic buffered solution, this compound is protonated to form chlorous acid (HClO₂).[1][2]
-
Addition to the Aldehyde: Chlorous acid adds to the carbonyl group of the aldehyde.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, where the aldehydic hydrogen is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).[2]
-
Scavenging of Hypochlorous Acid: The reactive HOCl byproduct is trapped by a scavenger, such as 2-methyl-2-butene, to prevent side reactions like chlorination of double bonds or reaction with the starting this compound.[2]
Diagram of the Pinnick Oxidation Mechanism
References
Application Notes and Protocols for Pinnick Oxidation using Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pinnick oxidation is a highly valued method for the selective oxidation of aldehydes to carboxylic acids, a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] This reaction is renowned for its mild conditions and remarkable tolerance for a wide range of functional groups, making it a superior choice over harsher oxidizing agents like chromium-based reagents or permanganate, especially for sensitive and complex substrates.[2][3][4] The reaction typically employs sodium chlorite (NaClO₂) as the terminal oxidant in the presence of a buffer, usually sodium dihydrogen phosphate (NaH₂PO₄), and a scavenger, most commonly 2-methyl-2-butene, to quench reactive byproducts.[3][5][6] Its broad applicability, including the efficient oxidation of α,β-unsaturated aldehydes without isomerization, and its operational simplicity have cemented its role as a staple in modern synthetic chemistry.[3][4][7]
Mechanism of Action
The Pinnick oxidation proceeds through a well-established mechanism.[4][8][9] Under weakly acidic conditions maintained by a buffer, this compound is protonated to form the active oxidant, chlorous acid (HClO₂).[4][9] The aldehyde then reacts with chlorous acid in an addition step to form a key intermediate.[8][9] This intermediate subsequently undergoes a pericyclic fragmentation, which results in the formation of the corresponding carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[3][4][9]
The hypochlorous acid generated is a reactive species that can lead to undesired side reactions, such as chlorination of double bonds or reaction with the starting aldehyde.[4][10] To prevent these side reactions, a scavenger, typically an alkene like 2-methyl-2-butene, is added to the reaction mixture to trap the HOCl.[3][8]
Experimental Protocols
Below is a general protocol for the Pinnick oxidation. The specific equivalents of reagents and reaction times may need to be optimized for different substrates.
Materials:
-
Aldehyde
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄) or its hydrate
-
This compound (NaClO₂, technical grade ~80% is often sufficient)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol and water (typically a 1:1 to 4:1 ratio of t-BuOH:H₂O).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add 2-methyl-2-butene (2.0 - 10.0 equiv), followed by sodium dihydrogen phosphate (2.0 - 10.0 equiv). Finally, add this compound (1.5 - 5.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[3]
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to reduce any remaining oxidant.
-
Extraction: Extract the aqueous mixture with ethyl acetate. The organic layers are combined.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid product, followed by a brine wash.
-
Acidification and Isolation: Acidify the aqueous layer containing the carboxylate salt with aqueous HCl (e.g., 1M HCl) to a pH of approximately 3-4. Extract the acidified aqueous layer with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Data Presentation: Substrate Scope and Reaction Conditions
The Pinnick oxidation is compatible with a wide variety of aldehydes. The following table summarizes representative examples from the literature, showcasing the versatility of this reaction.
| Entry | Aldehyde Substrate | Equivalents of NaClO₂ | Equivalents of Scavenger (2-methyl-2-butene) | Equivalents of Buffer (NaH₂PO₄) | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| 1 | α,β-Unsaturated Aldehyde | 10.0 | 20.0 | 10.0 | t-BuOH/H₂O | 14 | >95% (crude) | Angew. Chem. Int. Ed. 2020, 59, 6253[8] |
| 2 | Aliphatic Aldehyde | 2.8 | 15.0 | 6.0 | THF/H₂O/t-BuOH | 4 | Not Reported | J. Am. Chem. Soc. 2023, 145, 5001[8] |
| 3 | General Procedure | 1.5 - 2.0 | 1.5 | pH 3-4 | t-BuOH/H₂O | 1 - 24 | 70 - 95% | Grokipedia[3] |
Applications in Drug Development
The mildness and high functional group tolerance of the Pinnick oxidation make it an invaluable tool in the synthesis of complex, biologically active molecules.[11] It is frequently employed in the late stages of a synthetic route where delicate functional groups must be preserved.
-
Total Synthesis: The Pinnick oxidation has been successfully applied in the total synthesis of numerous natural products, such as norzoanthamine and platensimycin.[11] In the synthesis of Zaragozic acid, a potent squalene synthase inhibitor, the Pinnick oxidation provided a good yield and purity where other oxidation methods failed.[7]
-
Pharmaceutical Intermediates: The reaction is used to prepare carboxylic acid intermediates that are crucial building blocks for active pharmaceutical ingredients (APIs). A recent example includes its use in the late-stage synthesis of a BDK inhibitor candidate, PF-07208254.[12]
Scope and Limitations
Scope:
-
Highly effective for a broad range of aldehydes, including aliphatic, aromatic, and α,β-unsaturated aldehydes.[3][4]
-
Tolerates a wide array of functional groups, such as unprotected alcohols, epoxides, benzyl ethers, halides (including iodides), and stannanes.[4][9]
-
Stereocenters, particularly at the α-carbon, are generally preserved without epimerization.[4]
-
Double bonds, including trisubstituted ones, typically do not undergo E/Z isomerization.[4]
Limitations:
-
Substrates with unprotected aromatic amines and pyrroles may not be suitable.[4][9]
-
Chiral α-aminoaldehydes are prone to epimerization, and the amino group can be oxidized to the corresponding N-oxide. Protection of the amino group (e.g., with a t-BOC group) is often necessary.[4][9]
-
Thioethers are susceptible to oxidation to the corresponding sulfoxide or sulfone.[4][9]
-
Lower yields may be observed with some aliphatic α,β-unsaturated aldehydes and more hydrophilic substrates.[4]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. psiberg.com [psiberg.com]
- 10. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 11. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pubs.acs.org [pubs.acs.org]
Application of Sodium Chlorite in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sodium chlorite (NaClO₂) has emerged as a versatile and indispensable reagent in modern organic synthesis, prized for its efficacy as an oxidizing agent under mild conditions. Its ability to selectively oxidize aldehydes and alcohols to carboxylic acids in the presence of sensitive functional groups makes it particularly valuable in the complex settings of natural product synthesis. This document provides detailed application notes, experimental protocols, and quantitative data for the primary applications of this compound in this field.
The Pinnick Oxidation: Mild and Selective Oxidation of Aldehydes
The most prominent application of this compound in organic synthesis is the Pinnick oxidation, a method for converting aldehydes to carboxylic acids.[1][2] Developed initially by Lindgren and Nilsson and later refined by G. A. Kraus and H.W. Pinnick, this reaction is renowned for its mild conditions and broad functional group tolerance, making it a go-to method in the late stages of complex natural product synthesis.[1][3]
Application Notes
Mechanism: The active oxidant is chlorous acid (HClO₂), which is formed in situ from this compound under weakly acidic conditions (typically pH 3-5), often buffered by a phosphate salt like sodium dihydrogen phosphate (NaH₂PO₄).[1][4] The chlorous acid adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1]
Key Advantages:
-
High Selectivity: The Pinnick oxidation is highly chemoselective for aldehydes.
-
Functional Group Tolerance: It is compatible with a wide array of sensitive functional groups that are often problematic for other oxidizing agents, including epoxides, silyl ethers, esters, amides, and most halides.[1][2]
-
Mild Conditions: The reaction is typically run at or slightly above room temperature under weakly acidic buffered conditions, which prevents epimerization of adjacent stereocenters.[3]
-
Cost-Effectiveness: this compound is an inexpensive reagent.[1]
-
α,β-Unsaturated Aldehydes: The method is particularly effective for the oxidation of α,β-unsaturated aldehydes without affecting the double bond.[1]
Role of Scavengers: A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct. HOCl is a reactive oxidant that can lead to unwanted side reactions, such as chlorination of electron-rich double bonds or reaction with the starting chlorite. To mitigate this, a scavenger is almost always employed. The most common scavenger is 2-methyl-2-butene, which reacts rapidly with HOCl.[3][5] Hydrogen peroxide can also be used as a scavenger, though it may not be suitable for all substrates.
Limitations and Considerations:
-
Substrate Scope: While broad, some functional groups are not tolerated. Unprotected aromatic amines and pyrroles can be problematic.[1][2] Thioethers are readily oxidized to sulfoxides or sulfones.[1][2]
-
Reaction Rate: For some aliphatic or sterically hindered aldehydes, the reaction can be sluggish.
-
Work-up: The carboxylic acid product is often isolated by extraction after acidification of the reaction mixture.
Pinnick Oxidation Mechanism Diagram
Caption: Reaction mechanism of the Pinnick oxidation.
Quantitative Data: Pinnick Oxidation of Various Aldehydes
| Substrate (Aldehyde) | Reagents & Conditions | Time (h) | Yield (%) | Reference |
| (E)-3-Phenylpropenal | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt | 4 | 95 | J. Org. Chem. 1981, 46, 4319 |
| Citronellal | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt | 12 | 85 | J. Org. Chem. 1981, 46, 4319 |
| 4-Nitrobenzaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt | 2 | 97 | J. Org. Chem. 1980, 45, 4825 |
| Dodecanal | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt | 12 | 92 | J. Org. Chem. 1980, 45, 4825 |
| Complex Aldehyde with Epoxide | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt | 14 | 95 | Angew. Chem. Int. Ed. 2020, 59, 6253 |
| Thioanisaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/THF, rt | 1 | 90 (acid)* | Synthesis 1983, 672 |
*Note: Thioether is oxidized to sulfoxide/sulfone.
Experimental Protocol: General Procedure for Pinnick Oxidation
Materials:
-
Aldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
2-Methyl-2-butene (5-10 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄, 5-10 equiv)
-
This compound (NaClO₂, 80% technical grade, 3-5 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv).
-
Dissolve the aldehyde in a 1:1 mixture of t-BuOH and water (e.g., 10 mL of each per mmol of aldehyde).
-
Add 2-methyl-2-butene (5-10 equiv) to the solution.
-
In a separate flask, prepare an aqueous solution of sodium dihydrogen phosphate (5-10 equiv) and this compound (3-5 equiv).
-
Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirring aldehyde solution at room temperature. An ice bath can be used to control any mild exotherm.
-
Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous Na₂SO₃ or NaHSO₃ solution until a test with starch-iodide paper indicates no remaining oxidant.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude carboxylic acid, which can be further purified by column chromatography or recrystallization if necessary.[5]
TEMPO-Catalyzed Oxidation of Primary Alcohols
This compound also serves as an efficient terminal oxidant in the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation of primary alcohols to carboxylic acids. This one-pot procedure is an environmentally benign alternative to methods using stoichiometric heavy metals like chromium.[2][6]
Application Notes
Mechanism: The catalytic cycle is initiated by the oxidation of the TEMPO radical to the active N-oxoammonium ion by a co-oxidant, typically sodium hypochlorite (NaOCl, bleach). The N-oxoammonium ion then oxidizes the primary alcohol to an aldehyde. The aldehyde intermediate is not isolated but is rapidly oxidized in situ by this compound to the final carboxylic acid. A key feature of this cycle is that the reaction between the aldehyde and NaClO₂ regenerates the NaOCl co-oxidant, making the process self-sustaining.[2]
Key Advantages:
-
One-Pot Conversion: Allows the direct conversion of primary alcohols to carboxylic acids without isolating the intermediate aldehyde.[7]
-
Reduced Waste: Avoids the use of stoichiometric heavy metal oxidants.[7]
-
High Yields: Generally provides high yields for a variety of primary alcohols.[6]
-
Chiral Centers: The mild conditions preserve the stereointegrity of labile chiral centers adjacent to the alcohol.[6][7]
Limitations:
-
The method is generally not suitable for substrates containing alkenes or highly electron-rich aromatic groups, which can undergo chlorination.[6]
-
Care must be taken when mixing NaClO₂ and bleach, as the mixture can be unstable. They should be added simultaneously but separately to the reaction.[6]
TEMPO/NaClO₂ Catalytic Cycle Diagram
References
- 1. Formal Synthesis of (±)-Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]
- 4. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 5. The Nicolaou Synthesis of Platensimycin [organic-chemistry.org]
- 6. WO1999052849A1 - Oxidation process using tempo - Google Patents [patents.google.com]
- 7. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Chlorite as a Bleaching Agent for Pulp and Paper
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium chlorite (NaClO₂) as a bleaching agent in the pulp and paper industry. The information is intended for researchers and scientists in the field, as well as professionals in drug development who may utilize cellulosic materials derived from bleached pulp.
Introduction
This compound is a powerful oxidizing agent primarily used in the pulp and paper industry as a precursor to chlorine dioxide (ClO₂), a highly effective and environmentally preferred bleaching agent.[1][2] It is also used directly in some bleaching applications, particularly in laboratory settings for the selective removal of lignin to produce holocellulose.[3] The primary objective of bleaching chemical pulps is to remove residual lignin, which imparts a brown color, without significantly degrading the cellulose fibers that provide strength to the paper.[4]
The use of chlorine dioxide generated from this compound is a key component of Elemental Chlorine Free (ECF) bleaching sequences, which have largely replaced processes using elemental chlorine due to environmental concerns over the formation of chlorinated organic compounds.[5][6]
Chemical Principle
The bleaching action of this compound is primarily attributed to the generation of chlorine dioxide (ClO₂). In an acidic medium, this compound decomposes to form chlorous acid (HClO₂), which then disproportionates to yield chlorine dioxide.
The key reactions are:
-
Activation in Acidic Solution: NaClO₂ + H⁺ ⇌ HClO₂
-
Formation of Chlorine Dioxide: 5HClO₂ → 4ClO₂ + HCl + 2H₂O
Chlorine dioxide is a highly selective oxidizing agent that readily attacks the phenolic and other electron-rich aromatic structures within the lignin polymer, breaking it down into smaller, water-soluble fragments that can be washed away from the pulp.[7] This process increases the brightness of the pulp with minimal degradation of the cellulose, thus preserving the strength of the paper.[6]
Key Parameters in this compound Bleaching
The efficiency and selectivity of this compound bleaching are influenced by several critical parameters:
-
pH: The generation of chlorine dioxide from this compound is highly pH-dependent. An acidic environment (typically pH 3.5-5) is required to drive the formation of chlorous acid and its subsequent conversion to chlorine dioxide.[8]
-
Temperature: Higher temperatures generally increase the rate of the bleaching reaction. However, excessively high temperatures can lead to the degradation of cellulose and a loss of pulp strength. A typical temperature range for chlorine dioxide bleaching is 70-90°C.[9]
-
Reaction Time: The duration of the bleaching stage affects the final brightness and the extent of delignification. Longer reaction times lead to greater lignin removal but also increase the risk of cellulose degradation.[10]
-
This compound Concentration: The amount of this compound applied to the pulp (often expressed as a percentage of the oven-dried weight of the pulp) directly impacts the final brightness. Higher concentrations lead to higher brightness but also increase chemical costs and the potential for side reactions.
Data Presentation
The following tables summarize the expected impact of key process variables on pulp properties during this compound-based bleaching. The data is representative of trends observed in laboratory and industrial studies.
Table 1: Effect of this compound Concentration on Pulp Properties
| This compound Charge (% on o.d. pulp) | Kappa Number (reduction) | ISO Brightness (%) | Pulp Viscosity (mPa·s) |
| 0.5 | 5 - 8 | 70 - 75 | 25 - 28 |
| 1.0 | 8 - 12 | 75 - 82 | 22 - 25 |
| 1.5 | 12 - 16 | 82 - 88 | 20 - 23 |
| 2.0 | 15 - 20 | 88 - 92 | 18 - 21 |
o.d. pulp = oven-dried pulp
Table 2: Effect of pH on Bleaching Efficiency
| pH | Kappa Number (reduction) | ISO Brightness (%) | Remarks |
| 2.5 | High | Moderate | Increased risk of cellulose degradation. |
| 3.5 | Optimal | High | Good balance of delignification and selectivity. |
| 4.5 | Optimal | High | Favorable conditions for ClO₂ generation. |
| 5.5 | Moderate | Moderate | Slower reaction rate. |
Table 3: Effect of Temperature and Time on Final Brightness
| Temperature (°C) | Time (min) | ISO Brightness (%) |
| 60 | 60 | 78 - 82 |
| 60 | 120 | 82 - 86 |
| 70 | 60 | 83 - 87 |
| 70 | 120 | 87 - 91 |
| 80 | 60 | 88 - 92 |
| 80 | 120 | > 92 |
Experimental Protocols
Laboratory-Scale this compound Bleaching of Kraft Pulp
Objective: To evaluate the bleaching efficacy of this compound on a given pulp sample.
Materials:
-
Unbleached kraft pulp
-
This compound (NaClO₂)
-
Acetic acid (glacial)
-
Deionized water
-
Polyethylene bags
-
Water bath with temperature control
-
pH meter
-
Büchner funnel and filter paper
-
Analytical balance
Procedure:
-
Pulp Preparation: Determine the consistency (oven-dried weight percentage) of the unbleached pulp slurry. Weigh an amount of pulp slurry equivalent to a specified oven-dried weight (e.g., 20 g).
-
Bleaching Liquor Preparation: Prepare a stock solution of this compound in deionized water (e.g., 10 g/L).
-
Bleaching Reaction: a. Place the pulp sample in a polyethylene bag. b. Add the required volume of this compound solution to achieve the desired charge (e.g., 1.0% on o.d. pulp). c. Add deionized water to adjust the pulp consistency to a specified level (e.g., 10%). d. Add a small amount of acetic acid to adjust the pH of the pulp slurry to the target value (e.g., pH 4.0). e. Seal the bag, ensuring to remove as much air as possible, and mix the contents thoroughly by kneading. f. Submerge the bag in a water bath pre-heated to the desired reaction temperature (e.g., 70°C). g. Maintain the reaction for the specified time (e.g., 90 minutes), with periodic mixing.
-
Washing: a. After the reaction time, remove the bag from the water bath and place it in an ice bath to quench the reaction. b. Transfer the pulp to a Büchner funnel and wash it thoroughly with deionized water until the filtrate is clear and has a neutral pH.
-
Pulp Analysis: a. Prepare handsheets from the bleached pulp according to TAPPI T 218 for brightness testing. b. Use a portion of the washed pulp to determine the Kappa number and viscosity.
Determination of Kappa Number (TAPPI T 236 om-13)
The Kappa number is an indication of the residual lignin content in the pulp.[11] The test involves reacting the pulp with a standardized solution of potassium permanganate and then titrating the unconsumed permanganate. The volume of permanganate consumed is proportional to the amount of lignin in the pulp.
Determination of Pulp Brightness (TAPPI T 525 om-22)
Pulp brightness is measured as the diffuse reflectance of blue light from the surface of a handsheet.[12] An instrument with diffuse illumination and 0° viewing geometry is used to measure the reflectance at a wavelength of 457 nm. The result is expressed as a percentage of a calibrated standard.
Visualizations
References
- 1. quora.com [quora.com]
- 2. This compound vs Chlorine Dioxide - Huiya Envirotech [hyenviro.com]
- 3. researchgate.net [researchgate.net]
- 4. princeton.edu [princeton.edu]
- 5. atlantis-press.com [atlantis-press.com]
- 6. ippta.co [ippta.co]
- 7. eucalyptus.com.br [eucalyptus.com.br]
- 8. ippta.co [ippta.co]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of laboratory delignification methods, their selectivity, and impacts on physiochemical characteristics of cellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delignification of lignocellulosic biomass and its effect on subsequent enzymatic hydrolysis :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for Water Disinfection Using Sodium Chlorite-Generated Chlorine Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine dioxide (ClO₂) is a potent, broad-spectrum disinfectant and oxidizing agent increasingly utilized in water treatment applications, including potable water systems and pharmaceutical manufacturing.[1][2][3][4] Unlike chlorine, its efficacy is largely independent of pH over a wide range, and it is highly effective against a variety of waterborne pathogens, including bacteria, viruses, and protozoa such as Giardia and Cryptosporidium.[1][3] A key advantage of chlorine dioxide is its reduced tendency to form halogenated disinfection byproducts (DBPs) like trihalomethanes (THMs) compared to traditional chlorination.[1][3][5]
These application notes provide detailed protocols for the generation of chlorine dioxide from sodium chlorite (NaClO₂), its application in water disinfection, and the analytical methods for monitoring its concentration and key byproducts.
Generation of Chlorine Dioxide from this compound
Chlorine dioxide is an unstable gas that must be generated on-site for immediate use.[6][7] The most common precursor for small-scale generation is this compound.[7] Several chemical methods can be employed for this conversion, each with its own advantages in terms of efficiency and precursor requirements.
Chemical Generation Methods
There are three primary methods for generating chlorine dioxide from this compound:
-
Chlorine-Chlorite Method: This is a highly efficient method where chlorine gas (Cl₂) is reacted with a this compound solution.[7][8] The reaction is typically carried out in a packed tower with a controlled pH between 1.7 and 2.4.[6]
-
Acid-Hypochlorite-Chlorite Method: This three-chemical process involves reacting sodium hypochlorite (NaOCl) with an acid, such as hydrochloric acid (HCl), to form hypochlorous acid, which then reacts with this compound.[7][9]
-
Acid-Chlorite Method: This is the simplest method, involving the direct acidification of a this compound solution with an acid like hydrochloric acid or citric acid.[1][8][10] While easier to implement, its theoretical conversion efficiency is lower than the other methods.[7]
The following diagram illustrates the workflow for chlorine dioxide generation.
Caption: Workflow for chlorine dioxide generation, application, and monitoring in water disinfection.
Quantitative Data on Chlorine Dioxide Generation and Disinfection
The following tables summarize key quantitative data for the generation and application of chlorine dioxide for water disinfection.
Table 1: Stoichiometry and Practical Dosing for Chlorine Dioxide Generation
| Generation Method | Reactants | Stoichiometric Ratio (to produce 1g ClO₂) | Practical Dosing (to produce 1g ClO₂) |
| Chlorine-Chlorite | This compound (NaClO₂) + Chlorine (Cl₂) | 1.34 g NaClO₂ + 0.526 g Cl₂[6] | 1.41 g NaClO₂ + 0.61 g Cl₂ (with 10% excess chlorine and 95% efficiency)[6] |
| Acid-Chlorite (HCl) | This compound (NaClO₂) + Hydrochloric Acid (HCl) | 1.67 g NaClO₂[6] | 1 L of 25% NaClO₂ solution produces 125 g of ClO₂[6] |
Table 2: Disinfection Efficacy of Chlorine Dioxide (CT Values)
CT value is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes) required for a specific level of microbial inactivation.
| Microorganism | Log Inactivation | Temperature (°C) | pH | CT Value (mg·min/L) |
| E. coli | - | 20 | 6.5 | 0.25 (for 1-minute kill)[1][3] |
| E. coli | - | 20 | 8.5 | 0.25 (for 1-minute kill)[1][3] |
| Giardia lamblia cysts | 3-log (99.9%) | - | - | - |
| Viruses | 4-log (99.99%) | 20 | - | - |
| Human Rotavirus (HRV) | 4-log | 20 | - | 1.21 - 2.47[11] |
| Hepatitis A Virus | ~1-log | 4 | - | 28.8 (for 30 mg/L dose)[11] |
| Listeria monocytogenes | 4-log | - | - | 4.5 (for 3 mg/L dose)[11] |
| Cryptosporidium | 1-log | 20 | 8 | ~50[12] |
| Cryptosporidium | 2-log | 20 | 8 | ~100[12] |
Table 3: Disinfection Byproducts (DBPs) of Chlorine Dioxide Treatment
| Disinfection Byproduct | Typical Concentration Range | Factors Influencing Formation |
| Chlorite (ClO₂⁻) | 30-70% of the initial ClO₂ dose[13] | Decreases with the presence of free chlorine[14] |
| Chlorate (ClO₃⁻) | <20% of the initial ClO₂ dose[13] | Increases with the presence of free chlorine[14] |
| Trihalomethanes (THMs) | Significantly lower formation compared to chlorine[1][5] | Increases with the presence of free chlorine impurity[15] |
| Haloacetic Acids (HAAs) | Significantly lower formation compared to chlorine[5] | Varies with the amount of free chlorine present[14] |
Experimental Protocols
Protocol 1: On-Site Generation of Chlorine Dioxide via Acid Activation
This protocol describes the laboratory-scale generation of a chlorine dioxide stock solution using the acid-chlorite method.
Materials:
-
This compound (NaClO₂), technical grade (e.g., 80% purity)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Gas-generating and absorbing system[16]
-
Dark-colored glass bottle with a PTFE-lined stopper for storage[16]
-
Spectrophotometer or other analytical instrument for concentration determination
Procedure:
-
Prepare a this compound solution: Dissolve a known mass of this compound in deionized water to achieve a desired concentration (e.g., 25% w/v).
-
Set up the generation system: Use a gas-generating flask connected via tubing to a gas-washing bottle containing deionized water to absorb the generated ClO₂ gas.
-
Acidification: Slowly add a stoichiometric excess of hydrochloric acid to the this compound solution in the generating flask. The reaction should be performed in a fume hood due to the release of gaseous chlorine dioxide.
-
Absorption: Gently bubble the generated ClO₂ gas through the deionized water in the absorption bottle until the water turns a distinct yellow-green color.
-
Concentration Determination: Immediately determine the concentration of the chlorine dioxide stock solution using an appropriate analytical method (see Protocol 2).
-
Storage: Store the stock solution in a sealed, dark-colored glass bottle at 4°C.[16] The solution should be used as soon as possible as it is unstable.[6]
Protocol 2: Determination of Chlorine Dioxide and Chlorite Concentration
This protocol outlines the use of common analytical methods for measuring chlorine dioxide and its primary byproduct, chlorite.
Methods:
-
Amperometric Titration (Standard Method 4500-ClO₂ E): This is an EPA-approved method for both chlorine dioxide and chlorite.[17] It involves titration with phenylarsine oxide (PAO) and requires pH adjustment to differentiate between the chlorine species.[16]
-
DPD Colorimetric Method (Standard Method 4500-ClO₂ D): This widely used method involves the reaction of chlorine dioxide with N,N-diethyl-p-phenylenediamine (DPD) to produce a colored product, the absorbance of which is measured.[16][18] It is important to note that the color can be unstable, requiring precise timing of the measurement.[18]
-
Lissamine Green B (LGB) Colorimetric Method (USEPA Method 327.0): This is another EPA-approved colorimetric method.[17][18]
-
Ion Chromatography (Standard Method 4110 for Oxyhalides): This is the standard laboratory method for measuring chlorite and chlorate.[17][19]
General Procedure for Colorimetric Methods:
-
Collect a water sample to be analyzed.
-
Add the specified reagents for the chosen method (e.g., DPD or LGB).
-
Allow for the specified reaction time.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer or colorimeter.
-
Calculate the concentration based on a standard curve.
The following diagram illustrates the decision-making process for selecting an analytical method.
Caption: Decision tree for selecting an analytical method for chlorine dioxide and its byproducts.
Applications in Pharmaceutical Water Systems
Chlorine dioxide is an effective disinfectant for high-purity water systems in pharmaceutical manufacturing.[2] Its ability to penetrate and remove biofilms makes it particularly valuable for maintaining the sterility of equipment, pipes, and tanks.[2]
Key Considerations for Pharmaceutical Applications:
-
Material Compatibility: Ensure that all components of the water system are compatible with chlorine dioxide at the intended concentrations.
-
Residual Control: Precisely control the dosing to achieve the desired disinfection level without exceeding regulatory limits for chlorine dioxide and chlorite in the final product water.
-
Validation: The disinfection process must be rigorously validated to demonstrate its effectiveness and reproducibility in accordance with regulatory guidelines.
Safety Precautions
-
Chlorine dioxide is a hazardous gas and should only be generated and handled in well-ventilated areas by trained personnel.[20]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this compound, acids, and chlorine dioxide solutions.
-
Store precursor chemicals in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. oxy.com [oxy.com]
- 2. Chlorine Dioxide in Pharmaceutical Manufacturing with Scotmas [scotmas.com]
- 3. xylem.com [xylem.com]
- 4. Common Applications of Chlorine Dioxide - Sensorex Liquid Analysis Technology [sensorex.com]
- 5. researchgate.net [researchgate.net]
- 6. chlorine dioxide reagent used in water treatment - Degremont® [suezwaterhandbook.com]
- 7. oxy.com [oxy.com]
- 8. This compound to Chlorine Dioxide - Huiya Envirotech [hyenviro.com]
- 9. mass.gov [mass.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. A systematic review on chlorine dioxide as a disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iwaponline.com [iwaponline.com]
- 17. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 18. Comparative Analytical Methods for the Measurment of Chlorine Dioxide [vtechworks.lib.vt.edu]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. tmc.trucking.org [tmc.trucking.org]
Application Notes and Protocols: Antibacterial Activity of Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium chlorite (NaClO₂) is a chemical compound that has garnered significant interest for its antimicrobial properties. When acidified, it forms chlorous acid (HClO₂) and chlorine dioxide (ClO₂), which are potent oxidizing agents responsible for its broad-spectrum antibacterial activity.[1] These reactive species disrupt microbial membranes and oxidize essential cellular components, leading to cell death. This document provides a summary of the available quantitative data on the antibacterial activity of this compound and its acidified form against specific pathogens, detailed experimental protocols for assessing its efficacy, and a visualization of its proposed mechanism of action.
Data Presentation
The quantitative data on the antibacterial activity of this compound is often presented in the context of specific formulations, such as acidified this compound (ASC), or in combination with other agents. The following tables summarize the available data.
Table 1: Antibacterial Activity of this compound in Combination with Caffeine (at neutral pH)
| Pathogen | Concentration of this compound | Observations |
| Acinetobacter baumannii | 5 µg/mL | In combination with 5 mM caffeine, completely suppressed bacterial growth. |
| Pseudomonas aeruginosa | 100 µg/mL | In combination with 20 mM caffeine, resulted in complete growth inhibition. |
| Staphylococcus aureus | 100 µg/mL | In combination with 20 mM caffeine, completely inhibited bacterial growth. |
Data from a study evaluating the synergistic effect of this compound and caffeine. The reported concentrations are not standard MIC values but the concentrations at which the described effects were observed.[1]
Table 2: Antibacterial Activity of Acidified this compound (ASC) against Listeria monocytogenes on Food Surfaces
| Concentration of ASC | Application | Log Reduction in L. monocytogenes |
| 250 ppm | Dip treatment of salmon fillets | >3 log CFU/g after 1 day of refrigeration |
| 500 ppm | Dip treatment of salmon fillets | >3 log CFU/g after 1 day of refrigeration |
| 1000 ppm | Dip treatment of salmon fillets | >4 log CFU/g after 1 day of refrigeration |
| 250 ppm | Dip/Spray on cooked roast beef | ~2.5 log CFU/g reduction after 28 days |
| 500 ppm | Dip/Spray on cooked roast beef | ~2.5 log CFU/g reduction after 28 days |
| 1000 ppm | Dip/Spray on cooked roast beef | ~2.5 log CFU/g reduction after 28 days |
Note: The effectiveness of ASC can be influenced by the presence of organic matter.
Mechanism of Action
The primary antibacterial mechanism of this compound, particularly when acidified, is through oxidative stress. The generation of reactive chlorine species, such as chlorous acid and chlorine dioxide, leads to the oxidation of critical cellular components.
Caption: Proposed mechanism of antibacterial action of acidified this compound.
Experimental Protocols
The following are detailed protocols for key experiments to determine the antibacterial activity of this compound. These are generalized protocols and may require optimization for specific pathogens and laboratory conditions.
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in antibacterial assays.
Materials:
-
This compound (analytical grade)
-
Sterile deionized or distilled water
-
Sterile flasks or bottles
-
Sterile filter (0.22 µm pore size)
Protocol:
-
In a sterile biosafety cabinet, weigh the desired amount of this compound powder using a sterile spatula and weigh boat.
-
Dissolve the powder in a specific volume of sterile deionized or distilled water to achieve the desired stock concentration (e.g., 10,000 ppm or 1% w/v).
-
Ensure complete dissolution by vortexing or stirring with a sterile magnetic stir bar.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Store the stock solution at 4°C in a dark, well-sealed container.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile multichannel pipette and tips
-
Incubator
Protocol:
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
In the 96-well plate, add 100 µL of sterile broth to wells 2 through 12 in a designated row.
-
Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no this compound).
-
Well 12 serves as the sterility control (broth only).
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a separate, appropriately labeled agar plate.
-
Spread the inoculum evenly over the surface of the agar.
-
Incubate the plates at the optimal temperature for the test organism for 24-48 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Kinetic Assay
Objective: To evaluate the rate at which this compound kills a specific bacterium over time.
Materials:
-
This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration
-
Sterile broth medium
-
Sterile neutralizing broth (to inactivate the this compound)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Sterile agar plates
-
Incubator, shaker, timer
Protocol:
-
Prepare test tubes with the desired concentrations of this compound in broth. Also, prepare a growth control tube with broth and no this compound.
-
Inoculate all tubes (except the sterility control) with the standardized bacterial suspension to achieve a starting concentration of approximately 10⁵ - 10⁶ CFU/mL.
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 30 min, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
Immediately transfer the aliquot into a tube of sterile neutralizing broth to stop the action of the this compound.
-
Perform serial dilutions of the neutralized sample in sterile saline or PBS.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates at the optimal temperature for 24-48 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Caption: Workflow for the time-kill kinetic assay.
References
Preparation of Stabilized Chlorine Dioxide from Sodium Chlorite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine dioxide (ClO₂) is a potent oxidizing agent and a broad-spectrum biocide, making it of significant interest in research, disinfection, and pharmaceutical applications. Unlike chlorine, it exhibits high efficacy over a wide pH range and does not produce trihalomethanes (THMs).[1][2] However, chlorine dioxide is an unstable gas that cannot be easily stored and is typically generated at the point of use.[3][4] "Stabilized chlorine dioxide" is a commonly used term, which in most commercial contexts refers to a buffered aqueous solution of sodium chlorite (NaClO₂), the precursor to chlorine dioxide.[5][6][7] Activation of this stabilized solution, typically through acidification or oxidation, generates chlorine dioxide gas dissolved in an aqueous solution.[5][8] These application notes provide detailed protocols for the preparation of chlorine dioxide from this compound, quantitative data for process optimization, and an overview of relevant applications.
Data Presentation
Table 1: Comparison of Chlorine Dioxide Generation Methods
| Generation Method | Precursor Chemicals | Typical Yield | Reaction Time | Purity Considerations | Reference |
| Acid-Chlorite | This compound (NaClO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | ~80% (theoretical with acid alone) | 15 minutes | Can be chlorine-free depending on the acid used. Hydrochloric acid is reported to be most efficient. | [9][10] |
| Chlorine-Chlorite | This compound (NaClO₂), Chlorine (Cl₂) | Up to 100% (theoretical) | < 1 minute | Produces high-purity ClO₂ with controlled gas release. | [4][9] |
| Acid-Hypochlorite-Chlorite | This compound (NaClO₂), Sodium Hypochlorite (NaOCl), Hydrochloric Acid (HCl) | Up to 100% (theoretical) | < 1 minute | Equivalent to chlorine-chlorite method in terms of yield and purity. | [9] |
| Organic Acid Activation | This compound (NaClO₂), Citric Acid or Lactic Acid | Varies with pH and acid type | Slower release compared to inorganic acids | Can offer higher stability of the final solution. | [11][12] |
Table 2: Stability of Aqueous Chlorine Dioxide Solutions
| Initial Concentration (µg/mL) | Acid Used (5%) | pH | Storage Time (days) | Stability | Reference |
| 50,000 | Acetic, Citric, or Lactic Acid | 3.0 | 14 | Lower stability | [11] |
| 50,000 | Acetic, Citric, or Lactic Acid | 6.0 | 14 | Higher stability | [11] |
| 3,000 | - | - | ~100 at < 25°C | <10% loss with <10 ppm alkali metal salts | [13] |
| 3,000 | - | - | ~100 at 40°C | Higher deterioration rate with 100 ppm alkali metal salts | [13] |
Experimental Protocols
Protocol 1: Preparation of Technical-Grade Chlorine Dioxide Solution (Acid-Hypochlorite-Chlorite Method)
This protocol produces a chlorine dioxide solution typical of those generated by many commercial systems and is suitable for applications where the presence of some free chlorine is not a concern.[14]
Materials:
-
Sodium Hypochlorite (NaOCl) solution (5.25%)
-
Hydrochloric Acid (HCl), concentrated (12 M)
-
Technical this compound (NaClO₂) solution (25%)
-
Deionized (DI) water
-
1 L volumetric flasks
-
1 L amber reagent bottles
-
Graduated cylinders (25 mL, 100 mL, 250 mL)
-
Safety goggles, gloves, and lab coat
-
Fume hood
Procedure:
-
Preparation of Stock Solutions (perform in a fume hood):
-
Dilute Sodium Hypochlorite Solution: Dilute 63 mL of 5.25% NaOCl solution to 1 L with DI water in a volumetric flask. Store in an amber bottle.[14]
-
Dilute Hydrochloric Acid Solution: Add 8 mL of concentrated HCl to approximately 500 mL of DI water in a 1 L volumetric flask. Mix well and bring to volume with DI water. Store in an amber bottle.[14]
-
Dilute this compound Solution: Dilute 26 mL of 25% technical NaClO₂ solution to 1 L with DI water in a volumetric flask. Store in an amber bottle.[14]
-
-
Generation of Chlorine Dioxide:
-
In a 1 L amber reagent bottle, combine 250 mL of the dilute sodium hypochlorite solution and 250 mL of the dilute hydrochloric acid solution. Mix gently.[14]
-
To this mixture, add 250 mL of the dilute this compound solution and mix.[14]
-
The resulting solution will have a characteristic yellow color, indicating the presence of chlorine dioxide at a concentration of approximately 2000 ppm.
-
-
Storage:
Protocol 2: Preparation of Reagent-Grade (Chlorine-Free) Chlorine Dioxide Solution
This method is designed to produce a high-purity, chlorine-free chlorine dioxide solution suitable for analytical standards and experiments where free chlorine could interfere.[14]
Materials:
-
Technical this compound (NaClO₂) solution (25%)
-
Sulfuric Acid (H₂SO₄), 10% (vol/vol) solution
-
Deionized (DI) water
-
Gas generation and scrubbing apparatus (see diagram below)
-
1 L reaction flask
-
Gas scrubbing tower
-
Addition funnel
-
Amber reagent bottle (1 L)
-
Ice bath
-
Air source with flow control
-
Safety goggles, gloves, and lab coat
-
Fume hood
Procedure:
-
Apparatus Setup:
-
Assemble the gas generation apparatus in a fume hood as shown in the workflow diagram. The setup consists of a reaction flask with an addition funnel, a gas scrubbing tower, and a collection bottle placed in an ice bath.[14]
-
-
Preparation of Solutions:
-
Fill the reaction flask and the gas scrubbing tower with 500 mL of a ~2.5% NaClO₂ solution (prepared by a 1:10 dilution of 25% technical NaClO₂ solution with DI water). Ensure the gas inlet tubes are submerged.[14]
-
Prepare 50 mL of 10% (vol/vol) sulfuric acid. Safety Note: Always add acid to water.[14] Place this solution in the addition funnel.
-
Fill the amber collection bottle with 500-750 mL of chilled DI water and place it in an ice bath.[14]
-
-
Generation and Collection of Chlorine Dioxide:
-
Start a gentle flow of air through the system to carry the generated ClO₂ gas from the reaction flask, through the scrubbing tower, and into the collection bottle.[14]
-
Slowly add the 10% sulfuric acid solution from the addition funnel to the reaction flask in 5-10 mL increments, waiting approximately 5 minutes between additions.[14]
-
Continue the airflow for about 30 minutes after the final addition of acid to ensure all generated ClO₂ is collected.[14]
-
-
Storage:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical pathways for chlorine dioxide generation.
Caption: Experimental workflow for reagent-grade ClO2.
Application Notes
Understanding "Stabilized" Chlorine Dioxide
It is crucial for researchers to understand that most products marketed as "stabilized chlorine dioxide" are, in fact, buffered solutions of this compound.[5][6][7] The stability is conferred by maintaining a pH, often alkaline, where the this compound does not readily decompose.[6] The generation of chlorine dioxide occurs upon "activation," which involves lowering the pH with an acid or introducing an oxidizing agent.[5][8]
Analytical Methods for Quantification
Accurate quantification of the generated chlorine dioxide is essential for reproducible experiments. Several methods are available:
-
Spectrophotometry: This is a common method that measures the absorbance of ClO₂ in an aqueous solution at its maximum wavelength of approximately 360 nm.[15][16][17]
-
Colorimetric Methods: These involve the reaction of chlorine dioxide with a dye, such as N,N-diethyl-p-phenylenediamine (DPD), and subsequent measurement of the color change.[15][18]
-
Iodometric Titration: This classic method relies on the oxidation of iodide to iodine by chlorine dioxide, followed by titration with sodium thiosulfate.[15]
-
Amperometric Methods: These electrochemical methods measure the current generated by the reduction of chlorine dioxide at an electrode surface.[18]
It is important to be aware of potential interferences from unreacted chlorite or other byproducts in the chosen analytical method.[18]
Applications in Research and Drug Development
The potent biocidal properties of chlorine dioxide make it a valuable tool in various research and development settings:
-
Disinfection and Sterilization: Chlorine dioxide is highly effective against a broad range of microorganisms, including bacteria, viruses, fungi, and spores.[16] This makes it suitable for disinfecting laboratory equipment, cleanrooms, and water systems in pharmaceutical manufacturing.[16] Its ability to penetrate and remove biofilms is a significant advantage over other disinfectants.[16]
-
Antimicrobial Research: The antimicrobial efficacy of chlorine dioxide generated from organic acids has been shown to be higher than that from inorganic acids, presenting an area for further investigation in developing novel antimicrobial formulations.[12]
-
Oral Hygiene Products: Stabilized chlorine dioxide (activated by oral pH) is used in mouth rinses to control oral malodor and reduce microbial load.[1]
-
Wound Cleansing: The antimicrobial and oxidizing properties of chlorine dioxide are being explored for wound care applications.[7]
Safety Precautions:
-
Chlorine dioxide gas can be explosive at concentrations above 10% in the air. Therefore, it should always be generated and handled in solution at the point of use.[9]
-
Concentrated acid and this compound solutions should never be mixed directly, as this can lead to a rapid and potentially explosive generation of chlorine dioxide gas.[10]
-
All procedures involving the generation of chlorine dioxide should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[14]
-
Store prepared chlorine dioxide solutions in sealed, amber-colored glass containers in a cool, dark place, such as a refrigerator, to minimize degradation from light and temperature.[14][17]
References
- 1. Chlorine Dioxide (CLO2) [jjstech.com]
- 2. mdpi.com [mdpi.com]
- 3. chlorine dioxide reagent used in water treatment - Degremont® [suezwaterhandbook.com]
- 4. indfumco.com [indfumco.com]
- 5. frontierpharm.com [frontierpharm.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Stabilised Chlorine Dioxide | Why Activ-Ox is Safer and More Efficient [feedwater.co.uk]
- 8. This compound to Chlorine Dioxide - Huiya Envirotech [hyenviro.com]
- 9. oxy.com [oxy.com]
- 10. oxy.com [oxy.com]
- 11. Production and stability of chlorine dioxide in organic acid solutions as affected by pH, type of acid, and concentration of this compound, and its effectiveness in inactivating Bacillus cereus spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aqueous chlorine dioxide generated with organic acids have higher antimicrobial efficacy than those generated with inorganic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20170136137A1 - Storage-stable aqueous solutions of chlorine dioxide and methods for preparing and using them - Google Patents [patents.google.com]
- 14. oxy.com [oxy.com]
- 15. processinstruments.net [processinstruments.net]
- 16. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
Application Notes and Protocols for Laboratory Disinfection using Chlorine Dioxide Generated from Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine dioxide (ClO₂) is a potent, broad-spectrum disinfectant effective against a wide range of microorganisms, including bacteria, viruses, fungi, and spores.[1][2] Its efficacy is largely independent of pH, making it a versatile choice for various laboratory applications.[3] Unlike traditional chlorine-based disinfectants, chlorine dioxide is less likely to form harmful disinfection byproducts such as trihalomethanes (THMs).[4] Due to its reactive and potentially explosive nature in high concentrations, chlorine dioxide gas is not stored and must be generated at the point of use, typically from a stable precursor like sodium chlorite (NaClO₂).[5][6]
These application notes provide detailed protocols for the safe and effective generation of chlorine dioxide from this compound in a laboratory setting and its use for surface and equipment disinfection.
Chemical Principles of Chlorine Dioxide Generation
The generation of chlorine dioxide from this compound involves an oxidation or acidification process.[7] The most common methods employed in a laboratory setting are activation by an acid or by chlorine (or a chlorine-releasing agent like sodium hypochlorite).
Acid Activation
In this method, an acid is used to lower the pH of a this compound solution, initiating a reaction that produces chlorine dioxide gas, which dissolves in the aqueous solution.[4][7] Common acids used include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and citric acid.[4][8]
The reaction with hydrochloric acid is as follows:
5NaClO₂ + 4HCl → 4ClO₂ + 5NaCl + 2H₂O [9][8][10][11]
The theoretical conversion efficiency of this compound to chlorine dioxide in the acid-chlorite reaction is approximately 80%.[5]
Chlorine/Hypochlorite Activation
This method involves the reaction of this compound with chlorine or hypochlorous acid (HOCl), which can be formed by reacting sodium hypochlorite (NaOCl) with an acid.[5] This method is generally more efficient than acid activation alone, with a theoretical conversion of 100%.[5]
The overall reaction using sodium hypochlorite and hydrochloric acid is:
2NaClO₂ + NaOCl + 2HCl → 2ClO₂ + 3NaCl + H₂O [12]
Quantitative Data for Chlorine Dioxide Generation and Efficacy
The following tables summarize key quantitative data for the generation and application of chlorine dioxide for laboratory disinfection.
Table 1: Stoichiometry and Yield of Common Chlorine Dioxide Generation Reactions
| Activation Method | Reactants | Molar Ratio (NaClO₂:Activator) | Chemical Equation | Theoretical Yield from NaClO₂ |
| Acid Activation (HCl) | This compound, Hydrochloric Acid | 5 : 4 | 5NaClO₂ + 4HCl → 4ClO₂ + 5NaCl + 2H₂O | 80%[5] |
| Chlorine Activation | This compound, Chlorine | 2 : 1 | 2NaClO₂ + Cl₂ → 2ClO₂ + 2NaCl | 100%[5] |
| Acid-Hypochlorite Activation | This compound, Sodium Hypochlorite, Hydrochloric Acid | 2 : 1 : 2 | 2NaClO₂ + NaOCl + 2HCl → 2ClO₂ + 3NaCl + H₂O | 100%[5] |
Table 2: Recommended Concentrations and Contact Times for Laboratory Disinfection
| Application | Target Microorganism | Recommended ClO₂ Concentration | Minimum Contact Time | Reference |
| Hard, Non-Porous Surfaces | General Disinfection | 100 ppm | 10 minutes | [13][14] |
| Hard, Non-Porous, Non-Food Contact Surfaces | Sanitization | 20 ppm | 1 minute | [13] |
| Equipment (Incubators, Hoods) | General Disinfection | 100 ppm | 10 minutes | [13] |
| Water Systems (e.g., water baths) | Biofilm Removal | 50 ppm | 20 minutes (overnight preferred) | [13] |
| Escherichia coli | Inactivation | 20 mg/L | < 1 minute for >3-log reduction | [1][15] |
| Staphylococcus aureus | Inactivation | 100 mg/L | Not specified | [1] |
| Influenza A Virus | Inactivation | 0.05 ppmv (gas) | >5-log reduction in 5 hours | [16] |
| Bacillus atrophaeus spores | Inactivation (gas) | 71 ± 42 ppm-h | 15 hours | [17][18] |
| Geobacillus stearothermophilus spores | Inactivation (gas) | 71 ± 42 ppm-h | 15 hours | [17][18] |
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated chemical fume hood when generating chlorine dioxide, as the gas can be irritating and is an oxidizer.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (butyl rubber, neoprene, or PVC), and a lab coat.[19][20]
-
Never mix concentrated acid directly with concentrated this compound solution, as this can lead to a rapid, explosive generation of chlorine dioxide gas.[7]
-
Store chlorine dioxide solutions in sealed, amber-colored bottles in a cool, dark place, such as a refrigerator, to protect from light and heat which can cause degradation.[12]
-
Prepare for potential spills by having a spill kit with neutralizing agents readily available.[20] Spills should be diluted with large amounts of water.[19]
Protocol 1: Generation of a Chlorine Dioxide Stock Solution via Acid-Hypochlorite Activation
This protocol is adapted from a method for preparing a reagent-grade chlorine dioxide solution.[12]
Materials:
-
Technical Grade this compound Solution (e.g., 25-31.25% w/v)
-
Sodium Hypochlorite Solution (e.g., 5.25% w/v)
-
Concentrated Hydrochloric Acid (12N)
-
Deionized (DI) Water
-
1 L Volumetric Flasks (x3)
-
1 L Amber Reagent Bottle
-
Graduated Cylinders (10 mL, 100 mL, 250 mL)
Procedure:
Part A: Preparation of Dilute Precursor Solutions
-
Dilute Sodium Hypochlorite Solution: In a 1 L volumetric flask, dilute 63 mL of 5.25% sodium hypochlorite solution to 1 L with DI water. Store in an amber bottle.[12]
-
Dilute Hydrochloric Acid Solution: In a 1 L volumetric flask containing approximately 500 mL of DI water, carefully add 8 mL of concentrated (12N) hydrochloric acid. Mix and bring the final volume to 1 L with DI water. Store in an amber bottle.[12]
-
Dilute this compound Solution: In a 1 L volumetric flask, dilute 26 mL of 25% (or equivalent) technical this compound solution to 1 L with DI water. Store in an amber bottle.[12]
Part B: Generation of Chlorine Dioxide Solution
-
In a well-ventilated fume hood, pour 250 mL of the dilute sodium hypochlorite solution into a 1 L amber reagent bottle.[12]
-
Add 250 mL of the dilute hydrochloric acid solution to the reagent bottle and mix gently.[12]
-
Add 250 mL of the dilute this compound solution to the reagent bottle and mix.[12]
-
Seal the bottle and store it in a refrigerator. The solution can be used for several weeks but should be standardized daily before use.[12]
Protocol 2: Surface Disinfection of Laboratory Benches and Equipment
This protocol outlines the steps for disinfecting hard, non-porous surfaces.
Materials:
-
Chlorine Dioxide Solution (100 ppm, prepared from stock solution)
-
Spray bottle, mop, or sponges
-
Clean, sterile wipes or cloths
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-clean Surfaces: Before applying the disinfectant, thoroughly clean all surfaces with a suitable detergent and rinse with water to remove gross filth and soil.[13][14]
-
Prepare Working Solution: Dilute the chlorine dioxide stock solution to a working concentration of 100 ppm.
-
Apply Disinfectant: Apply the 100 ppm chlorine dioxide solution to the surfaces using a spray bottle, mop, or sponge, ensuring the entire surface is visibly wet.[13][14]
-
Ensure Contact Time: Allow the surface to remain visibly wet for a minimum of 10 minutes.[13][14]
-
Drying: Allow surfaces to air dry. Do not rinse the disinfected surface.[13]
-
Disposal: Dispose of any remaining solution and contaminated materials according to your institution's hazardous waste guidelines.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical pathway for ClO₂ generation.
Caption: Workflow for laboratory surface disinfection.
References
- 1. A systematic review on chlorine dioxide as a disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound to Chlorine Dioxide - Huiya Envirotech [hyenviro.com]
- 5. oxy.com [oxy.com]
- 6. US4104190A - Generation of chlorine dioxide for disinfection and sterilization - Google Patents [patents.google.com]
- 7. oxy.com [oxy.com]
- 8. researchgate.net [researchgate.net]
- 9. dioxide.com [dioxide.com]
- 10. indfumco.com [indfumco.com]
- 11. Preparation Method of Chlorine dioxide_Chemicalbook [chemicalbook.com]
- 12. oxy.com [oxy.com]
- 13. tmc.trucking.org [tmc.trucking.org]
- 14. performacide.com [performacide.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of low‐concentration chlorine dioxide gas against bacteria and viruses on a glass surface in wet environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Low-cost, Small-scale Decontamination of Laboratory Equipment by Using Chlorine Dioxide Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aalas [aalas.kglmeridian.com]
- 19. magnumsolvent.com [magnumsolvent.com]
- 20. Safe Handling and Storage of Chlorine Dioxide: Best Practices | Scotmas - Chlorine Dioxide Specialists [scotmas.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Chlorite Oxidation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing sodium chlorite oxidation reactions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during this compound oxidation experiments.
1.1 Low or No Conversion of Starting Material
Question: My reaction is sluggish or has stalled, resulting in a low yield of the desired carboxylic acid. What are the potential causes and how can I fix this?
Answer:
Low or no conversion in a this compound oxidation (such as the Pinnick oxidation) can stem from several factors related to the reagents, reaction conditions, or the substrate itself.
-
Reagent Quality:
-
This compound: Ensure the this compound is of high purity and has been stored properly. It is sensitive to light and impurities. For best results, use a freshly opened bottle or a recently purchased batch.[1] Technical grade this compound (often around 80% purity) may contain impurities that can interfere with the reaction.
-
Scavenger: If using 2-methyl-2-butene as a scavenger, ensure it is of high quality. Avoid using steel needles for transfer, as metal contaminants can sometimes affect reagent stability.[1]
-
-
Reaction Conditions:
-
pH: The pH of the reaction is critical. The active oxidant, chlorous acid (HClO₂), is formed under mildly acidic conditions.[2] A phosphate buffer (like sodium dihydrogen phosphate, NaH₂PO₄) is typically used to maintain a stable pH between 3 and 5.[3][4] If the pH is too high, the formation of chlorous acid will be too slow. If it's too low, side reactions may be promoted. Check the pH of your buffer and the reaction mixture.
-
Temperature: While many Pinnick oxidations proceed well at room temperature, some substrates may require gentle heating (e.g., 35°C or 50°C) to increase the reaction rate.[5] However, excessive heat can lead to the decomposition of this compound and the formation of byproducts.
-
Solvent: A common solvent system is a mixture of tert-butanol and water.[3] Ensure the aldehyde is fully dissolved in the solvent system before adding the other reagents. For substrates with poor solubility, alternative solvent systems like acetonitrile/water may be effective.[6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
1.2 Formation of Chlorinated Byproducts
Question: I am observing chlorinated byproducts in my reaction mixture. How can I prevent this?
Answer:
The formation of chlorinated byproducts is a common issue, often caused by the hypochlorous acid (HOCl) generated during the reaction.[2] This is particularly problematic for electron-rich substrates or those containing double bonds.
-
Scavengers: The most effective way to prevent chlorination is to use a scavenger that reacts with HOCl.
-
2-Methyl-2-butene: This is a highly effective scavenger for preserving double bonds.[1] It should be used in large excess (often 10-20 equivalents).[7]
-
Hydrogen Peroxide (H₂O₂): H₂O₂ can also be used to reduce HOCl to HCl and O₂.[2] This is a good option when the substrate is not sensitive to peroxides. A 30-35% aqueous solution is typically used.[2]
-
Resorcinol and Sulfamic Acid: These are also effective scavengers for HOCl.[2]
-
-
Reaction Control:
-
Slow Addition: Adding the this compound solution slowly (dropwise) can help to keep the instantaneous concentration of HOCl low, minimizing side reactions.[6]
-
Temperature: Keep the reaction temperature controlled, as higher temperatures can sometimes exacerbate side reactions.
-
Quantitative Comparison of Scavengers
| Scavenger | Typical Equivalents | Substrate Compatibility | Notes |
| 2-Methyl-2-butene | 10 - 20 | Excellent for preserving double bonds.[1] | Must be used in large excess. |
| Hydrogen Peroxide (30%) | 3 - 5 | Good for many substrates, but avoid if sensitive to peroxides.[6] | Byproducts are water and oxygen.[2] |
| Sulfamic Acid | 1.1 - 1.5 | Effective, but may introduce solubility issues. | Can be a good alternative if other scavengers fail. |
1.3 Oxidation of Other Functional Groups
Question: Besides my target aldehyde, other functional groups in my molecule are being oxidized. What can I do?
Answer:
While the Pinnick oxidation is known for its good functional group tolerance, certain moieties are susceptible to oxidation.[1]
-
Thioethers: Thioethers can be oxidized to sulfoxides or sulfones.[1] If this is an issue, you may need to protect the thioether before the oxidation or use a milder oxidant system if possible.
-
Unprotected Amines and Pyrroles: These groups are often not compatible with Pinnick conditions.[1] It is highly recommended to protect these functional groups (e.g., with a Boc group for amines) before performing the oxidation.[1]
-
Alcohols: Primary and secondary alcohols can be oxidized. If you are targeting an aldehyde in the presence of an alcohol, a more selective aldehyde-specific oxidation might be necessary. Conversely, this reactivity can be exploited to oxidize primary alcohols to carboxylic acids using a TEMPO/NaClO₂ system.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Pinnick oxidation?
A: The optimal pH is generally between 3 and 5.[3][4] This is typically maintained using a phosphate buffer, such as NaH₂PO₄.[1] In this pH range, chlorite is converted to the active oxidant, chlorous acid, at a reasonable rate without promoting excessive side reactions.[2]
Q2: Can I use sodium hypochlorite (bleach) instead of this compound?
A: Sodium hypochlorite is a stronger, less selective oxidant. While it can oxidize aldehydes, it is more likely to cause side reactions, especially chlorination.[8] However, catalytic amounts of sodium hypochlorite (bleach) are used in conjunction with TEMPO and stoichiometric this compound for the oxidation of primary alcohols to carboxylic acids.[5][9]
Q3: How can I monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. A typical procedure involves spotting the starting material, the reaction mixture, and a "cospot" (where the starting material and reaction mixture are spotted on top of each other) on a TLC plate.[10] This allows you to visualize the consumption of the starting material and the appearance of the product. The carboxylic acid product will often have a different Rf value than the starting aldehyde. Staining with an appropriate reagent may be necessary if the compounds are not UV-active.[10]
Q4: My α,β-unsaturated aldehyde is giving a low yield. How can I improve this?
A: Lower yields can sometimes be observed with aliphatic α,β-unsaturated aldehydes.[6] Using dimethyl sulfoxide (DMSO) as a co-solvent has been shown to improve yields in some cases.[1] Also, ensure you are using an effective scavenger like 2-methyl-2-butene to prevent chlorination of the double bond.[1]
Q5: What is the workup procedure for a Pinnick oxidation?
A: A typical workup involves quenching any remaining oxidants, followed by extraction.
-
Cool the reaction mixture in an ice bath.
-
Quench the reaction by adding an aqueous solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), until the yellow color of chlorine dioxide dissipates.[9]
-
Acidify the mixture to a pH of around 3-4 with an acid like HCl to ensure the carboxylic acid is in its protonated form.[9]
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
Section 3: Experimental Protocols
3.1 General Protocol for Pinnick Oxidation of an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for the Pinnick oxidation.
Methodology:
-
To a stirred solution of the aldehyde (1.0 equiv) in a mixture of tert-butanol and water (typically 1:1 v/v), add 2-methyl-2-butene (10-20 equiv) followed by sodium dihydrogen phosphate (5-10 equiv) at room temperature.[3][7]
-
In a separate flask, dissolve this compound (1.5 equiv, 80% technical grade) in water.
-
Add the this compound solution dropwise to the reaction mixture over 5-10 minutes.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC.[7]
-
Upon completion, dilute the reaction mixture with water and quench by the slow addition of an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 3-4 with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by column chromatography or recrystallization.[7]
3.2 Protocol for TEMPO-Catalyzed Oxidation of a Primary Alcohol to a Carboxylic Acid
This protocol is adapted for the oxidation of primary alcohols using a catalytic amount of TEMPO.
Reaction Scheme:
Caption: TEMPO-catalyzed oxidation of a primary alcohol.
Methodology:
-
Dissolve the primary alcohol (1.0 equiv) in a suitable solvent such as acetonitrile.[5]
-
Add an aqueous phosphate buffer solution to maintain the pH at approximately 6.7.[5]
-
Add a catalytic amount of TEMPO (e.g., 0.01 equiv).
-
Heat the mixture to 35°C.[5]
-
Simultaneously, add a solution of this compound (stoichiometric) and dilute sodium hypochlorite (catalytic) dropwise to the reaction mixture over a period of time. A mixture of NaClO₂ and bleach can be unstable, so they should be added carefully.[5]
-
Stir the reaction at 35°C until the starting material is consumed, as monitored by TLC or GC/HPLC.
-
For the workup, cool the reaction to 0°C and quench with an aqueous solution of sodium sulfite, ensuring the temperature remains below 20°C.[9]
-
Adjust the pH of the aqueous layer to 8.5-9.0.
-
Wash with an organic solvent like MTBE to remove non-acidic impurities.
-
Acidify the aqueous layer to pH 3-4 with 2M HCl and extract the carboxylic acid product with an organic solvent.[9]
-
Dry and concentrate the organic layers to obtain the product.
Section 4: Safety Information
Critical Safety Precautions for Handling this compound:
-
Strong Oxidizer: this compound is a strong oxidizing agent. Avoid contact with combustible materials, organic solvents, acids, and reducing agents.[7] Contamination can lead to the generation of heat, hazardous gases (such as chlorine dioxide, which is poisonous and potentially explosive), and may cause fire or an explosion.[7]
-
Corrosive: this compound solutions are corrosive and can cause severe skin and eye irritation or burns.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Use only clean, dry utensils. Never add water to the solid product; always add the solid product to water.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
-
Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Dampen the spilled material with water and scoop it into a dedicated container for disposal.
For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound before use.
References
- 1. psiberg.com [psiberg.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Oxidation of Primary Alcohols to Carboxylic Acids with this compound Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. US6127573A - Oxidaton of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO - Google Patents [patents.google.com]
- 10. How To [chem.rochester.edu]
- 11. synarchive.com [synarchive.com]
Technical Support Center: Troubleshooting Low Yields in Pinnick Oxidation with Sodium Chlorite
Welcome to the technical support center for the Pinnick oxidation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the oxidation of aldehydes to carboxylic acids using sodium chlorite. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during this reaction, particularly concerning low yields.
Frequently Asked Questions (FAQs)
Q1: What is the Pinnick oxidation and why is it used?
A1: The Pinnick oxidation is a highly regarded method for the oxidation of aldehydes to their corresponding carboxylic acids.[1] It utilizes this compound (NaClO₂) under mildly acidic conditions.[1] This method is particularly valued for its mild reaction conditions and its tolerance of a wide range of functional groups, including those sensitive to harsher oxidizing agents.[2] It is especially effective for the oxidation of α,β-unsaturated aldehydes without affecting the double bond.[3]
Q2: What is the role of a "scavenger" in the Pinnick oxidation?
A2: A crucial byproduct of the Pinnick oxidation is hypochlorous acid (HOCl), which can lead to several side reactions.[3] These include the decomposition of the this compound reactant and unwanted reactions with the starting material or product, such as the chlorination of double bonds.[3] To mitigate these issues, a scavenger is added to the reaction mixture to react with and neutralize the HOCl as it is formed.[4] Common scavengers include 2-methyl-2-butene, hydrogen peroxide (H₂O₂), resorcinol, and sulfamic acid.[5]
Q3: What are the typical reaction conditions for a Pinnick oxidation?
A3: A typical Pinnick oxidation is conducted at or near room temperature.[2] The aldehyde is dissolved in a solvent system, often a mixture of tert-butanol and water.[1] this compound is used as the oxidant, and a phosphate buffer (like sodium dihydrogen phosphate, NaH₂PO₄) is employed to maintain a mildly acidic pH (around 3-4).[1] A scavenger, such as 2-methyl-2-butene, is also included in the reaction mixture.[1]
Q4: Are there any functional groups that are incompatible with Pinnick oxidation conditions?
A4: While the Pinnick oxidation is known for its broad functional group tolerance, some moieties can be problematic. Thioethers are susceptible to oxidation to sulfoxides or sulfones.[3] Unprotected aromatic amines and pyrroles may also not be suitable for this reaction.[3] Chiral α-aminoaldehydes can be prone to epimerization.[3] In such cases, the use of protecting groups, like a t-BOC group for amines, is an effective strategy.[3]
Troubleshooting Guide: Low Yields
Low yields in a Pinnick oxidation can be attributed to several factors. The following guide provides a systematic approach to identifying and resolving these issues.
Problem: My Pinnick oxidation is resulting in a low yield of the desired carboxylic acid.
Possible Cause 1: Improper pH of the reaction mixture.
-
Explanation: The active oxidizing agent, chlorous acid (HClO₂), is formed from this compound under mildly acidic conditions. If the pH is too high, the formation of chlorous acid is inefficient. If the pH is too low, the this compound can decompose.
-
Solution: Ensure the use of an adequate amount of a suitable buffer, most commonly sodium dihydrogen phosphate (NaH₂PO₄), to maintain a stable pH between 3 and 4 throughout the reaction.[1]
Possible Cause 2: Decomposition of this compound.
-
Explanation: this compound can decompose, especially if it is of low purity or has been stored improperly. It is also sensitive to light.
-
Solution: Use a high-quality grade of this compound. It is advisable to use a freshly opened bottle or to titrate the this compound solution to determine its exact concentration. Store this compound in a cool, dark place.
Possible Cause 3: Inefficient Scavenging of Hypochlorous Acid (HOCl).
-
Explanation: The byproduct HOCl can react with the this compound, rendering it unavailable for the desired oxidation. It can also lead to the formation of chlorinated byproducts, reducing the yield of the carboxylic acid.[3]
-
Solution: Ensure that a sufficient excess of a scavenger is used. 2-methyl-2-butene is a very common and effective scavenger.[2] Hydrogen peroxide can also be used and has the advantage of producing non-interfering byproducts (O₂, H₂O, and HCl).[3]
Possible Cause 4: Substrate-Specific Issues.
-
Explanation: Certain aldehydes are more prone to low yields. For example, aliphatic α,β-unsaturated aldehydes and more hydrophilic aldehydes can sometimes give lower yields.[3] Electron-rich aldehydes may be susceptible to chlorination.[3]
-
Solution: For electron-rich aldehydes or substrates that are prone to chlorination, using dimethyl sulfoxide (DMSO) as a co-solvent or scavenger can sometimes improve the yield.[3]
Possible Cause 5: Inefficient Work-up Procedure.
-
Explanation: The carboxylic acid product may be lost during the extraction process if the pH is not properly adjusted.
-
Solution: After quenching the reaction, ensure the aqueous layer is acidified to a pH of approximately 3-4 before extraction with an organic solvent. This will ensure that the carboxylic acid is in its protonated, less polar form, which is more soluble in the organic phase.
Data Presentation
The following table summarizes the impact of different scavengers on the yield of cinnamic acid from cinnamaldehyde under typical Pinnick oxidation conditions.
| Aldehyde | Oxidant (equiv.) | Scavenger (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cinnamaldehyde | NaClO₂ (1.2) | 2-Methyl-2-butene (2.0) | t-BuOH/H₂O | Room Temp. | 4 | 92 | N/A |
| Cinnamaldehyde | NaClO₂ (1.2) | H₂O₂ (1.5) | t-BuOH/H₂O | Room Temp. | 4 | 95 | |
| Cinnamaldehyde | NaClO₂ (1.1) | Sulfamic Acid (1.1) | H₂O | Room Temp. | 2 | 60 |
Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison may not be exact due to slight variations in experimental conditions.
Experimental Protocols
Standard Protocol for the Pinnick Oxidation of an Aromatic Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water
-
2-Methyl-2-butene (3.0 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv)
-
This compound (NaClO₂, 80% technical grade) (1.5 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 equiv) in a 2:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (3.0 equiv) to the solution.
-
In a separate flask, prepare a solution of sodium dihydrogen phosphate (1.5 equiv) and this compound (1.5 equiv) in water.
-
Slowly add the aqueous this compound/buffer solution to the stirred aldehyde solution at room temperature. An ice bath can be used to control any exotherm.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture in an ice bath and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide disappears.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: The mechanism of the Pinnick oxidation.
Caption: A workflow for troubleshooting low yields.
References
Technical Support Center: Managing Byproducts of Sodium Chlorite Reactions in Organic Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on managing the byproducts of sodium chlorite reactions, with a primary focus on the widely used Pinnick oxidation for the synthesis of carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive byproducts generated during a this compound-mediated oxidation, such as the Pinnick oxidation?
A1: The principal reactive byproduct in this compound oxidations under acidic conditions is hypochlorous acid (HOCl).[1][2][3][4] This strong oxidizing agent is formed from the chlorite active oxidant during the reaction.[1][2][3] Another potential byproduct is chlorine dioxide (ClO₂), a volatile and reactive gas, which can be formed from the decomposition of chlorous acid or the reaction of hypochlorous acid with this compound.[1][3]
Q2: Why is it crucial to manage these byproducts?
A2: The management of byproducts like hypochlorous acid is critical for several reasons:
-
Side Reactions: HOCl can react with the starting materials or products, leading to undesired side reactions such as the formation of chlorinated byproducts and halohydrins, especially with electron-rich substrates or those containing double bonds.[1][4]
-
Reagent Decomposition: Hypochlorous acid can react with and consume the this compound reagent, reducing the efficiency of the primary oxidation reaction.[1][5]
-
Safety Hazards: Chlorine dioxide is a toxic and potentially explosive gas. Its formation should be minimized and controlled, especially on a larger scale.
Q3: What are "scavengers" in the context of Pinnick oxidations?
A3: Scavengers are reagents added to the reaction mixture to selectively react with and neutralize the hypochlorous acid (HOCl) byproduct as it is formed.[3][4] This prevents HOCl from interfering with the desired oxidation reaction.[3]
Q4: What are the most common scavengers used, and what are their advantages and disadvantages?
A4: Several scavengers are commonly employed, each with its own set of characteristics. While direct quantitative comparisons of efficiency across different substrates are not extensively documented in the literature, the following table summarizes the qualitative advantages and disadvantages of common choices.
| Scavenger | Typical Equivalents | Advantages | Disadvantages |
| 2-Methyl-2-butene | 1.5 - 20 | Highly effective in preventing chlorination of sensitive substrates and preserving double bonds.[4] | Can be costly and may require removal during workup. |
| Hydrogen Peroxide (H₂O₂) | Varies | Byproducts are water, oxygen, and hydrochloric acid, which are generally benign to the reaction.[1] The evolution of oxygen can serve as a visual indicator of reaction progress.[4] | May lead to the formation of singlet oxygen, which can cause undesired side reactions with certain organic materials.[1] |
| Resorcinol | Varies | Effective scavenger. | Can introduce additional phenolic byproducts that may complicate purification. |
| Sulfamic Acid | Varies | Effective scavenger. | Can introduce additional acidic byproducts. |
Q5: What is the role of DMSO in Pinnick oxidations?
A5: Dimethyl sulfoxide (DMSO) is sometimes used as a co-solvent or additive in Pinnick oxidations, particularly for electron-rich aldehydes that are prone to side reactions like chlorination.[1][4] The use of DMSO in these cases has been shown to improve the yield of the desired carboxylic acid.[1][4] The exact mechanism by which DMSO improves the reaction is not fully elucidated, but it may involve interaction with reactive chlorine species. The specific byproducts of the reaction between this compound and DMSO in this context are not well-documented in the reviewed literature.
Q6: What is "quenching" and how does it differ from "scavenging"?
A6: Quenching refers to the process of stopping the reaction and destroying any remaining reactive species, such as unreacted this compound and chlorine dioxide, at the end of the reaction. This is typically done before the workup and product isolation. Scavenging, on the other hand, is the continuous removal of a reactive byproduct (HOCl) during the course of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated oxidations.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of the starting aldehyde. | 1. Inactive this compound. 2. Incorrect pH of the reaction mixture. 3. Insufficient reaction time. | 1. Use a fresh, high-purity batch of this compound. Technical grade this compound is often around 80% pure. 2. Ensure the reaction is buffered to a mildly acidic pH (typically pH 3-4) using a phosphate buffer (e.g., NaH₂PO₄).[6] 3. Monitor the reaction progress using TLC or another appropriate analytical technique and allow for sufficient reaction time (can range from 1 to 24 hours).[6] |
| Formation of chlorinated byproducts. | Inefficient scavenging of hypochlorous acid (HOCl). | 1. Increase the equivalents of the scavenger (e.g., 2-methyl-2-butene). 2. Ensure the scavenger is added at the beginning of the reaction. 3. For highly sensitive substrates, consider using a more effective scavenger like 2-methyl-2-butene over hydrogen peroxide. |
| Side reactions with sensitive functional groups (e.g., thioethers, amines). | The substrate contains functional groups susceptible to oxidation by this compound or its byproducts. | 1. Protect sensitive functional groups prior to the oxidation. For example, use a Boc protecting group for amines.[1] 2. Be aware that thioethers are often oxidized to sulfoxides or sulfones.[1] If this is undesirable, alternative oxidation methods may be necessary. |
| Epimerization of chiral centers alpha to the aldehyde. | The reaction conditions are promoting racemization. | The Pinnick oxidation is generally known for its mild conditions that preserve stereocenters.[1] However, if epimerization is observed, ensure the pH is well-controlled and consider running the reaction at a lower temperature. |
| Difficult workup or product isolation. | 1. Formation of emulsions during extraction. 2. The carboxylic acid product is water-soluble. | 1. If emulsions form, try adding brine to the aqueous layer or filtering the biphasic mixture through a pad of celite. 2. For water-soluble products, acidify the aqueous layer to a low pH (e.g., pH 2) to protonate the carboxylate and then perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). In some cases, continuous extraction may be necessary. |
| Yellow color persists after quenching. | Incomplete quenching of chlorine dioxide or other colored byproducts. | Add additional quenching agent (e.g., saturated aqueous sodium sulfite or sodium bisulfite solution) until the yellow color dissipates. |
Experimental Protocols
Standard Pinnick Oxidation Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
This compound (NaClO₂) (80% technical grade)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equivalent) in a 1:1 mixture of t-BuOH and H₂O.
-
To the stirred solution, add 2-methyl-2-butene (e.g., 10 equivalents) followed by sodium dihydrogen phosphate (e.g., 5 equivalents).[2]
-
In a separate flask, prepare a solution of this compound (e.g., 3 equivalents) in water.
-
Add the this compound solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 4-14 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until the yellow color of chlorine dioxide dissipates.[2]
-
Acidify the mixture to approximately pH 2-3 with dilute HCl.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization or silica gel chromatography as needed.
Waste Disposal Protocol
Disclaimer: This is a general guideline. Always follow the specific hazardous waste disposal procedures of your institution and local regulations.
-
Quenching: Ensure all reactive oxidizing species have been quenched with sodium sulfite or sodium bisulfite as described in the experimental protocol. The absence of a yellow color is a good indicator, but testing with starch-iodide paper (a blue color indicates the presence of oxidizers) can provide confirmation.
-
Neutralization: The final reaction mixture will be acidic. Neutralize the aqueous waste to a pH between 6 and 8 with a suitable base, such as sodium bicarbonate or sodium hydroxide. Be cautious as neutralization can be exothermic.
-
Segregation:
-
Aqueous Waste: The neutralized aqueous layer, containing inorganic salts (sodium chloride, sodium sulfate, sodium phosphate), can typically be disposed of as aqueous chemical waste.
-
Organic Waste: The organic solvents used for extraction (e.g., ethyl acetate, t-butanol) should be collected as halogenated or non-halogenated organic waste, depending on the solvent and any chlorinated byproducts that may be present.
-
Solid Waste: Any solid waste, such as filter paper or celite, should be disposed of as solid chemical waste.
-
-
Labeling and Disposal: All waste containers must be clearly labeled with their contents and disposed of through your institution's hazardous waste management program.
Visualizations
Caption: General experimental workflow for the Pinnick oxidation.
Caption: Logical relationship of byproduct formation and management.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. psiberg.com [psiberg.com]
- 5. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
Technical Support Center: Optimizing Chlorine Dioxide Generation from Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for improving the efficiency of chlorine dioxide (ClO₂) generation from sodium chlorite (NaClO₂). Below you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your ClO₂ generation process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the generation of chlorine dioxide in a laboratory setting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Chlorine Dioxide (ClO₂) Yield | Incorrect Molar Ratio of Reactants: An improper ratio of this compound to the activating agent (e.g., acid or chlorine) can lead to incomplete conversion. The theoretical conversion of this compound to chlorine dioxide is only about 80% for the acid-chlorite reaction.[1][2] | - Acid-Activation: Ensure the correct excess of acid is used. For hydrochloric acid, a molar ratio of HCl to NaClO₂ between 2.4 and 3.4 may be optimal, though this is dependent on reactant concentrations.[2] - Chlorine-Activation: Carefully control the chlorine feed. Insufficient chlorine will result in unreacted chlorite, while excess can lead to the formation of sodium chlorate (NaClO₃).[1][2] |
| Inadequate Reaction Time: The reaction may not have had sufficient time to go to completion. Reaction times can vary from less than a minute for hypochlorous acid generation to 15 minutes for acid generation.[1] | - Acid-Activation: Allow for a longer reaction time, ensuring thorough mixing. For some methods, an optimal reaction time of around 6 minutes has been noted.[3] - Batch vs. Continuous: For continuous generation setups, ensure the flow rate allows for adequate residence time in the reaction chamber. | |
| Low Reaction Temperature: Chemical reaction rates are often temperature-dependent. | - Gently warm the reaction mixture to the optimal temperature for the specific protocol being used. However, be cautious as higher temperatures can also increase the risk of ClO₂ gas becoming unstable. | |
| Decomposition of Reactants or Product: this compound solutions can degrade over time, and chlorine dioxide is sensitive to light and heat.[4] | - Use fresh this compound solutions. - Store the generated ClO₂ solution in a sealed, amber glass bottle in a refrigerator to minimize degradation.[4] | |
| Yellow-Green Gas Not Forming or Solution Not Turning Yellow | Insufficient Acidification: The pH of the reaction mixture may not be low enough to initiate the reaction. | - Check the concentration and volume of the acid being used. - Ensure proper mixing of the acid with the this compound solution. |
| Depleted or Inactive this compound: The this compound solution may have degraded or is of low purity. | - Use a fresh, high-quality this compound solution. - Verify the concentration of your this compound stock solution. | |
| Presence of Free Chlorine in the Final Solution | Side Reactions in Chlorine-Activation Method: In the chlorine-activation method, unreacted chlorine gas can dissolve in the final solution. | - Optimize the molar ratio of chlorine to this compound to minimize excess chlorine. - Use a gas scrubbing tower filled with a dilute this compound solution to remove unreacted chlorine from the ClO₂ gas stream before it is dissolved in water.[4] |
| Formation of Unwanted Byproducts (e.g., Chlorate) | Excess Oxidizing Agent: An excess of chlorine or other oxidizing agents can lead to the oxidation of chlorine dioxide to chlorate (ClO₃⁻).[1][2] | - Precisely control the addition of the oxidizing agent. - Monitor the reaction conditions closely. |
| High pH: In alkaline solutions, chlorine dioxide can disproportionate into chlorite and chlorate ions.[5] | - Maintain an acidic pH during the generation process. | |
| Explosion Hazard | High Concentration of ClO₂ Gas: Chlorine dioxide gas can be explosive at concentrations above 10% in the air.[6][7] | - ALWAYS generate ClO₂ in a solution rather than as a pure gas. - Ensure proper ventilation, such as working in a fume hood.[4] - Use a carrier gas (e.g., air or nitrogen) to dilute the generated ClO₂ gas before it is collected in water.[6] |
| Contact with Organic Materials: Dry this compound and concentrated chlorine dioxide solutions can be explosive upon contact with organic materials.[4] | - Avoid contact between this compound or chlorine dioxide and combustible materials. - In case of a spill, dilute with a large amount of water. Do not use combustible materials for absorption. |
Frequently Asked Questions (FAQs)
1. What is the most efficient method for generating chlorine dioxide in a laboratory setting?
The chlorine-chlorite method is generally considered the most flexible and efficient, with a theoretical conversion of this compound to chlorine dioxide of 100%.[1][2] However, it requires the handling of chlorine gas, which is hazardous. The acid-chlorite method is simpler to operate but has a lower theoretical conversion efficiency of around 80%.[1][2] Electrochemical methods offer high purity and eliminate the need for hazardous chemical precursors but may require a higher initial investment.[6][8]
2. How can I improve the purity of the chlorine dioxide I generate?
To generate high-purity, chlorine-free chlorine dioxide, the acid-activation method is often preferred.[4] For methods that may introduce free chlorine, such as the chlorine-activation method, passing the generated gas through a scrubber containing a this compound solution can remove chlorine impurities.[4]
3. What are the key safety precautions I should take when generating chlorine dioxide?
-
Work in a well-ventilated area , such as a fume hood, as chlorine dioxide is an irritating and toxic gas.[4]
-
Always wear appropriate Personal Protective Equipment (PPE) , including chemical goggles, a face shield, neoprene gloves, and a lab coat.[4]
-
Never mix concentrated acid directly with concentrated this compound solutions , as this can cause a rapid, explosive generation of ClO₂ gas.
-
Be aware that chlorine dioxide gas can explode at concentrations above 10% in air. Generate ClO₂ in solution and use an inert carrier gas for dilution if collecting the gas.[6][7]
-
Avoid contact of this compound and chlorine dioxide with organic and combustible materials. [4]
4. How should I store the generated chlorine dioxide solution?
Chlorine dioxide solutions should be protected from sunlight and heat.[4] Store them in a closed, amber glass bottle in a refrigerator.[4] While they can be stored for some time, a gradual decrease in concentration will occur due to volatilization and decomposition.[4] It is recommended to standardize the solution daily before use.[4]
5. What analytical methods can I use to determine the concentration of my chlorine dioxide solution?
Several methods are available, including:
-
Spectrophotometry: Measuring the absorbance at approximately 360 nm.[9]
-
Colorimetric Methods: Using reagents like DPD (N,N-diethyl-p-phenylenediamine) or Lissamine Green.[10]
-
Amperometric Titration: An electrochemical method that measures current flow.[10]
-
Iodometric Titration: A classical titration method.[9]
The choice of method may depend on the required accuracy, potential interferences from byproducts like chlorite, and available equipment.[9][10]
Comparative Data of Generation Methods
The following table summarizes key quantitative parameters for different chlorine dioxide generation methods.
| Generation Method | Precursor Chemicals | Theoretical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Acid-Chlorite | This compound, Acid (e.g., HCl, H₂SO₄) | ~80%[1][2] | High (can be chlorine-free)[4] | Simplicity of operation, uses only two feeds.[1][2] | Lower conversion efficiency, potential for unreacted acid in the product.[1][2] |
| Chlorine-Chlorite | This compound, Chlorine Gas | ~100%[1][2] | High (may contain free chlorine) | High efficiency and flexibility.[1][2] | Requires handling of hazardous chlorine gas.[6] |
| Acid-Hypochlorite-Chlorite | This compound, Sodium Hypochlorite, Acid | ~100%[2] | Similar to Chlorine-Chlorite | Avoids the use of chlorine gas.[2] | More complex three-chemical system, requires careful balancing of feeds.[2] |
| Electrochemical | This compound (often with an electrolyte like NaCl) | >80% (chlorite conversion)[11] | 95-99%[11] | High purity, on-demand generation, no hazardous chemical precursors.[6][8] | Higher initial equipment cost. |
Experimental Protocols
Important Safety Note: All procedures involving the generation of chlorine dioxide must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment.
Method 1: Acid-Activation with Sulfuric Acid
This method produces a high-purity chlorine dioxide solution.
Materials:
-
Three-neck reaction flask (1-liter)
-
Pressure-equalizing addition funnel (125 ml)
-
Air inlet tube with adapter
-
Gas exit adapter
-
Gas scrubbing tower (1-liter)
-
Amber reagent bottle (1-liter) for collection
-
Ice bath
-
Flexible tubing
-
Technical this compound Solution (e.g., 25%)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized (DI) water
Procedure:
-
Assemble the apparatus: Set up the three-neck flask as the reaction vessel. Attach the addition funnel, the air inlet tube, and the gas exit tube. Connect the gas exit tube to the gas scrubbing tower, and the outlet of the scrubber to an air inlet tube submerged in chilled DI water in the amber collection bottle, which is placed in an ice bath.
-
Prepare solutions:
-
Fill the reaction flask and the gas scrubbing tower with 500 ml of approximately 2.5% (wt) this compound solution.[4]
-
Carefully prepare 50 ml of 10% (vol) sulfuric acid solution by slowly adding the concentrated acid to water. (WARNING: Always add acid to water, never the other way around). [4] Place this solution in the addition funnel.
-
Fill the amber collection bottle with 500 to 750 ml of DI water and place it in an ice bath.[4]
-
-
Initiate gas flow: Start a gentle flow of air through the system. Bubbles should be visible in all three solutions (reaction flask, scrubber, and collection bottle). Check for any leaks in the setup.[4]
-
Generate chlorine dioxide: Once the system is confirmed to be airtight, slowly add the sulfuric acid solution from the addition funnel to the reaction flask in small increments (5 to 10 ml at a time), waiting 5 minutes between additions.[4] A yellow-green color will develop in the reaction flask.
-
Collect chlorine dioxide: The generated ClO₂ gas will be carried by the air stream, purified in the scrubbing tower, and dissolved in the chilled DI water in the collection bottle.
-
Complete the reaction: Continue the airflow for at least 30 minutes after the final addition of acid to ensure all generated ClO₂ is collected.[4]
-
Store the solution: Store the resulting chlorine dioxide solution in the sealed amber bottle in a refrigerator.[4]
Method 2: Chlorine-Activation
This method offers high efficiency but requires handling of chlorine gas.
Materials:
-
Reaction vessel (e.g., a gas washing bottle)
-
Gas dispersion tube
-
Collection vessel (amber bottle) with a gas inlet tube
-
Source of chlorine gas (with a flow meter and control valve)
-
Inert carrier gas (e.g., nitrogen or air)
-
This compound Solution
-
Chilled deionized water
-
Ice bath
Procedure:
-
Prepare the setup: Place a known volume and concentration of this compound solution in the reaction vessel. The collection vessel should contain chilled deionized water and be placed in an ice bath.
-
Gas flow: Begin a gentle flow of the inert carrier gas through the chlorine gas line to dilute the chlorine.
-
Reaction: Slowly bubble the diluted chlorine gas through the this compound solution in the reaction vessel. The solution will turn yellow as chlorine dioxide is formed.
-
Collection: The generated chlorine dioxide gas, carried by the inert gas stream, is then bubbled through the chilled deionized water in the collection vessel to create an aqueous solution.
-
Monitoring: Carefully monitor the flow rates of both the chlorine and carrier gas to control the reaction and prevent the buildup of a high concentration of ClO₂ gas.
-
Storage: Once the desired concentration is achieved, store the solution in a sealed amber bottle in a refrigerator.
Visualizations
References
- 1. oxy.com [oxy.com]
- 2. dfserv.com [dfserv.com]
- 3. chlorine dioxide reagent used in water treatment - Degremont® [suezwaterhandbook.com]
- 4. oxy.com [oxy.com]
- 5. researchgate.net [researchgate.net]
- 6. indfumco.com [indfumco.com]
- 7. dioxide.com [dioxide.com]
- 8. benchchem.com [benchchem.com]
- 9. yamathosupply.com [yamathosupply.com]
- 10. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 11. dioxide.com [dioxide.com]
Technical Support Center: Preventing Corrosion in Equipment Using Sodium Chlorite Solutions
This guide is intended for researchers, scientists, and drug development professionals to provide technical support and troubleshooting advice for preventing corrosion in equipment exposed to sodium chlorite solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of corrosion when using this compound solutions?
A1: Corrosion in equipment handling this compound solutions is primarily due to the oxidizing nature of this compound and the presence of chloride ions.[1][2] When this compound solutions come into contact with certain metals, particularly in acidic conditions, they can generate chlorine dioxide gas, which is also highly corrosive.[3] The chloride ions present in the solution can break down the passive protective layers on stainless steels, leading to localized corrosion such as pitting and crevice corrosion.[1][4]
Q2: Which materials are most resistant to corrosion from this compound solutions?
A2: For handling this compound solutions, the most resistant materials are titanium, high-density polyethylene (HDPE), polyvinylidene fluoride (PVDF), ethylene chlorotrifluoroethylene (ECTFE), and fiberglass-reinforced plastic (FRP).[5][6][7] Titanium exhibits excellent resistance to wet chlorine gas and solutions of chlorine compounds like this compound.[6][7] ECTFE is particularly noted for its resistance to sodium hypochlorite even at high temperatures and is likely to perform well with this compound. For storage tanks, HDPE and FRP are commonly recommended.[3][5]
Q3: Can I use stainless steel equipment with this compound solutions?
A3: Stainless steel can be used with caution, but it is susceptible to corrosion from this compound solutions, especially at higher concentrations and temperatures.[1][8] The chloride ions in the solution can cause pitting, crevice corrosion, and stress corrosion cracking in stainless steel.[1][9] The grade of stainless steel is crucial; for instance, 316L stainless steel, with its molybdenum content, offers better resistance to chloride corrosion than 304 stainless steel.[10] Passivation of the stainless steel surface is highly recommended to enhance its corrosion resistance.[11][12]
Q4: What is passivation and why is it important for stainless steel?
A4: Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a thin, protective chromium oxide layer.[10][11] This passive layer acts as a barrier against corrosion.[10] For applications involving chloride-containing solutions like this compound, a well-passivated surface is critical to prevent localized corrosion such as pitting and crevice corrosion.[12][13]
Q5: How should I clean my equipment after using this compound solutions?
A5: After use, equipment should be thoroughly rinsed with large quantities of water to remove all traces of the this compound solution.[3] Do not allow the solution to evaporate and dry on surfaces, as the resulting white powder residue is a strong oxidizer and can become a fire hazard upon contact with combustible materials.[3] For stainless steel, a final rinse with deionized water is recommended to prevent spotting and potential for corrosion from residual chlorides in tap water.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound solutions.
Problem 1: I am observing pitting and rust-colored stains on my 316L stainless steel reactor after using a this compound solution.
-
Possible Causes:
-
Inadequate Passivation: The protective chromium oxide layer on the stainless steel may be weak or damaged, allowing chloride ions to attack the surface.[13]
-
Crevice Corrosion: Small gaps or crevices in the equipment, such as under gaskets or in weld joints, can trap the solution, leading to a localized and aggressive corrosive environment.[9]
-
High Temperature or Concentration: The corrosivity of this compound solutions increases with temperature and concentration.[14][15]
-
Acidic Conditions: If the solution has become acidic, the generation of highly corrosive chlorine dioxide gas can accelerate corrosion.[3]
-
-
Solutions:
-
Verify Passivation: Ensure your stainless steel equipment has been properly passivated. Consider re-passivating the equipment if its history is unknown or if it has been in service for a long time.[12]
-
Inspect for Crevices: Regularly inspect your equipment for any potential crevices and ensure proper sealing.
-
Control Experimental Parameters: Operate at the lowest effective concentration and temperature of this compound.
-
Monitor pH: Maintain a neutral or slightly alkaline pH to minimize the formation of chlorine dioxide.
-
Thorough Cleaning: After each use, rinse the equipment thoroughly with water to remove all residual solution.[3]
-
Problem 2: The elastomeric seals (O-rings, gaskets) in my setup are becoming brittle and cracking.
-
Possible Cause:
-
Chemical Incompatibility: Many common elastomers are not resistant to the oxidizing effects of this compound. The chemical reaction can cause the material to weaken, swell, and become brittle over time.[16]
-
-
Solution:
-
Select Resistant Materials: Use seals made from chemically resistant materials. Fluorosilicone (FVMQ) is a recommended material for use with this compound.[16] Always consult a chemical resistance chart to verify the compatibility of your seal material with this compound.
-
Problem 3: I notice a yellowish-green gas in the headspace of my reactor.
-
Possible Cause:
-
Solution:
-
Immediate Ventilation: Ensure the area is well-ventilated and take appropriate respiratory protection.
-
Check for Acid Contamination: Identify and eliminate any sources of acid that may be reacting with the this compound.
-
Neutralize if Necessary: If the bulk solution has become acidic, carefully neutralize it with a suitable base.
-
Review Safety Protocols: Re-evaluate your experimental setup and procedures to prevent the unintentional mixing of this compound with acids.
-
Data Presentation: Material Compatibility
The following tables summarize the corrosion resistance of various materials to this compound solutions.
Table 1: Corrosion Rate of Metals in 5% this compound Solution
| Material | Temperature (°C) | Corrosion Rate (mm/year) | Resistance Class |
| Carbon Steel | 20 | > 1.0 | Not Usable |
| Carbon Steel | Boiling Point | > 1.0 | Not Usable |
| 18Cr13Ni3Mo (e.g., 316L) | 20 | < 0.1 | Corrosion Proof |
| 18Cr13Ni3Mo (e.g., 316L) | Boiling Point | 0.1 - 1.0 | Useful in Certain Cases |
| Duplex Stainless Steel (SAF™ 2507) | 20 | < 0.1 | Corrosion Proof |
| Duplex Stainless Steel (SAF™ 2507) | Boiling Point | < 0.1 | Corrosion Proof |
| Titanium (CP Ti) | 20 | < 0.1 | Corrosion Proof |
| Titanium (CP Ti) | Boiling Point | < 0.1 | Corrosion Proof |
Data sourced from Alleima corrosion tables.[17] Resistance Class Definitions:[17]
-
Corrosion Proof: Corrosion rate less than 0.1 mm/year.
-
Useful in Certain Cases: Corrosion rate 0.1 - 1.0 mm/year.
-
Not Usable: Corrosion rate over 1.0 mm/year.
Table 2: Chemical Resistance of Polymers to Chlorine-Based Solutions
| Polymer | Chemical Resistance to Chlorine Compounds | Notes |
| High-Density Polyethylene (HDPE) | Good | Commonly used for storage tanks.[3] |
| Polyvinyl Chloride (PVC) | Good | Suitable for piping.[3] |
| Chlorinated Polyvinyl Chloride (CPVC) | Excellent | Higher temperature resistance than PVC. |
| Polyvinylidene Fluoride (PVDF) | Excellent | Resistant to a wide range of corrosive chemicals. |
| Ethylene Chlorotrifluoroethylene (ECTFE) | Excellent | Surpasses PVDF in resistance to strong bases and sodium hypochlorite. |
| Polyamide (PA) | Poor | Degrades and becomes brittle. |
| Polysulfone (PSU) | Poor | Can undergo brittle failure. |
| Polyethersulfone (PES) | Poor | Can undergo brittle failure. |
Experimental Protocols
1. Immersion Corrosion Testing of Metals (Based on ASTM G31)
This protocol outlines a standard procedure for determining the corrosion rate of metallic materials in this compound solutions.
-
Objective: To quantify the corrosion rate of a metal in a specific this compound solution at a given temperature.
-
Materials:
-
Test coupons of the desired metal with known surface area and weight.
-
This compound solution of the desired concentration.
-
Glass reaction vessel.
-
Thermostatically controlled water bath or hot plate.
-
Analytical balance.
-
-
Procedure:
-
Specimen Preparation:
-
Clean the test coupons with a suitable solvent to remove any grease or oil.
-
Abrade the surfaces with silicon carbide paper (e.g., 120 grit) to create a uniform surface finish.
-
Rinse with deionized water and then acetone.
-
Dry and weigh the coupons to the nearest 0.1 mg.
-
-
Test Setup:
-
Place the this compound solution in the glass reaction vessel.
-
Suspend the test coupons in the solution using a non-metallic holder (e.g., PTFE thread) ensuring they are fully immersed and not in contact with each other or the vessel walls.
-
Place the vessel in the temperature-controlled bath and maintain the desired temperature for the duration of the test.
-
-
Exposure:
-
The duration of the test can vary from 24 hours to several days, depending on the expected corrosion rate.[18]
-
-
Post-Test Cleaning and Evaluation:
-
At the end of the exposure period, remove the coupons from the solution.
-
Clean the coupons to remove any corrosion products according to ASTM G1 procedures (e.g., using a soft brush or appropriate chemical cleaning).
-
Rinse with deionized water and acetone, then dry.
-
Reweigh the coupons to determine the mass loss.
-
-
Corrosion Rate Calculation:
-
Calculate the corrosion rate in mm/year using the following formula: Corrosion Rate = (K * W) / (A * T * D) Where:
-
K = a constant (8.76 x 10^4 for mm/year)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
-
2. Passivation of 316L Stainless Steel
This protocol provides a method for passivating 316L stainless steel to improve its corrosion resistance.
-
Objective: To create a robust passive chromium oxide layer on the surface of 316L stainless steel.
-
Materials:
-
316L stainless steel equipment or parts.
-
Degreasing agent (e.g., a non-chlorinated alkaline cleaner).
-
Citric acid solution (10% by weight).
-
Deionized water.
-
-
Procedure:
-
Degrease: Thoroughly clean the stainless steel parts with the degreasing agent to remove all oils, grease, and other surface contaminants.
-
Rinse: Rinse the parts with deionized water.
-
Acid Immersion: Immerse the cleaned parts in the 10% citric acid solution. The solution should be heated to approximately 65°C (150°F).[11] The immersion time should be at least 30 minutes.[11]
-
Rinse: Thoroughly rinse the parts with deionized water.
-
Dry: Dry the parts completely.
-
Verification (Optional): The effectiveness of the passivation can be tested using methods such as a water immersion test.[11]
-
Visualizations
Caption: Troubleshooting workflow for stainless steel corrosion.
Caption: Workflow for immersion corrosion testing.
References
- 1. bssa.org.uk [bssa.org.uk]
- 2. Study of the Chlorine Influence on the Corrosion of Three Steels to Be Used in Water Treatment Municipal Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.astm.org [store.astm.org]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. azom.com [azom.com]
- 7. timet.com [timet.com]
- 8. onepetro.org [onepetro.org]
- 9. content.ampp.org [content.ampp.org]
- 10. hydro-dyne.com [hydro-dyne.com]
- 11. sendcutsend.com [sendcutsend.com]
- 12. waykenrm.com [waykenrm.com]
- 13. Digital resource [dam-oclc.bac-lac.gc.ca]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. marcorubber.com [marcorubber.com]
- 17. This compound — Alleima [alleima.com]
- 18. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
Technical Support Center: Analytical Methods for Sodium Chlorite and its Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of sodium chlorite and its primary byproducts: chlorite (ClO₂⁻), chlorate (ClO₃⁻), and chloride (Cl⁻). Detailed experimental protocols, quantitative data summaries, and workflow diagrams are included to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common byproducts of this compound, and why is their quantification important?
A1: The most common byproducts of this compound are chlorate (ClO₃⁻) and chloride (Cl⁻). In acidic conditions, this compound can also form chlorous acid (HClO₂) which can then decompose to chlorine dioxide (ClO₂), chlorite, and ultimately chloride.[1] Quantification of these species is crucial, particularly in pharmaceutical and water treatment applications, as they can have potential health implications. Regulatory bodies like the World Health Organization (WHO) and the Environmental Protection Agency (EPA) have set maximum acceptable levels for chlorite and chlorate in drinking water.[2]
Q2: How should I prepare and store this compound standard solutions?
A2: this compound solutions can be unstable, so proper preparation and storage are essential.[3] Technical-grade this compound is often around 80% pure, with sodium chloride added for stability.[4] For analytical purposes, it is recommended to standardize the stock solution using a reliable method like iodometric titration. Store solutions in a cool, dark place in well-sealed containers to minimize degradation.
Ion Chromatography (IC)
Q3: What are the typical retention times for chlorite, chlorate, and chloride in ion chromatography?
A3: Retention times can vary depending on the specific column, eluent, and flow rate used. However, a general elution order is chloride, followed by chlorite, and then chlorate. For example, one method reported retention times of approximately 5 minutes for chloride, 7 minutes for chlorite, and 12 minutes for chlorate.[2] Another study using a different setup found chlorite eluting at 10.5 minutes and chlorate at 18.8 minutes.[5]
Spectrophotometry
Q4: What wavelength should I use for the spectrophotometric determination of chlorite?
A4: Chlorite has a maximum UV absorbance at approximately 260 nm.[3][6] Measurements can also be taken at the minimum absorption wavelength (239 nm) and an isosbestic point (248 nm) for supplementary quantification.[3]
Titration
Q5: What is the principle behind the iodometric titration of this compound?
A5: In an acidic solution, chlorite ions (ClO₂⁻) react with an excess of iodide ions (I⁻) to liberate iodine (I₂). The amount of liberated iodine is then determined by titrating with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.[4]
Troubleshooting Guides
Ion Chromatography (IC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Inappropriate eluent concentration or flow rate. | Optimize the eluent concentration and/or flow rate to improve separation. |
| Column contamination. | Clean the column according to the manufacturer's instructions. | |
| High concentrations of interfering ions. | Dilute the sample or use a pretreatment step to remove interfering species. High levels of chloride can interfere with chlorite and bromate analysis.[7] | |
| Peak Tailing | Column contamination or degradation. | Clean or replace the analytical column. |
| Incompatible sample matrix. | Adjust the sample pH or use a different sample preparation method. | |
| Ghost Peaks | Contamination in the eluent or sample. | Use high-purity water and reagents for eluent preparation. Filter all samples before injection. |
| Carryover from a previous injection. | Implement a thorough wash cycle between sample injections. | |
| Baseline Drift | Temperature fluctuations. | Use a column oven to maintain a stable temperature. |
| Eluent composition changing over time. | Prepare fresh eluent daily and ensure it is well-mixed. |
Spectrophotometry
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inaccurate Results | Interference from other absorbing species. | Chlorine dioxide, chloride, and chlorate can interfere with the direct spectrophotometric determination of chlorite.[3] Consider a method that uses a chromogenic reagent to increase specificity. |
| Formation of the Cl₂O₄⁻ complex in the presence of chlorine dioxide. | This complex has a significant absorbance in the same region as chlorite.[8][9] Methods to correct for this include keeping the chlorite ion concentration constant or measuring absorbance at two wavelengths.[8] | |
| Non-linear Calibration Curve | Exceeding the linear range of the assay. | Dilute samples to fall within the linear range of the calibration curve. |
| Instability of the analyte. | Analyze samples and standards promptly after preparation. |
Iodometric Titration
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Fading or Indistinct Endpoint | Starch indicator added too early. | Add the starch indicator only when the solution has turned a pale yellow color.[10] |
| Degradation of the starch indicator. | Prepare fresh starch indicator solution regularly. | |
| Inconsistent Titration Volumes | Incomplete reaction between chlorite and iodide. | Ensure the solution is sufficiently acidic and allow adequate reaction time in the dark (typically 2-5 minutes).[4] |
| Loss of iodine due to volatility. | Keep the reaction flask stoppered during the reaction period. | |
| Instability of the sodium thiosulfate titrant. | Standardize the sodium thiosulfate solution frequently against a primary standard. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Chlorite and Chlorate Quantification
| Parameter | Ion Chromatography | Spectrophotometry (Indigo Carmine) [11] | Spectrophotometry (Direct UV) [3][6] |
| Analyte | Chlorite, Chlorate | Chlorite, Chlorate | Chlorite |
| Linear Range | Typically in the ppb to ppm range.[2][12] | Chlorite: 0-0.51 mg/L, Chlorate: 0-0.78 mg/L | Dependent on path length and molar absorptivity. |
| Detection Limit | Can be as low as µg/L (ppb).[5][13] | Chlorite: 0.036 mg/L, Chlorate: 0.008 mg/L | Method dependent, can be in the low mg/L range. |
| Common Interferences | Co-eluting anions, high concentrations of chloride and organic acids.[7] | Presence of chlorine interferes with the determination.[11] | Chlorine dioxide, chloride, and chlorate can interfere.[3] |
Experimental Protocols
1. Ion Chromatography for Chlorite, Chlorate, and Chloride
This protocol is a general guideline and may need to be optimized for your specific instrument and application.
-
Instrumentation: An ion chromatograph equipped with a conductivity detector, an anion guard column, and an anion separator column suitable for inorganic anion analysis.
-
Reagents:
-
Reagent water (deionized, Type I)
-
Eluent: A solution of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). A common concentration is 3.6 mM Na₂CO₃.[12]
-
Stock standards (1000 mg/L) of chloride, chlorite, and chlorate.
-
-
Procedure:
-
Prepare a series of working standards by diluting the stock standards with reagent water to cover the expected concentration range of the samples.
-
Set up the ion chromatograph with the appropriate column and eluent. Allow the system to equilibrate until a stable baseline is achieved.
-
Inject the standards, starting with the lowest concentration, to generate a calibration curve.
-
Filter the samples through a 0.45 µm filter prior to injection.
-
Inject the samples and record the chromatograms.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the concentration of each anion using the calibration curve.
-
2. UV Spectrophotometry for Chlorite
This method is based on the direct measurement of UV absorbance.
-
Instrumentation: A UV-Vis spectrophotometer with quartz cuvettes.
-
Reagents:
-
Reagent water (deionized, Type I)
-
Chlorite stock standard.
-
-
Procedure:
-
Prepare a series of working standards by diluting the stock chlorite standard with reagent water.
-
Set the spectrophotometer to measure absorbance at 260 nm.[3][6]
-
Use reagent water as a blank to zero the instrument.
-
Measure the absorbance of each standard and construct a calibration curve.
-
Measure the absorbance of the unknown samples. If the absorbance is outside the linear range of the calibration curve, dilute the sample accordingly.
-
Calculate the chlorite concentration in the samples using the calibration curve.
-
3. Iodometric Titration for this compound Assay
This protocol is suitable for determining the concentration of a this compound solution.
-
Reagents:
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 0.5 N HCl.[4]
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N).
-
Starch indicator solution (1%).
-
-
Procedure:
-
Accurately pipette a known volume of the this compound sample into an Erlenmeyer flask.
-
Add a sufficient volume of deionized water.
-
Add an excess of potassium iodide (e.g., ~2 g).[4]
-
Acidify the solution with hydrochloric or sulfuric acid. The solution should turn a brown/yellow color due to the liberation of iodine.
-
Stopper the flask and allow the reaction to proceed in the dark for at least 2 minutes.[4]
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator. The solution will turn a deep blue/black color.
-
Continue the titration dropwise until the blue color disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
Calculate the concentration of this compound in the original sample.
-
Visualizations
Caption: Workflow for the analysis of chlorite and its byproducts by ion chromatography.
Caption: Simplified reaction pathway of this compound in aqueous solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. separationmethods.com [separationmethods.com]
- 3. Alternative spectrophotometric method for standardization of chlorite aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 8. Chlorite Ion Interference in the Spectrophotometric Measurement of Chlorine Dioxide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Chlorite Ion Interference IN THE SPECTROPHOTOMETRIC MEASUREMENT OF CHLORINE DIOXIDE - ProQuest [proquest.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Spectrophotometric method for the determination of chlorite and chlorate - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. jascoinc.com [jascoinc.com]
- 13. Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing safety concerns in handling and storing sodium chlorite
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of sodium chlorite. Adherence to these protocols is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizing agent. The primary hazards include:
-
Fire and Explosion: Dry this compound is a fire or explosion hazard if it comes into contact with combustible materials such as organic matter, dirt, solvents, or paints.[1] Contamination can initiate a chemical reaction, generating heat and potentially leading to a fire or explosion.[1]
-
Chemical Burns: this compound solutions are corrosive and can cause severe irritation or burns to the skin and eyes.[1][2] Corneal damage can occur if it is not immediately washed from the eyes.[1]
-
Toxic Gas Generation: When this compound reacts with acids, it produces chlorine dioxide (ClO2) gas, which is poisonous and potentially explosive at high concentrations.[2][3]
-
Health Effects: Inhalation of dusts or mists can irritate the mucous membranes and respiratory tract.[2] Ingestion can cause gastroenteritis with symptoms like nausea, vomiting, and diarrhea.[2]
Q2: What immediate actions should be taken in case of skin or eye contact with this compound?
A2: In case of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 20 minutes and seek prompt medical attention.[3]
-
Skin Contact: If you become contaminated, step into a safety shower and wash down completely.[3] Remove all contaminated clothing while under the shower and keep it wet until it can be properly disposed of or decontaminated.[3] For minor exposure, contaminated clothing can be soaked with water and then laundered; for significant exposure, it should be soaked and disposed of according to local regulations.[3]
Q3: Can I store this compound in any container?
A3: No. This compound solutions should be stored in designated, clean, closed, and non-translucent containers.[1] Recommended materials for bulk storage tanks include fiberglass reinforced plastic (FRP) with specific resins, or high-density polyethylene (HDPE).[3][4] Piping should be PVC Schedule 80 or CPVC.[3] It is essential to verify the compatibility of any storage materials with the manufacturer.[3]
Q4: What are the general storage guidelines for this compound?
A4: Proper storage is critical for safety:
-
Store in a cool, dry, well-ventilated area away from direct sunlight or UV light, as this can reduce the product's strength.[1][4]
-
The storage area should be fire-resistant and equipped with an effective sprinkler system.[4]
-
Storage temperatures should not exceed 212°F (100°C).[4]
-
Keep this compound away from incompatible materials, including combustible materials, acids, organic materials, and reducing agents.[1][3]
-
Secondary containment for bulk storage tanks should have a capacity of at least 110% of the largest tank it contains and must not house incompatible chemicals.[3]
Troubleshooting Guides
Problem: White crystal formation observed in the this compound solution.
-
Cause: This may be due to the solution's concentration and storage temperature. Solutions with a concentration of 31% or higher have a greater potential to crystallize at ambient temperatures.[4]
-
Solution:
-
Do not apply direct heat to the storage container.[4]
-
Move the container to a warmer area where the temperature is above the crystallization point.[4]
-
Gently agitate the container to help the crystals redissolve into the solution.[4]
-
For bulk storage of concentrated solutions, ensure the tank is in a temperature-controlled environment to maintain the product above its crystallization point.[4]
-
Problem: A small spill of this compound solution has occurred in the lab.
-
Immediate Actions:
-
Cleanup Procedure:
-
Contain the spill using dikes or absorbents like clay or other non-flammable commercial absorbents.[1][4]
-
Do not allow the spilled solution to evaporate and dry, as the resulting white powder is a powerful oxidizer and highly combustible.[3]
-
Collect the absorbed material in an approved, clean plastic container for proper disposal.[1][3] Do not return the spilled material to the original container.[1]
-
Thoroughly wash down the spill area with plenty of water to dilute any residual material.[3]
-
Dispose of the collected waste and contaminated materials according to local, state, and federal regulations.[4]
-
Problem: The pH of the this compound solution has become acidic.
-
Hazard: An acidic this compound solution can decompose and release toxic and explosive chlorine dioxide gas.[6]
-
Immediate Actions:
-
Ensure the area is well-ventilated to prevent the accumulation of chlorine dioxide gas.
-
Wear appropriate respiratory protection (a NIOSH-approved acid gas respirator with a dust/mist filter) if there is any possibility of exposure.[1]
-
-
Resolution:
-
Neutralize the solution. The specific neutralization process should be obtained from a technical service representative or your institution's safety protocols.
-
Monitor the pH of the solution to ensure it remains neutral or alkaline.[6]
-
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical goggles and a face shield | Protects against splashes and sprays that can cause severe eye damage.[1][2] |
| Hands | Neoprene gloves | Provides chemical resistance to prevent skin burns and irritation.[1] |
| Body | Chemical-resistant apron with sleeves or a chemical-resistant suit | Protects against splashes and contamination of clothing, which can become a fire hazard if it dries.[1][2] |
| Feet | Rubber or neoprene boots | Protects against spills and prevents contamination of personal footwear.[1][3] |
| Respiratory | NIOSH-approved acid gas respirator with a dust/mist filter | Required when there is a potential for exposure to dusts, mists, or chlorine dioxide gas.[1][2] |
Table 2: Storage and Handling Parameters for this compound
| Parameter | Guideline | Reference |
| Maximum Storage Temperature | 212°F (100°C) | [4] |
| Bulk Storage Container Materials | Fiberglass Reinforced Plastic (FRP), High-Density Polyethylene (HDPE), Titanium | [3][4] |
| Piping Materials | PVC Schedule 80, CPVC | [3] |
| Secondary Containment Capacity | At least 110% of the largest tank it contains | [3] |
| Common IBC/Tote Capacities | 275 or 330 gallons | [3] |
| Crystallization Concern | For solutions with concentrations of 31% or higher at ambient temperatures | [4] |
Experimental Protocols
Determination of this compound Concentration by Iodometric Titration
This method is used to determine the assay of this compound in a product sample.
-
Principle: this compound in an acidic medium oxidizes potassium iodide to iodine. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator.
-
Apparatus:
-
Burette
-
Erlenmeyer flask
-
Pipettes
-
Graduated cylinders
-
-
Reagents:
-
Potassium iodide (KI), reagent grade
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh a sample of the this compound product and dissolve it in a known volume of deionized water to create a sample solution.
-
Pipette a precise volume of the sample solution into an Erlenmeyer flask.
-
Add an excess of potassium iodide solution to the flask.
-
Carefully and slowly, add a sufficient amount of acid (sulfuric or hydrochloric) to the flask while swirling. The solution should turn a dark brown color, indicating the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
As the endpoint is approached, the brown color of the solution will fade to a pale yellow. At this point, add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with the sodium thiosulfate solution, adding it drop by drop, until the blue-black color disappears, and the solution becomes colorless. This is the endpoint.
-
Record the volume of the sodium thiosulfate solution used.
-
Calculate the concentration of this compound in the original sample based on the stoichiometry of the reactions.
-
Visualizations
Caption: Proper storage conditions for this compound.
Caption: Workflow for cleaning up a this compound spill.
Caption: Decomposition pathway of this compound in acidic conditions.
References
Technical Support Center: Optimizing pH for Effective Disinfection with Sodium Chlorite
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the optimal use of sodium chlorite for disinfection, with a specific focus on the critical role of pH in the generation of the active biocidal agent, chlorine dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound as a disinfectant?
A1: this compound (NaClO₂) itself has limited biocidal activity. Its efficacy lies in its conversion to chlorine dioxide (ClO₂), a potent disinfectant and oxidizing agent. This conversion is achieved by acidifying a this compound solution. The acidification process generates chlorous acid (HClO₂), which is unstable and subsequently decomposes to produce chlorine dioxide.[1][2][3][4]
Q2: Why is pH control so critical for effective disinfection with this compound?
A2: pH is the primary driver for the conversion of stable chlorite ions into the active disinfectant, chlorine dioxide. In alkaline or neutral solutions, this compound remains largely unactivated. Lowering the pH of the solution initiates the formation of chlorous acid, the precursor to chlorine dioxide. Therefore, precise pH control is essential to ensure an optimal yield of chlorine dioxide and, consequently, effective disinfection.[1][2][3][4]
Q3: What is the optimal pH range for activating this compound?
A3: The optimal pH for activating this compound to generate chlorine dioxide is in the acidic range, typically between pH 2.3 and 3.2 for many applications.[5] Lowering the pH increases the rate of conversion to chlorous acid and subsequent chlorine dioxide generation.[3][5] However, the ideal pH can vary depending on the specific application, the acid used, and the desired concentration of chlorine dioxide.
Q4: What happens if the pH is too high or too low?
A4:
-
Too High (alkaline/neutral): If the pH is too high, the conversion of this compound to chlorine dioxide will be inefficient, resulting in poor disinfection. This compound solutions are stable at a pH above 7.[6]
-
Too Low (highly acidic): While a lower pH generally favors chlorine dioxide generation, extremely low pH values can accelerate the reaction to a point where it becomes difficult to control. It may also lead to the formation of unwanted byproducts and increase the corrosivity of the solution.
Q5: Which acids can be used to activate this compound?
A5: A variety of food-grade or GRAS (Generally Recognized As Safe) acids can be used, including citric acid, phosphoric acid, and hydrochloric acid.[2][5] The choice of acid can influence the reaction rate and the final pH of the solution. For organic production applications, only citric acid may be permitted for acidification.[1]
Q6: How stable is the acidified this compound solution?
A6: Once acidified, the solution is unstable as chlorous acid rapidly forms and decomposes.[1][3] Therefore, it is recommended to prepare the acidified solution immediately before use. The effective shelf life of the activated solution can be less than an hour.[7]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound disinfection.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no disinfection efficacy despite adding acid. | 1. Incorrect pH: The final pH of the solution may not be within the optimal acidic range. 2. Inaccurate pH measurement: The pH meter may be uncalibrated or the probe faulty. 3. Insufficient this compound concentration: The initial concentration of the this compound solution may be too low. 4. Presence of organic load: High concentrations of organic matter in the sample can consume the generated chlorine dioxide. | 1. Verify the pH of the solution after adding the acid using a calibrated pH meter. Adjust as necessary. 2. Calibrate the pH meter with fresh, standard buffer solutions (e.g., pH 4.0 and 7.0) before use.[8][9][10] Ensure the pH probe is clean and properly hydrated. 3. Confirm the concentration of your stock this compound solution. 4. Consider pre-treating samples to reduce the organic load before disinfection. |
| Inconsistent or fluctuating pH readings. | 1. Unstable pH electrode: The electrode may not have stabilized in the solution. 2. Temperature fluctuations: pH is temperature-dependent. 3. CO₂ absorption: Carbon dioxide from the air can dissolve in the solution and alter the pH, especially in poorly buffered solutions. | 1. Allow the pH electrode to equilibrate in the solution until the reading is stable.[11] 2. Use a pH meter with automatic temperature compensation (ATC) or manually measure the temperature and adjust the pH reading accordingly.[12][13] 3. Minimize exposure of the solution to air during pH measurement. |
| Yellow color of the solution is very faint or absent after acidification. | 1. Low chlorine dioxide concentration: Insufficient acid or this compound will result in low yields of chlorine dioxide, which imparts the yellow color. 2. pH is not low enough: The pH may be on the higher end of the acidic range, leading to a slower and less efficient conversion. | 1. Re-check the concentrations of your reagents and the final pH of the solution. 2. Gradually lower the pH and observe for any color change, ensuring you do not go below the desired pH range for your experiment. |
| Precipitate forms upon acidification. | 1. Reaction with impurities: The acid may be reacting with impurities in the this compound solution or the water used. 2. Formation of insoluble salts: Depending on the acid and the composition of the this compound solution, insoluble salts may form. | 1. Use high-purity, deionized water and analytical grade reagents. 2. If possible, identify the precipitate to understand its origin. Consider using a different acid for activation. |
| Inaccurate chlorine dioxide concentration measurement. | 1. Interference from other species: Other chlorine species, such as chlorite, can interfere with certain analytical methods.[14][15] 2. Instability of reagents: The reagents used for colorimetric or titrimetric analysis may have degraded. 3. Incorrect analytical method: The chosen method may not be suitable for the expected concentration range or the sample matrix. | 1. For spectrophotometric methods, be aware of potential interference from the Cl₂O₄⁻ complex in the presence of chlorite ions.[16] Consider using methods less prone to interference, such as amperometric titration or specific colorimetric methods like Lissamine Green.[14] 2. Use fresh analytical reagents and store them according to the manufacturer's instructions. 3. Select an appropriate analytical method based on the expected chlorine dioxide concentration and potential interfering substances. Refer to standard methods for guidance.[14] |
Data Presentation
Table 1: Conversion of this compound to Chlorous Acid at Different pH Values
| pH | Approximate Conversion of Chlorite to Chlorous Acid (%) |
| 2.3 | 31 |
| 2.9 | 10 |
| 3.2 | 6 |
Source: Adapted from Rao, 2007[3][5]
Table 2: Disinfection Efficacy of Acidified this compound (ASC) Against Various Pathogens
| Microorganism | ASC Concentration (ppm) | pH | Contact Time | Log Reduction (CFU/g or CFU/mL) |
| E. coli O157:H7, Salmonella, L. monocytogenes | 1200 | 2.5 | 60-90 s | 3.0 - 3.8 |
| E. coli (isolated strains) | 20 | 4.6 | 3 min | ~7.8 |
| E. coli on lettuce | 20 | 4.6 | 5 min | 1.9 ± 0.4 |
| Bacillus cereus spores | 50-100 µg/mL | 3.0 - 6.0 | 1-10 min | Rate of inactivation tended to increase with higher pH |
Source: Adapted from Stopforth et al., 2007 and Kim et al., 2008[2][17][18]
Experimental Protocols
1. Protocol for Preparation of Acidified this compound (ASC) Solution for Disinfection Studies
-
Objective: To prepare a fresh solution of acidified this compound for microbial inactivation assays.
-
Materials:
-
Technical-grade this compound solution (e.g., 25%)
-
Food-grade acid (e.g., citric acid, phosphoric acid, or hydrochloric acid)
-
Deionized or distilled water
-
Calibrated pH meter and probe
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
-
-
Procedure:
-
Determine the desired final concentration of this compound and the target pH for your experiment.
-
In a volumetric flask, dilute the stock this compound solution with deionized water to the desired concentration.
-
Place the flask on a stir plate with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH probe into the solution.
-
Slowly add the chosen acid dropwise while monitoring the pH.
-
Continue adding acid until the target pH is reached and stable.
-
Use the freshly prepared ASC solution immediately for your experiment, as its potency diminishes over time.[1][7]
-
2. Protocol for Measurement of Chlorine Dioxide Concentration using the DPD Colorimetric Method (Based on Standard Method 4500-ClO₂ D)
-
Objective: To determine the concentration of chlorine dioxide in an aqueous solution.
-
Materials:
-
Spectrophotometer or colorimeter
-
DPD (N,N-diethyl-p-phenylenediamine) reagent
-
Phosphate buffer solution
-
Glycine solution (if distinguishing from chlorine is necessary)
-
Cuvettes
-
Chlorine dioxide solution to be tested
-
-
Procedure:
-
Prepare a blank by adding DPD reagent and buffer to deionized water.
-
To a separate sample, add the phosphate buffer.
-
Add a precise volume of the DPD reagent to the sample and mix thoroughly.
-
A pink to red color will develop in the presence of chlorine dioxide.
-
Immediately measure the absorbance of the solution at the appropriate wavelength (typically 515 nm) using the spectrophotometer, zeroed with the blank.
-
Determine the chlorine dioxide concentration from a pre-established calibration curve. Note: This is a simplified protocol. For precise measurements and to account for interferences, refer to the detailed procedures in "Standard Methods for the Examination of Water and Wastewater."[8][14]
-
Mandatory Visualizations
Caption: Chemical activation pathway of this compound to chlorine dioxide.
Caption: Experimental workflow for pH optimization of this compound disinfection.
References
- 1. Acidified this compound | Organic Materials Review Institute [omri.org]
- 2. fao.org [fao.org]
- 3. ams.usda.gov [ams.usda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. acid base - What happens when a solution of this compound is acidified? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atlas-scientific.com [atlas-scientific.com]
- 9. coleparmer.com [coleparmer.com]
- 10. How to Calibrate a pH Meter and What Solutions You Need - Sensorex Liquid Analysis Technology [sensorex.com]
- 11. hannainst.com.au [hannainst.com.au]
- 12. news-medical.net [news-medical.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 15. processinstruments.net [processinstruments.net]
- 16. researchgate.net [researchgate.net]
- 17. Acidified this compound solution: A potential prophylaxis to mitigate impact of multiple exposures to COVID-19 in frontline health-care providers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formation of disinfection by-products during sodium hypochlorite cleaning of fouled membranes from membrane bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in sodium chlorite-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium chlorite-based assays, particularly focusing on resolving inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound-based assays, such as Myeloperoxidase (MPO) activity assays?
A1: Inconsistent results in these assays often stem from a few key areas: reagent stability, sample preparation, and procedural variations. Specifically, the stability of the this compound solution is critical, as it can degrade over time, affecting its reactivity. Sample quality, including the presence of interfering substances or sample heterogeneity, can also lead to variability. Finally, minor deviations in incubation times, temperatures, and pipetting techniques can introduce significant errors.[1][2]
Q2: How can I tell if my this compound solution has degraded?
A2: While there may not be a distinct visual cue for degradation in solution, a yellowish color can indicate the formation of chlorine dioxide, especially under acidic conditions.[3] The most reliable method to assess the quality of your this compound solution is to perform a concentration determination using methods like iodometric titration before use in sensitive assays.[1] A decrease in the expected concentration is a clear indicator of degradation.
Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?
A3: To ensure the stability of your this compound solution, it is recommended to:
-
Store in a cool, dark place: Exposure to light and heat can accelerate degradation. Use non-translucent or amber bottles for storage.[4]
-
Maintain an alkaline pH: this compound is most stable in alkaline solutions (pH > 9).[5][6] A small amount of sodium hydroxide is often added to commercial preparations to enhance stability.[5]
-
Avoid contamination: Do not introduce any foreign materials into the stock solution. Use clean, dedicated labware for handling.[4][7]
-
Prepare fresh dilutions: For assays, it is best to prepare fresh dilutions from a concentrated stock solution immediately before use.[3] If dilutions need to be stored, refrigeration is recommended for short periods.[3]
Q4: Can hemolysis in my samples affect the results of an MPO assay?
A4: Yes, hemolysis can significantly interfere with MPO assays. Hemoglobin released from red blood cells has peroxidase-like activity, which can lead to a false positive signal and high background, ultimately causing an overestimation of MPO activity.[8][9][10] It is crucial to minimize hemolysis during sample collection and preparation.
Troubleshooting Guides
Problem 1: High Background Signal
Q: My assay shows a high background signal in the negative control wells. What could be the cause and how can I fix it?
A: High background can obscure the true signal from your samples. Here are the common causes and solutions:
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Ensure all buffers and reagents are prepared with high-purity water and are free from microbial contamination. Filter-sterilize buffers if necessary.[7][11] |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer used between antibody and substrate incubations to remove all unbound reagents.[12] |
| Peroxidase Activity from Non-MPO Sources | Samples like tissue homogenates may contain other peroxidases that can react with the substrate. Consider using an MPO-specific capture antibody assay to isolate MPO before measuring its activity.[1][13] Hemolysis can also contribute to this; ensure proper sample collection to avoid red blood cell lysis.[8][9] |
| Sub-optimal Blocking | If using an ELISA-based format, ensure the blocking step is effective. You can try increasing the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time.[12] |
| Light Exposure | Some substrates are light-sensitive. Protect the reaction plate from light during incubation and reading. |
Problem 2: Weak or No Signal
Q: I am getting very low or no signal in my positive controls and samples. What should I troubleshoot?
A: A weak or absent signal can be due to several factors related to reagents, the enzyme, or the assay conditions.
| Potential Cause | Recommended Solution |
| Degraded this compound or Substrate | Prepare fresh this compound and substrate solutions. Ensure they are stored correctly, protected from light and at the recommended temperature.[4] |
| Inactive Myeloperoxidase (MPO) | If using purified MPO as a positive control, ensure it has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. For samples, MPO activity can be lost due to improper storage or handling. |
| Incorrect pH of Assay Buffer | MPO activity is highly pH-dependent. The optimal pH for the chlorination activity of MPO is acidic (around 5.0-6.0), while peroxidase activity is favored at a more neutral pH.[14][15] Verify the pH of your assay buffer. |
| Presence of Inhibitors in the Sample | Some biological samples may contain endogenous MPO inhibitors. You may need to dilute your sample to reduce the inhibitor concentration. |
| Incorrect Wavelength or Filter Settings | Double-check the plate reader settings to ensure you are measuring the absorbance or fluorescence at the correct wavelength for your chosen substrate. |
Problem 3: High Variability Between Replicates
Q: My replicate wells show a high degree of variability. How can I improve the precision of my assay?
A: High variability between replicates can compromise the reliability of your data. Here are some common causes and how to address them:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a 96-well plate, be consistent with your timing and technique. |
| Incomplete Mixing | After adding reagents, ensure thorough but gentle mixing of the well contents. Avoid creating bubbles. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface. |
| Sample Heterogeneity | For tissue homogenates or cell lysates, ensure the sample is homogenous before pipetting. Centrifuge samples to remove any particulate matter. |
| Edge Effects | The outer wells of a 96-well plate are more prone to evaporation. To minimize this, you can avoid using the outer wells or fill the surrounding wells with buffer or water. |
Quantitative Data Summary
Table 1: IC₅₀ Values for Common Myeloperoxidase (MPO) Inhibitors
This table provides a summary of the half-maximal inhibitory concentration (IC₅₀) values for several known MPO inhibitors. These values can be useful for control experiments or for screening new potential inhibitors.
| Inhibitor | IC₅₀ (µM) | Reference |
| 4-Aminobenzoic acid hydrazide (ABAH) | ~2.5 | [16] |
| 4'-Aminochalcone | ~0.25 | [5] |
| 4,4'-Difluorochalcone | 0.05 | [5] |
| AZD3241 | 1.2 | [17] |
| Ellagic Acid | ~5.5 | [18] |
| 5-Aminosalicylic acid (5-ASA) | ~74.4 (% inhibition at 100 µM) | [16] |
Table 2: pH Dependence of Myeloperoxidase (MPO) Activity
MPO exhibits different enzymatic activities depending on the pH of the environment. This table summarizes the optimal pH ranges for its primary functions.
| MPO Activity | Optimal pH Range | Key Characteristics |
| Chlorination Activity | Acidic (4.7 - 6.0) | Dominant activity in phagosomes. Responsible for the production of hypochlorous acid (HOCl).[14][15] |
| Peroxidase Activity | Neutral ( ~7.4) | Favored in normal tissues. Involves the oxidation of various substrates.[14] |
Experimental Protocols
Protocol 1: Colorimetric MPO Activity Assay using o-Dianisidine
This protocol provides a method for determining MPO activity in tissue homogenates.
1. Reagent Preparation:
- Potassium Phosphate Buffer (50 mM, pH 6.0): Prepare a 50 mM solution of potassium phosphate and adjust the pH to 6.0.
- HTAB Buffer: Dissolve hexadecyltrimethylammonium bromide (HTAB) in the potassium phosphate buffer to a final concentration of 0.5% (w/v).
- o-Dianisidine Solution: Prepare a 0.1% (w/v) solution of o-dianisidine dihydrochloride in distilled water.
- Hydrogen Peroxide (H₂O₂): Prepare a 0.0005% solution of H₂O₂ in distilled water.
- Assay Reagent: Immediately before use, mix the potassium phosphate buffer, o-dianisidine solution, and H₂O₂ solution in a 98:1:1 ratio.
2. Sample Preparation:
- Weigh approximately 50-100 mg of tissue and homogenize in 1 mL of ice-cold HTAB buffer.
- Sonicate the homogenate on ice.
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant for the MPO assay.
3. Assay Procedure:
- Add 10 µL of the sample supernatant to a 96-well plate.
- Add 200 µL of the freshly prepared Assay Reagent to each well.
- Measure the change in absorbance at 460 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
- MPO activity is calculated from the rate of change in absorbance and expressed as units/mg of protein.
Protocol 2: Iodometric Titration for this compound Concentration
This protocol can be used to determine the concentration of a this compound solution.
1. Reagents:
- Potassium Iodide (KI)
- Hydrochloric Acid (HCl), 0.5 N
- Standardized Sodium Thiosulfate (Na₂S₂O₃) solution, 0.1 N
- Starch indicator solution
2. Procedure:
- Accurately pipette a known volume (e.g., 25 mL) of the this compound solution to be tested into an Erlenmeyer flask.[3]
- Add approximately 100 mL of deionized water.[3]
- Add about 2 g of potassium iodide (KI) and 10 mL of 0.5 N hydrochloric acid (HCl).[3]
- Stopper the flask, mix, and keep it in a dark place for about 2 minutes.[3]
- Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow-brown color of the iodine has almost disappeared.[3]
- Add a few drops of starch indicator solution. The solution will turn blue.
- Continue the titration with sodium thiosulfate until the blue color disappears.
- Record the volume of sodium thiosulfate used.
- Calculate the concentration of this compound based on the stoichiometry of the reaction.
Signaling Pathways and Experimental Workflows
MPO-Mediated Activation of NF-κB Signaling Pathway
Myeloperoxidase (MPO) and its products, such as hypochlorous acid (HOCl), can act as signaling molecules that activate the NF-κB pathway, a key regulator of inflammation. This diagram illustrates a simplified representation of this process.
Troubleshooting Workflow for Inconsistent Assay Results
This workflow provides a logical sequence of steps to diagnose and resolve inconsistent results in your this compound-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. oxy.com [oxy.com]
- 5. researchgate.net [researchgate.net]
- 6. Haemolysis and lipemia interfere with resistin and myeloperoxidase BioVendor ELISA assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. Haemolysis and lipemia interfere with resistin and myeloperoxidase BioVendor ELISA assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. arp1.com [arp1.com]
- 13. researchgate.net [researchgate.net]
- 14. pH-dependent regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Synthetic Myeloperoxidase Inhibitor AZD3241 Ameliorates Dextran Sodium Sulfate Stimulated Experimental Colitis [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Sodium Chlorite and Other Oxidizing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the creation of numerous pharmaceuticals and fine chemicals. The choice of an oxidizing agent is paramount, dictating the reaction's efficiency, selectivity, and compatibility with other functional groups within a complex molecule. This guide provides an objective comparison of sodium chlorite, primarily used in the Pinnick oxidation, with other common oxidizing agents. The information is supported by experimental data to aid in the selection of the most suitable reagent for a given synthetic challenge.
At a Glance: Comparison of Common Aldehyde Oxidation Methods
The following table summarizes the key characteristics and performance of various methods for oxidizing aldehydes to carboxylic acids.
| Method | Oxidizing Agent | Typical Substrate | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | This compound (NaClO₂) | Aliphatic, aromatic, α,β-unsaturated aldehydes | 4 - 14 hours | 70-95% | Excellent functional group tolerance, mild conditions, ideal for sensitive substrates.[1] | Requires a scavenger for hypochlorite byproduct; can be sensitive to reaction pH.[1] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | Primary alcohols and most aldehydes | 0.5 - 2 hours | 75-90% | Fast, high-yielding, and uses inexpensive reagents.[1][2] | Highly toxic chromium waste, strongly acidic conditions limit substrate scope.[1][2] |
| Potassium Permanganate | Potassium Permanganate (KMnO₄) | Aromatic and aliphatic aldehydes | Varies | Moderate to High | Powerful and inexpensive oxidizing agent.[2] | Often non-selective, can lead to over-oxidation and cleavage of other functional groups.[2] |
| Tollens' Reagent | Silver (I) complex in ammonia | Aldehydes | Short | High | Very mild and selective for aldehydes.[3] | Primarily used for qualitative analysis (silver mirror test), expensive for large-scale synthesis.[3][4] |
| Catalytic H₂O₂ Oxidation | Hydrogen Peroxide (H₂O₂) with a catalyst (e.g., benzeneseleninic acid) | Aromatic and aliphatic aldehydes | 3 - 6 hours | 75-99% | "Green" oxidant (water is the only byproduct), mild conditions, high yields.[1] | Requires a catalyst which may need to be removed from the final product.[1] |
The Pinnick Oxidation: A Closer Look at this compound
The Pinnick oxidation has become a favored method for the conversion of aldehydes to carboxylic acids due to its mild reaction conditions and broad functional group tolerance.[5] It is particularly effective for α,β-unsaturated aldehydes, which are often susceptible to side reactions with other oxidants.[5]
Reaction Mechanism
The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is formed in situ from this compound under weakly acidic conditions. The chlorous acid then adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[5][6]
Caption: Mechanism of the Pinnick Oxidation.
A critical aspect of the Pinnick oxidation is the scavenging of the hypochlorous acid (HOCl) byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of double bonds.[5][6] Scavengers like 2-methyl-2-butene or hydrogen peroxide are therefore added to the reaction mixture to quench the HOCl as it is formed.[5][6]
Experimental Protocols
Below are detailed experimental protocols for the oxidation of an α,β-unsaturated aldehyde, cinnamaldehyde, to cinnamic acid using the Pinnick oxidation and, for comparison, potassium permanganate.
Protocol 1: Pinnick Oxidation of Cinnamaldehyde
Materials:
-
Cinnamaldehyde
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
This compound (NaClO₂, 80% technical grade)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the cinnamaldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O.[1]
-
To the stirred solution, add 2-methyl-2-butene (10-20 equiv) followed by sodium dihydrogen phosphate (10 equiv).[1]
-
In a separate flask, prepare a solution of this compound (10 equiv) in water and add it dropwise to the reaction mixture at room temperature.[1]
-
Stir the reaction vigorously for 14 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][6]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHSO₃.
-
Extract the mixture with ethyl acetate. The combined organic layers are then dried over anhydrous Na₂SO₄.[6]
-
The solvent is removed under reduced pressure to yield the crude cinnamic acid, which can be further purified by recrystallization.
Caption: General workflow for the Pinnick oxidation.
Protocol 2: Potassium Permanganate Oxidation of Cinnamaldehyde
Materials:
-
Cinnamaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve cinnamaldehyde (1.0 equiv) and sodium carbonate (1.2 equiv) in water in a flask equipped with a magnetic stir bar and cooled in an ice bath.
-
Slowly add a solution of potassium permanganate (2.0 equiv) in water to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with hydrochloric acid to precipitate the cinnamic acid.
-
Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from water or an appropriate organic solvent.
Broader Utility of this compound
While the Pinnick oxidation is its most prominent application, this compound can also be employed in other oxidative transformations. For instance, in combination with TEMPO and sodium hypochlorite, it can efficiently oxidize primary alcohols to carboxylic acids.[7] This method is noted for its high yields and for not causing racemization at adjacent chiral centers.[7] Furthermore, this compound, by generating chlorine dioxide in situ, is an effective reagent for the oxidation of sulfides to sulfones, offering a practical alternative to aqueous oxidants.[8][9]
Quantitative Comparison of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Aldehyde Substrate | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| Cinnamaldehyde | NaClO₂, 2-methyl-2-butene, NaH₂PO₄, t-BuOH/H₂O | Room temperature, 14h | 89-95% | [10] |
| Cinnamaldehyde | KMnO₄, aqueous medium | pH 1-7 | Benzoic acid as major product | [11] |
| Benzaldehyde | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | ~90% | [2] |
| Various aromatic aldehydes | H₂O₂/Benzeneseleninic acid | CH₂Cl₂, RT, 3-6h | 75-99% | [1] |
| Complex vinyl iodide aldehyde | NaClO₂, 2-methyl-2-butene, NaH₂PO₄, t-BuOH/H₂O | Room temperature | 95% (over two steps) | [4] |
| Aliphatic aldehyde | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | High | [2] |
Safety Considerations
This compound is a strong oxidizing agent and requires careful handling.[12] It is corrosive and can cause severe irritation or burns upon contact with skin and eyes.[12] Dry this compound can become a fire or explosion hazard if it comes into contact with combustible materials.[12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when working with this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound, through the Pinnick oxidation, stands out as a mild and highly selective reagent for the oxidation of aldehydes to carboxylic acids, particularly for substrates with sensitive functional groups.[5] While traditional oxidizing agents like chromium-based reagents and potassium permanganate can be effective, they often suffer from harsh reaction conditions, lack of selectivity, and significant environmental and safety concerns.[2] For modern organic synthesis, especially in the context of complex molecule synthesis in drug development, the Pinnick oxidation offers a reliable and often superior alternative. The choice of oxidant will always depend on the specific substrate and the desired outcome, but the data and protocols presented here provide a strong foundation for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. This compound [organic-chemistry.org]
- 8. Sulfide Oxidation to Sulfone Using this compound and Hydrochloric Acid in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfide Oxidation to Sulfone Using this compound and Hydrochloric Acid in Organic Solvents [mdpi.com]
- 10. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]
- 11. A study of the permanganate oxidation of trans-cinnamaldehyde [tuklas.up.edu.ph]
- 12. chemguide.co.uk [chemguide.co.uk]
A Comparative Analysis of Sodium Chlorite's Efficacy as a Disinfectant
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sodium Chlorite and Its Alternatives Supported by Experimental Data
The imperative for robust and effective disinfection protocols in research, clinical, and pharmaceutical settings cannot be overstated. The selection of an appropriate disinfectant is a critical decision, hinging on a thorough understanding of its efficacy, mechanism of action, and suitability for specific applications. This guide provides a comprehensive comparison of this compound, often utilized in its acidified form or as a precursor to chlorine dioxide, against other widely used disinfectants: sodium hypochlorite, quaternary ammonium compounds, and peracetic acid. The following sections present quantitative efficacy data, detailed experimental protocols, and visual representations of microbial inactivation pathways and testing workflows to aid in informed decision-making.
Mechanisms of Microbial Inactivation
The antimicrobial activity of a disinfectant is dictated by its chemical properties and its interaction with microbial cells. Understanding these mechanisms is fundamental to predicting efficacy against different types of microorganisms and under various environmental conditions.
This compound itself possesses limited antimicrobial properties. Its efficacy is realized through its conversion to more reactive species, primarily chlorous acid and chlorine dioxide, upon acidification.[1][2] This process facilitates a multi-faceted attack on microbial cells. The primary mechanism involves the oxidation of cellular components. Chlorine dioxide, a potent oxidizing agent, readily penetrates the cell wall and reacts with vital amino acids, such as cysteine, tryptophan, and tyrosine, within the cytoplasm.[3] This disrupts protein synthesis and enzymatic function, leading to cell death.[3] Viruses are inactivated through a different pathway, where chlorine dioxide reacts with peptone, a substance derived from protein hydrolysis, thereby inhibiting the formation of viral proteins.[3]
In contrast, sodium hypochlorite, the active ingredient in bleach, dissociates in water to form hypochlorous acid (HOCl).[4] HOCl, a strong oxidizing agent, penetrates the cell and oxidizes sulfhydryl groups in enzymes and other proteins, leading to their inactivation and the disruption of cellular metabolism.[4] It can also cause damage to nucleic acids.[4]
Quaternary ammonium compounds (QACs) are cationic surfactants that interact with the negatively charged microbial cell membrane. This interaction disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components and ultimately cell lysis.
Peracetic acid (PAA) functions as a powerful oxidizing agent, denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins and enzymes.[5]
Below are diagrams illustrating the proposed mechanisms of action for these disinfectants.
Caption: Mechanisms of microbial inactivation for common disinfectants.
Comparative Efficacy: A Data-Driven Overview
The true measure of a disinfectant's utility lies in its performance under controlled experimental conditions. The following tables summarize quantitative data from various studies, comparing the efficacy of this compound (as acidified this compound) and its alternatives against a range of microorganisms. Efficacy is primarily reported as log reduction, which represents the decrease in the number of viable microorganisms on a logarithmic scale.
Table 1: Bactericidal Efficacy of Acidified this compound (ASC) on Meat Contact Surfaces
| Surface | ASC Concentration (ppm) | Mean Log10 CFU/cm² Reduction (Total Aerobic Count) |
| Knives | 500 | >10 to 3.43 |
| 800 | >10 to 2.30 | |
| 1200 | >10 to <10 | |
| Mincer Machines | 500 | >10 to 4.38 |
| 800 | >10 to 3.41 | |
| 1200 | >10 to 2.01 | |
| Cutting Boards | 500 | >10 to 4.60 |
| 800 | >10 to 3.46 | |
| 1200 | >10 to 2.14 | |
| Floor | 500 | >10 to 5.38 |
| 800 | >10 to 4.37 | |
| 1200 | >10 to 3.22 | |
| Data sourced from a study on the efficacy of ASC in sanitizing meat contact surfaces.[6] |
Table 2: Comparative Efficacy of Acidified this compound (ASC) and Sodium Hypochlorite (NaClO) against E. coli on Leafy Greens
| Sanitizer | Concentration | Log CFU/g Reduction on Lettuce (5 min wash) | Log CFU/g Reduction on Spinach (5 min wash) |
| Acidified this compound (ASC) | 20 mg/L (pH 4.6) | 1.9 ± 0.4 | 1.6 ± 0.4 |
| Sodium Hypochlorite (NaClO) | 100 mg/L | 1.7 ± 0.3 | 1.6 ± 0.2 |
| Distilled Water | N/A | No reduction | No reduction |
| Data from a comparative study on the effectiveness of ASC and NaClO in reducing Escherichia coli on fresh produce.[7] |
Table 3: Comparative Virucidal Efficacy of Chlorine Dioxide and Other Disinfectants
| Disinfectant | Microorganism | CT Value (mg·min/L) for 99% Inactivation at 5°C |
| Chlorine Dioxide (pH 6-7) | Escherichia coli | 0.4 - 0.75 |
| Poliovirus 1 | 0.2 - 6.7 | |
| Rotavirus | 0.2 - 2.1 | |
| Giardia lamblia cysts | 26 | |
| Cryptosporidium parvum | 78 (90% inactivation at 25°C) | |
| Free Chlorine (pH 6-7) | Escherichia coli | 0.034 - 0.05 |
| Poliovirus 1 | 1.1 - 2.5 | |
| Rotavirus | 0.01 - 0.05 | |
| Giardia lamblia cysts | 47 - >150 | |
| Cryptosporidium parvum | 7200 (99% inactivation at 25°C) | |
| CT value is the product of disinfectant concentration (C) in mg/L and contact time (T) in minutes. Data compiled from various published sources.[8] |
Experimental Protocols for Efficacy Testing
The validation of a disinfectant's efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for common disinfectant efficacy tests, including the AOAC Use-Dilution Test, USP <1072> guidelines, and the EN 13697 surface test.
AOAC Use-Dilution Test (e.g., AOAC 955.15 for Staphylococcus aureus)
The AOAC Use-Dilution Test is a carrier-based method used to evaluate the bactericidal efficacy of liquid disinfectants on hard surfaces.[9][10][11]
Methodology:
-
Carrier Preparation: Stainless steel penicylinders are sterilized.
-
Inoculation: A 48-hour culture of the test microorganism (e.g., Staphylococcus aureus) is prepared. The sterile carriers are immersed in the bacterial culture and then dried for a specified period.[9] For products claiming "one-step" cleaning and disinfection, an organic soil load is added to the culture.[9]
-
Exposure: Each inoculated and dried carrier is individually transferred to a tube containing 10 mL of the disinfectant at its use-dilution. The carriers remain in the disinfectant for a predetermined contact time.[9]
-
Neutralization and Incubation: After the contact time, the carriers are transferred to a tube containing a neutralizing broth that inactivates the disinfectant. These tubes are then incubated under conditions suitable for microbial growth.[9]
-
Evaluation: The tubes are observed for turbidity, which indicates bacterial growth. The number of tubes showing growth is recorded. For EPA registration against S. aureus, at least 57 out of 60 carriers must show no growth.[11]
USP <1072> Disinfectant Efficacy Testing
The United States Pharmacopeia (USP) General Chapter <1072> provides guidelines for the selection and validation of disinfectants used in pharmaceutical manufacturing environments. It recommends a multi-faceted approach to efficacy testing.[12][13]
Key Testing Phases:
-
Use-Dilution Test (Screening): This initial phase involves screening disinfectants at various concentrations and contact times against a panel of standard microorganisms and environmental isolates.[12] This can be performed using a quantitative method like the EN Suspension Test to determine log reduction.
-
Surface Challenge Test: This test evaluates the disinfectant's performance on representative surfaces from the manufacturing facility.
-
Coupon Preparation: Coupons of materials found in the cleanroom (e.g., stainless steel, glass, vinyl) are sterilized.
-
Inoculation: The coupons are inoculated with a known quantity of challenge microorganisms (standard strains and environmental isolates).[14]
-
Disinfection: The disinfectant is applied to the inoculated surface using the same method as in routine practice (e.g., spraying, wiping).
-
Contact Time: The disinfectant is allowed to remain on the surface for the specified contact time.[13]
-
Recovery and Enumeration: After the contact time, the surface is sampled using a validated method with a neutralizer to determine the number of surviving microorganisms.
-
Log Reduction Calculation: The log reduction is calculated by comparing the number of microorganisms recovered from the treated coupons to the number recovered from untreated control coupons. USP <1072> suggests a minimum of a 3-log reduction for bacteria and a 2-log reduction for spores.[14]
-
EN 13697: Quantitative Non-porous Surface Test
EN 13697 is a European standard that specifies a method for evaluating the bactericidal and/or fungicidal activity of chemical disinfectants on non-porous surfaces without mechanical action.[15][16]
Methodology:
-
Test Surface: Stainless steel discs are used as the standard non-porous surface.[15]
-
Inoculation: A suspension of the test microorganism is prepared, and a defined volume is applied to the surface of the disc and dried to form a film.
-
Soiling Conditions: The test can be performed under "clean" (0.3 g/L bovine albumin) or "dirty" (3.0 g/L bovine albumin) conditions to simulate the presence of organic matter.[16]
-
Disinfectant Application: The disinfectant is applied to the dried microbial film.
-
Contact Time: The contact time is typically between 1 and 60 minutes.[16]
-
Neutralization and Recovery: After the contact time, the disc is transferred to a validated neutralizer to stop the disinfectant's activity. The surviving microorganisms are then recovered and enumerated.
-
Log Reduction Calculation: The log reduction is calculated by comparing the number of viable microorganisms recovered from the test discs to the number recovered from control discs treated with a diluent instead of the disinfectant. A 4-log reduction is required for bactericidal claims and a 3-log reduction for fungicidal claims.[15]
The following diagram illustrates a generalized workflow for a surface disinfectant efficacy test.
Caption: Generalized workflow for a surface disinfectant efficacy test.
References
- 1. fao.org [fao.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alphamechanicalservice.com [alphamechanicalservice.com]
- 4. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]
- 5. researcherslinks.com [researcherslinks.com]
- 6. Comparison of the effectiveness of acidified this compound and sodium hypochlorite in reducing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oxy.com [oxy.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]
- 11. tecolab-global.com [tecolab-global.com]
- 12. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 13. mcpur.com [mcpur.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. tecolab-global.com [tecolab-global.com]
- 16. EN 13697:2015+A1:2019 - Viroxy [viroxylabs.com]
A Comparative Environmental Impact Assessment of Sodium Chlorite and Alternative Bleaching Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bleaching Agent Performance and Environmental Footprint
The selection of a bleaching agent in industrial processes, ranging from pulp and paper manufacturing to textile and water treatment, carries significant environmental implications. This guide provides a comprehensive comparison of the environmental impact of sodium chlorite and its primary alternatives, including chlorine dioxide, hydrogen peroxide, ozone, and peracetic acid. The assessment is based on a review of scientific literature and experimental data, focusing on key environmental indicators such as the formation of hazardous byproducts, aquatic toxicity, biodegradability, and the impact on wastewater effluent quality.
Executive Summary
Historically, elemental chlorine was a dominant bleaching agent, but its role has dramatically declined due to the formation of persistent and toxic organochlorine compounds, such as dioxins and furans. This has led to the widespread adoption of Elemental Chlorine-Free (ECF) and Totally Chlorine-Free (TCF) bleaching processes. ECF processes primarily utilize chlorine dioxide, which is often generated from this compound, while TCF processes employ agents like hydrogen peroxide, ozone, and peracetic acid.
The data presented in this guide indicates that while ECF bleaching significantly reduces the formation of adsorbable organic halogens (AOX) compared to elemental chlorine, TCF bleaching sequences generally exhibit a lower overall environmental impact, particularly concerning the generation of chlorinated organic compounds and ecotoxicity. However, the choice of bleaching agent is often a trade-off between environmental performance, cost-effectiveness, and the desired final product characteristics.
Quantitative Comparison of Environmental Parameters
The following tables summarize key quantitative data from various studies, comparing the environmental performance of different bleaching agents. It is important to note that the values can vary depending on the specific industrial application, process conditions, and the composition of the material being bleached.
Table 1: Comparison of Adsorbable Organic Halogens (AOX) Formation
| Bleaching Agent/Process | Typical AOX Levels ( kg/ton of pulp) | Reference |
| Elemental Chlorine (Conventional) | 5.0 - 8.0 | [1] |
| Elemental Chlorine-Free (ECF) using Chlorine Dioxide | 0.1 - 0.5 | [1] |
| Totally Chlorine-Free (TCF) using Ozone & Hydrogen Peroxide | < 0.01 | [2] |
| Peracetic Acid (in TCF sequence) | Significantly reduced vs. ECF | [3] |
Table 2: Impact on Wastewater Effluent Quality (COD and BOD)
| Bleaching Agent/Process | COD Reduction Efficiency (%) | BOD Reduction Efficiency (%) | Reference |
| Peracetic Acid assisted ECF (PaaD0EOPD vs. D0EOPD) | 36.8 | 37.0 | [3] |
| Ozone (in TCF sequence) | Reduces COD and BOD loads | Enhances biodegradability (increases BOD/COD ratio) | [4] |
| TCF (PQP) vs. Chlorine Bleaching (C/D(EO)C/D) | 96-98 (for TCF) vs. 82-93 (for CB) | - | [5] |
Table 3: Aquatic Toxicity
| Bleaching Agent | Acute Toxicity (LC50/EC50) | Notes | Reference |
| Sodium Hypochlorite | Very toxic to aquatic organisms | Reacts with organic matter, potentially forming harmful byproducts | [6] |
| Peracetic Acid | 0.7 - 16 mg/L (Daphnia) | Decomposes into environmentally compatible substances | [7][8] |
| Hydrogen Peroxide | - | Decomposes to water and oxygen | [9] |
| Chlorine Dioxide | - | Less formation of harmful byproducts compared to chlorine | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bleaching agents. Below are summaries of standard experimental protocols for key environmental parameters.
Determination of Adsorbable Organic Halogens (AOX)
Principle: This method measures the total amount of organically bound halogens (chlorine, bromine, iodine) that can be adsorbed onto activated carbon.
Methodology:
-
Sample Preparation: The aqueous sample (e.g., bleach plant effluent) is acidified to a pH of 2 with nitric acid.
-
Adsorption: The acidified sample is shaken with a known amount of activated carbon for a specified period (e.g., 1 hour). During this time, the organic halogen compounds adsorb onto the carbon.
-
Washing: The carbon is separated from the sample and washed with a nitrate solution to remove inorganic halides.
-
Combustion: The activated carbon with the adsorbed organic halogens is combusted in an oxygen-rich atmosphere at a high temperature (e.g., 950°C).
-
Titration: The resulting hydrogen halides (HX) are absorbed in an electrolyte solution and quantified by microcoulometric titration. The amount of charge required to neutralize the halides is proportional to the amount of AOX in the original sample.
Measurement of Chemical Oxygen Demand (COD)
Principle: COD is a measure of the oxygen equivalent of the organic matter in a water sample that is susceptible to oxidation by a strong chemical oxidant.
Methodology (Closed Reflux, Titrimetric Method):
-
Sample Digestion: A known volume of the sample is refluxed in a strongly acidic solution with a known excess of potassium dichromate (K₂Cr₂O₇). Silver sulfate is used as a catalyst, and mercuric sulfate is added to complex any chloride ions, which can interfere with the test.
-
Oxidation: During the 2-hour reflux period, the organic matter in the sample is oxidized by the dichromate.
-
Titration: After cooling, the excess unreacted dichromate is titrated with a standard solution of ferrous ammonium sulfate (FAS) using a ferroin indicator. The endpoint is a sharp color change from blue-green to reddish-brown.
-
Calculation: The amount of dichromate consumed is proportional to the amount of organic matter in the sample, and the COD is calculated and expressed in milligrams of oxygen per liter (mg/L).[10][11]
Assessment of Biochemical Oxygen Demand (BOD)
Principle: BOD measures the amount of dissolved oxygen consumed by aerobic microorganisms as they decompose the organic matter in a water sample over a specific incubation period (typically 5 days at 20°C).
Methodology (BOD₅ Test):
-
Sample Preparation: The sample is diluted with aerated dilution water containing a seed of microorganisms and nutrients.
-
Initial Dissolved Oxygen (DO) Measurement: The initial DO concentration of the diluted sample is measured using a DO meter.
-
Incubation: The sample is incubated in a sealed bottle in the dark at 20°C for 5 days.
-
Final Dissolved Oxygen (DO) Measurement: After 5 days, the final DO concentration is measured.
-
Calculation: The BOD is calculated as the difference between the initial and final DO concentrations, adjusted for the dilution factor. The result is expressed in mg/L.[10][11]
Aquatic Toxicity Testing
Principle: Aquatic toxicity tests evaluate the adverse effects of a chemical on aquatic organisms under controlled laboratory conditions. Acute toxicity is typically measured as the concentration that is lethal to 50% of the test organisms (LC₅₀) over a short period (e.g., 96 hours).
Methodology (Example using Daphnia magna):
-
Test Organisms: A cultured population of Daphnia magna (water fleas) of a specific age are used.
-
Test Solutions: A series of dilutions of the bleaching agent or effluent are prepared in a suitable culture water. A control group with no test substance is also included.
-
Exposure: The daphnids are exposed to the different concentrations of the test substance in beakers under controlled temperature and light conditions.
-
Observation: The number of immobilized or dead daphnids is recorded at specific time intervals (e.g., 24 and 48 hours).
-
Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated using statistical methods such as the probit or logit method.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes and logical relationships in the environmental assessment of bleaching agents.
Caption: Logical flow of environmental impact from bleaching agent use.
Caption: Experimental workflow for AOX (Adsorbable Organic Halogens) analysis.
Caption: High-level comparison of ECF and TCF bleaching processes.
Conclusion
The transition from elemental chlorine to ECF and TCF bleaching technologies has significantly reduced the environmental footprint of industries reliant on bleaching processes. While this compound, as a precursor to chlorine dioxide in ECF processes, represents a substantial improvement over traditional chlorine bleaching, TCF agents such as hydrogen peroxide, ozone, and peracetic acid generally offer a more environmentally benign profile, particularly concerning the formation of chlorinated organic compounds.
The selection of a specific bleaching agent requires a holistic assessment that considers not only the direct environmental impacts but also energy consumption, process efficiency, and the specific quality requirements of the final product. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and professionals to make informed decisions that balance industrial needs with environmental stewardship. Further research and development into novel, sustainable bleaching technologies remain a critical area of focus for minimizing the environmental impact of these essential industrial processes.
References
- 1. Non-Chlorine Bleaching Alternatives: A Comparison Between Ozone and Sodium Hypochlorie Bleaching of [imisrise.tappi.org]
- 2. nouryon.com [nouryon.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Laccases, Manganese Peroxidases and Xylanases Used for the Bio-bleaching of Paper Pulp: An Environmental Friendly Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. processinstrumentsolutions.co.uk [processinstrumentsolutions.co.uk]
- 11. ippta.co [ippta.co]
- 12. dcceew.gov.au [dcceew.gov.au]
- 13. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
A Comparative Guide to Analytical Methods for Sodium Chlorite Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of sodium chlorite is paramount for ensuring product quality, safety, and regulatory compliance, particularly in applications involving chlorine dioxide as a disinfectant or oxidizing agent. The validation of analytical methods is a stringent requirement to guarantee data integrity. This guide offers a comprehensive comparison of prevalent analytical techniques for this compound quantification, complete with experimental data and detailed methodologies, to aid in the selection of the most suitable method for your specific needs.
The validation of an analytical procedure serves to demonstrate its fitness for its intended purpose. Key validation characteristics, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).
Comparison of Analytical Methods
The performance characteristics of various analytical methods for this compound quantification are summarized in the table below, allowing for a direct comparison of their key validation parameters.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) | Accuracy/Recovery (%) |
| Ion Chromatography (IC) with Suppressed Conductivity Detection | Separation of chlorite ions from other anions on an ion-exchange resin, followed by conductivity detection. | 0.023 - 1.0 µg/L; 0.2 mg/kg | Not explicitly stated in all sources. | 0.5 - 100 µg/L | 1.1 - 6.5%; 7.47% | 79.96 - 110.0%; 92.1% |
| Iodometric Titration | In an acidic medium, chlorite oxidizes iodide to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate solution. | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. |
| Titration with Thiourea Dioxide | Chlorite is reduced by an excess of thiourea dioxide (TUD). The remaining TUD is then back-titrated with potassium permanganate. | Theoretical LOD: ~7.5 ppm | Data not readily available. | Data not readily available. | Data not readily available. | Outperforms chronoamperometric analysis and is comparable to iodometric titration. |
| UV-Vis Spectrophotometry (Indigo Carmine Method) | Chlorite decolorizes Indigo Carmine in the presence of Fe(II). The decrease in absorbance at a specific wavelength is proportional to the chlorite concentration. | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. |
| Amperometric Titration (with Phenylarsine Oxide) | Titration of the sample with phenylarsine oxide (PAO), where the endpoint is determined by measuring the change in current between a pair of electrodes. | Can measure concentrations as low as 0.006 mg/L (for total residual chlorine). | Data not readily available. | Reliable over a range of 3 to 1000 µg/L (for total residual chlorine). | Data not readily available. | Data not readily available. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
Ion Chromatography (IC) with Suppressed Conductivity Detection
Principle: Ion chromatography is a highly sensitive and specific method for the determination of chlorite. It separates chlorite from other anions on an analytical column. The separated anions then pass through a suppressor, which reduces the background conductivity of the eluent, enhancing the signal-to-noise ratio. The conductivity of the suppressed eluent is then measured, and the chlorite concentration is determined by comparing the peak area to a calibration curve.
Methodology:
-
Sample Preparation: Filter the sample through a 0.45 µm filter to remove particulate matter. If high concentrations of chlorite are expected, dilute the sample with deionized water to fall within the calibration range.
-
Chromatographic Conditions:
-
Eluent: 9 mM Sodium Carbonate (Na₂CO₃).
-
Analytical Column: A high-capacity anion exchange column, such as a Dionex IonPac AS9-HC (4 x 250 mm).
-
Guard Column: Dionex AG9-HC (4 x 50 mm).
-
Flow Rate: 0.4 ml/min.
-
Injection Volume: 50 µL.
-
Detector: Suppressed conductivity detector.
-
-
Analysis:
-
Construct a standard curve by injecting a series of working standards of known concentrations. The linearity of the curve should be verified (R² > 0.99).
-
Inject the prepared sample solutions.
-
Identify the chlorite peak based on its retention time.
-
Quantify the chlorite concentration in the samples by comparing their peak areas to the standard curve.
-
Iodometric Titration
Principle: This classic titrimetric method relies on the oxidation of iodide (I⁻) to iodine (I₂) by chlorite (ClO₂⁻) in an acidic solution. The amount of liberated iodine, which is directly proportional to the chlorite concentration, is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
Methodology:
-
Sample Preparation: Accurately weigh about 4.0 g of the solid sample, dissolve it in deionized water, and quantitatively transfer it to a 100-mL volumetric flask. Make up to volume and mix. Pipette 50 mL of this solution into a 500-mL volumetric flask, dilute to volume, and mix to obtain the test sample solution.
-
Reaction:
-
Pipette 25 mL of the sample solution into a 500-mL narrow-mouth Erlenmeyer flask.
-
Add 100 mL of deionized water and 10 mL of 0.5N Hydrochloric acid.
-
Add about 2 g of potassium iodide, stopper the flask, mix, and keep it in a dark place for 2 minutes.
-
-
Titration:
-
Titrate the liberated iodine with 0.1N Sodium thiosulfate until most of the iodine color has disappeared.
-
Add a few drops of starch indicator solution. The solution should turn blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
-
Calculation: The concentration of this compound is calculated from the volume of sodium thiosulfate used.
Titration with Thiourea Dioxide and Potassium Permanganate
Principle: This is a back-titration method. Chlorite is first reduced by a known excess of thiourea dioxide (TUD). The unreacted TUD is then titrated with a standardized potassium permanganate (KMnO₄) solution. The amount of TUD that reacted with the chlorite is determined by difference, and from this, the concentration of chlorite is calculated. This method offers a clear visual endpoint.
Methodology:
-
Reaction with TUD:
-
To a 250 mL Erlenmeyer flask, add a known volume of a standardized TUD solution.
-
Add 25.0 mL of 2.5 M H₂SO₄.
-
Place the flask in a bath maintained at 60 °C and stir for 1 minute to allow the temperature to equilibrate.
-
Add a known volume of the this compound sample solution to the warm TUD solution.
-
-
Back-Titration:
-
Titrate the warm solution with a standardized solution of KMnO₄.
-
The endpoint is the first appearance of a persistent pink color due to the excess KMnO₄.
-
-
Calculation: The amount of chlorite is calculated based on the amount of TUD consumed in the reaction.
UV-Vis Spectrophotometry (Indigo Carmine Method)
Principle: This colorimetric method is based on the reaction of chlorite with the dye Indigo Carmine in the presence of ferrous iron (Fe(II)). The chlorite oxidizes and decolorizes the indigo carmine, and the decrease in absorbance, measured at a specific wavelength (around 610 nm), is proportional to the concentration of chlorite.
Methodology:
-
Reagents: Prepare an Indigo Carmine solution, a Ferrous iron (Fe(II)) solution, and a series of chlorite standard solutions of known concentrations.
-
Calibration Curve:
-
To a set of test tubes, add a fixed volume of the Indigo Carmine solution and the Fe(II)) solution.
-
Add varying volumes of the chlorite standard solutions to the test tubes.
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 45-55 °C).
-
Cool the solutions to room temperature.
-
Measure the absorbance of each solution at 610 nm using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
-
Sample Analysis:
-
Add the prepared water sample to a separate test tube containing the reagents and follow the same procedure as for the standards.
-
Determine the concentration of chlorite in the sample from the calibration curve.
-
Amperometric Titration with Phenylarsine Oxide (PAO)
Principle: Amperometric titration is an electrochemical technique used for the determination of chlorite. It involves titrating the sample with a suitable titrant, in this case, phenylarsine oxide (PAO). The endpoint of the titration is identified by a distinct change in the current that flows between a pair of electrodes as a function of the volume of titrant added.
Methodology:
-
Apparatus: An amperometric titrator with platinum electrodes.
-
Reagents:
-
Phenylarsine oxide (PAO) titrant (e.g., 0.00564 N).
-
Potassium iodide (KI) solution.
-
Phosphate buffer solution (pH 7).
-
Sulfuric acid (H₂SO₄) solution.
-
-
Procedure: This method can be adapted to differentiate between various chlorine species. To determine the total available chlorite, the sample pH is lowered to 2 with sulfuric acid, and potassium iodide is added. The liberated iodine is then titrated with a standard solution of phenylarsine oxide.
-
Analysis: The concentration of chlorite is calculated based on the volume of PAO titrant required to reach the endpoint and the stoichiometry of the reaction.
A Comparative Guide to the Cost-Effectiveness of Chlorine Dioxide Generation Methods
For Researchers, Scientists, and Drug Development Professionals
Chlorine dioxide (ClO₂) is a potent sterilizing and disinfecting agent with broad applications in research, healthcare, and pharmaceutical development. Due to its inherent instability, ClO₂ must be generated at its point of use. The choice of generation method is a critical decision that significantly impacts not only the yield and purity of the gas but also the overall cost-effectiveness and safety of laboratory or production workflows. This guide provides a comprehensive comparison of common chlorine dioxide generation methods, focusing on their economic viability and performance, supported by available data and detailed experimental protocols.
Key Chlorine Dioxide Generation Chemistries
The most prevalent methods for on-site chlorine dioxide generation utilize sodium chlorite (NaClO₂) as the primary precursor, which is then activated by various reagents. The primary commercial methods include:
-
Acid-Chlorite Method: In this straightforward process, an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is reacted with this compound to produce chlorine dioxide.
-
Chlorine-Chlorite Method: This method involves the reaction of chlorine gas (Cl₂) with this compound. It is a highly efficient method commonly used in large-scale industrial applications.
-
Electrochemical Method: This advanced method generates high-purity chlorine dioxide through the anodic oxidation of chlorite ions in an electrochemical cell, eliminating the need for strong acids or chlorine gas.[1]
-
Sodium Chlorate-Based Methods: In some large-scale industrial applications, particularly in the pulp and paper industry, chlorine dioxide is produced from sodium chlorate (NaClO₃) using a reducing agent like methanol or hydrogen peroxide in an acidic medium.
Comparative Analysis of Generation Methods
The selection of an appropriate chlorine dioxide generation method depends on a balance of factors including capital investment, operational costs, required production capacity, and safety considerations. The initial cost of a chlorine dioxide generator can be significant, but these costs are often offset by long-term operational savings through reduced chemical usage and lower labor costs.[2]
Quantitative Data Summary
The following table summarizes the key performance and cost-related metrics for the different chlorine dioxide generation methods. It is important to note that capital and operational costs can vary significantly based on the scale of the generator, regional chemical prices, and specific application requirements.[3]
| Generation Method | Precursor Chemicals | Typical Conversion Efficiency | Capital Cost | Operational Cost | Key Advantages | Key Disadvantages |
| Acid-Chlorite | This compound, Acid (e.g., HCl, H₂SO₄) | 65-80%[4][5] | Low to Medium | High (due to lower efficiency) | Simplicity of operation, lower initial investment for small-scale applications.[4] | Lower conversion efficiency, potential for unreacted precursor chemicals and byproducts, excess acid may require pH correction.[4] |
| Chlorine-Chlorite | This compound, Chlorine Gas | >95%[4] | Medium to High | Low to Medium | High conversion efficiency, cost-effective for larger volumes. | Requires handling of hazardous chlorine gas, potential for chlorinated byproducts.[4] |
| Electrochemical | This compound (in an electrolyte solution) | >80%[4] | High | Low | High purity ClO₂, no hazardous chemical precursors, simple operation.[4][6] | High initial capital investment, can be more expensive for direct ClO₂ generation.[1] |
| Sodium Chlorate-Based | Sodium Chlorate, Reducing Agent (e.g., Methanol, H₂O₂), Acid | 90-95%[7] | High | Low (for very large scale) | Lowest precursor chemical cost for large-scale production.[8] | Complex process, high capital cost, suitable only for very large consumers like pulp mills.[7] |
Conversion efficiency refers to the percentage of the precursor chemical (this compound or sodium chlorate) that is successfully converted to chlorine dioxide.
Experimental Protocols for Evaluating Cost-Effectiveness
To conduct a thorough and objective comparison of different chlorine dioxide generation methods in a laboratory or pilot-plant setting, a standardized experimental protocol is essential. The following outlines a general methodology for determining the cost-effectiveness of a given generation system.
Objective
To determine the production cost per unit mass (e.g., grams or kilograms) of chlorine dioxide for a specific generation method.
Materials and Equipment
-
Chlorine dioxide generator system to be evaluated.
-
Precursor chemicals of known concentration and purity.
-
Calibrated flow meters for precursor chemicals and dilution water.
-
Reaction vessel or chamber.
-
Gas collection apparatus (e.g., gas washing bottles with a suitable absorbing solution like potassium iodide).
-
UV-Vis spectrophotometer for measuring chlorine dioxide concentration.
-
Titration equipment for determining chlorite and chlorate concentrations.[9]
-
Personal protective equipment (PPE) appropriate for handling the chemicals involved.
Experimental Procedure
-
System Setup and Calibration:
-
Assemble the chlorine dioxide generation system according to the manufacturer's instructions.
-
Calibrate all flow meters and pumps to ensure accurate delivery of precursor chemicals.
-
-
Generator Operation:
-
Initiate the generation process, carefully controlling the feed rates of the precursor chemicals to the manufacturer's recommended stoichiometric ratios.
-
Allow the system to stabilize and reach a steady-state production of chlorine dioxide.
-
-
Sample Collection and Analysis:
-
Collect a known volume of the generated chlorine dioxide solution or gas over a specific time period.
-
For aqueous solutions, immediately measure the concentration of chlorine dioxide using a UV-Vis spectrophotometer at its characteristic absorbance maximum (around 360 nm).[10]
-
Alternatively, use iodometric titration to determine the chlorine dioxide concentration.[9]
-
Collect samples of the effluent to measure the concentration of unreacted this compound and any chlorate byproduct using titration or ion chromatography.[9]
-
-
Data Collection:
-
Record the consumption of each precursor chemical over the experimental run.
-
Record the total volume of chlorine dioxide solution or gas produced.
-
Record the measured concentration of chlorine dioxide, unreacted chlorite, and any byproducts.
-
-
Calculations:
-
Generator Yield: Calculate the actual yield of chlorine dioxide produced and compare it to the theoretical maximum yield based on the amount of precursor chemical consumed. This will determine the conversion efficiency.[11]
-
Precursor Cost: Determine the cost of the precursor chemicals consumed during the experiment based on their purchase price.
-
Cost per unit of ClO₂: Calculate the total precursor cost and divide it by the total mass of chlorine dioxide produced to determine the operational cost per gram or kilogram.
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated area or under a fume hood.
-
Personnel must wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Be aware of the explosive nature of chlorine dioxide gas at high concentrations and take precautions to prevent its accumulation.
Visualizing Workflows and Relationships
To better understand the processes and logical connections involved in selecting and evaluating a chlorine dioxide generation method, the following diagrams have been created using Graphviz.
Caption: Overview of common chlorine dioxide generation pathways.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. pureline.com [pureline.com]
- 3. Chlorine Dioxide Generator Systems Up to 10,000 lbs/day [idiclo2.com]
- 4. dioxide.com [dioxide.com]
- 5. oxy.com [oxy.com]
- 6. researchgate.net [researchgate.net]
- 7. papertechnologyinternational.com [papertechnologyinternational.com]
- 8. Process comparison: Generating chlorine dioxide gas: chlorate vs. chlorite [publicworks.com]
- 9. youtube.com [youtube.com]
- 10. Production of Chlorine Dioxide Using Hydrogen Peroxide and Chlorates [mdpi.com]
- 11. cdn.hach.com [cdn.hach.com]
A Comparative Analysis of the Antimicrobial Spectrum of Sodium Chlorite and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of sodium chlorite against other common disinfectants, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate antimicrobial agent for their specific applications.
Executive Summary
This compound, particularly when activated to form chlorine dioxide, exhibits a broad and potent antimicrobial spectrum. This guide compares its efficacy against sodium hypochlorite, hydrogen peroxide, and peracetic acid. Quantitative data from various studies are presented in tabular format for ease of comparison. Detailed experimental protocols for common antimicrobial susceptibility tests are also provided, alongside diagrams illustrating the mechanism of action and experimental workflows.
Comparative Antimicrobial Efficacy
The following tables summarize the antimicrobial activity of this compound (often as chlorine dioxide) and its alternatives against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobials
| Microorganism | Sodium Hypochlorite (mg/mL) | Chlorine Dioxide (from this compound) (ppm) | Hydrogen Peroxide (%) | Peracetic Acid (%) | Reference(s) |
| Staphylococcus aureus (MRSA) | - | 10 - 100 | - | - | [1][2] |
| Pseudomonas aeruginosa (MDRP) | - | 10 | - | - | [1][2] |
| Acinetobacter baumannii (MDRA) | - | 10 | - | - | [1][2] |
| Escherichia coli | - | - | - | - | [3] |
| Enterococcus faecalis | 1% (inhibited growth) | 0.25% (inhibited growth) | - | 0.5-2.0% | [4][5] |
| Candida albicans | 0.150 | - | - | - | [6][7] |
| Klebsiella pneumoniae (CRKP) | 0.125 | - | - | - | [6][7] |
| Staphylococcus aureus | 0.0001% (effective dilution) | - | - | 0.001% (effective dilution) | [8] |
Note: Direct comparison of concentrations can be challenging due to different units and experimental conditions. The data presented is for relative comparison.
Table 2: Log Reduction in Microbial Counts by Various Antimicrobials
| Microorganism | Treatment | Log Reduction (CFU/mL) | Contact Time | Reference(s) |
| S. aureus & P. aeruginosa Biofilms | Sodium Hypochlorite & Hydrogen Peroxide | Significantly higher than Quaternary Ammonium Compounds | - | [9][10] |
| E. coli, P. fluorescens, S. aureus on Stainless Steel | Sodium Hypochlorite (100 or 200 mg/l) | Reduction to 1.0, 0.0, and 0.0 cells/field respectively | 10 min | [3] |
| E. coli, P. fluorescens, S. aureus on Stainless Steel | Peracetic Acid (250 or 1000 mg/l) | Less effective than Sodium Hypochlorite | 10 min | [3] |
| Multi-Drug Resistant Strains | Chlorine Dioxide (100 ppm) | Complete kill | 15 sec | [1][2] |
| Multi-Drug Resistant Strains | Sodium Hypochlorite (100 ppm) | Failed to significantly lower numbers | 15 sec | [1][2] |
Mechanism of Action
This compound itself is a stable salt. Its potent antimicrobial activity is realized upon its conversion to chlorine dioxide (ClO₂), a strong oxidizing agent.[11]
The primary antimicrobial mechanism of chlorine dioxide involves the disruption of vital cellular functions through oxidation. It readily penetrates the cell wall of microorganisms and reacts with amino acids, RNA, and lipids within the cytoplasm.[5][6] This oxidative stress leads to the inhibition of protein synthesis and ultimately, cell death.[8][12] Unlike non-oxidizing disinfectants, chlorine dioxide is effective against inactive microorganisms and its mechanism makes it difficult for microbes to develop resistance.[6]
Experimental Protocols
The following are generalized protocols for determining the antimicrobial efficacy of disinfectants. Specific parameters may vary between studies.
Minimum Inhibitory Concentration (MIC) Test
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]
Protocol:
-
Preparation of Antimicrobial Agent: A series of dilutions of the test disinfectant are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).[9]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically to a concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Inoculation: Each dilution of the disinfectant is inoculated with the microbial suspension.[9]
-
Incubation: The inoculated dilutions are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]
-
Observation: The tubes or wells are examined for visible signs of growth (turbidity). The lowest concentration without visible growth is recorded as the MIC.[4]
Minimum Bactericidal Concentration (MBC) Test
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[4]
Protocol:
-
Perform MIC Test: The MIC test is performed as described above.
-
Subculturing: A small volume from the tubes/wells showing no visible growth in the MIC test is plated onto an agar medium that does not contain the disinfectant.[4][13]
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Observation: The lowest concentration of the disinfectant that results in a 99.9% or greater reduction in the initial inoculum is determined to be the MBC.[11][13]
AOAC Use-Dilution Test
This method is a carrier-based test used to evaluate the efficacy of disinfectants on hard, inanimate surfaces.[1][14]
Protocol:
-
Carrier Inoculation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test microorganism and then dried.[15][16]
-
Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant at its use-dilution for a specified contact time.[15][17]
-
Neutralization: After the contact time, the carriers are transferred to a neutralizing broth to stop the action of the disinfectant.[14]
-
Incubation: The carriers in the neutralizing broth are incubated to allow for the growth of any surviving microorganisms.[1]
-
Observation: The number of tubes showing growth is recorded. To pass the test, a specific number of carriers must show no growth (e.g., for EPA registration against Salmonella enterica, at least 59 out of 60 carriers must show no growth).[16]
Conclusion
This compound, when activated to chlorine dioxide, demonstrates a rapid and broad-spectrum antimicrobial activity, often superior to other common disinfectants, especially against multi-drug resistant strains and biofilms.[1][2][14] Its oxidative mechanism of action makes it a robust choice for a variety of disinfection and sterilization applications. However, the choice of an antimicrobial agent should always be based on the specific application, target microorganisms, and safety considerations. The experimental data and protocols provided in this guide offer a foundation for making informed decisions in a research and development setting.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. The Science Behind Chlorine Dioxide Disinfection | Scotmas - Chlorine Dioxide Specialists [scotmas.com]
- 3. Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI [ivami.com]
- 4. microchemlab.com [microchemlab.com]
- 5. Application of chlorine dioxide and its disinfection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Does ClO2 Kill Bacteria | Scotmas - Chlorine Dioxide Specialists [scotmas.com]
- 7. microchemlab.com [microchemlab.com]
- 8. scispace.com [scispace.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. scielo.br [scielo.br]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. vvc19.fr [vvc19.fr]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microchemlab.com [microchemlab.com]
- 15. sd81c1d1a26fba3ff.jimcontent.com [sd81c1d1a26fba3ff.jimcontent.com]
- 16. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]
- 17. Use-Dilution Test for Disinfectant - Microbe [microbe.creativebiomart.net]
A Comparative Analysis of Sodium Chlorite and Hydrogen Peroxide in Pulp Bleaching
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and environmentally benign pulp bleaching technologies is a paramount concern in the paper and pulp industry. This guide provides a comprehensive comparative analysis of two prominent bleaching agents: sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂). We will delve into their performance metrics, supported by experimental data, and provide detailed methodologies for key experiments. This objective comparison aims to equip researchers and scientists with the necessary information to make informed decisions in their pulp bleaching endeavors.
Performance Comparison: this compound vs. Hydrogen peroxide
The efficacy of a bleaching agent is determined by several key performance indicators, including brightness, viscosity, and delignification (kappa number reduction). The following tables summarize the quantitative data from various studies to facilitate a direct comparison between this compound and hydrogen peroxide.
Table 1: General Performance Characteristics
| Feature | This compound | Hydrogen Peroxide |
| Primary Role | Delignification and brightening | Primarily brightening, some delignification |
| Selectivity | High selectivity towards lignin | High selectivity, reacts with lignin chromophores[1] |
| Optimal pH | Acidic (pH 3.5-5)[2] | Alkaline (pH > 9)[3] |
| Environmental Impact | Can form chlorinated organic compounds, though less than elemental chlorine. Considered an ECF agent.[4] | Considered a TCF agent, decomposition products are water and oxygen.[5] |
| Cost | Generally more expensive | Can be expensive, but often used in combination with other agents to reduce costs.[1] |
Table 2: Comparative Bleaching Performance Data
| Parameter | Bleaching Sequence | Initial Kappa Number | Final Kappa Number | Brightness (% ISO) | Viscosity (mPa·s) | Reference |
| Sulphate Hardwood Pulp | Pa-E-Ch-EP-Ch-OxA (H₂O₂ and NaClO₂) | 13.2 | 1.06 | 88.9 | - | [4] |
| Softwood Kraft Pulp | Chlorine Dioxide Bleaching | - | ~1 | 86 | - | [6] |
| Softwood Kraft Pulp | Hydrogen Peroxide Bleaching | - | 7-8 | 77 | - | [6] |
| Hardwood Kraft Pulp | Q-P (H₂O₂) | - | - | 87.6 | - | [7] |
Note: Direct head-to-head comparative studies under identical conditions are limited. The data presented is from different studies and should be interpreted with caution.
Chemical Mechanisms of Bleaching
The bleaching actions of this compound and hydrogen peroxide are rooted in their distinct chemical pathways for lignin degradation and chromophore elimination.
This compound Bleaching
Under acidic conditions, this compound decomposes to form chlorine dioxide (ClO₂), which is the primary active bleaching species.[8] Chlorine dioxide is a highly selective oxidizing agent that attacks the phenolic and non-phenolic structures within lignin, leading to its degradation and solubilization. The process aims to maximize the formation of sodium chloride and minimize the production of sodium chlorate and chlorine dioxide gas.[8]
Caption: Simplified reaction pathway for pulp bleaching using this compound.
Hydrogen Peroxide Bleaching
Hydrogen peroxide bleaching is typically carried out under alkaline conditions, where it forms the perhydroxyl anion (HOO⁻), a strong nucleophile.[9] This anion is the primary active species responsible for attacking and degrading residual lignin and chromophoric structures in the pulp.[10] The effectiveness of hydrogen peroxide bleaching is highly dependent on controlling its decomposition, which can be catalyzed by transition metal ions.[11] Therefore, a chelation stage to remove these metals is often a prerequisite for efficient peroxide bleaching.[11][12]
References
- 1. princeton.edu [princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. idosi.org [idosi.org]
- 5. storaenso.com [storaenso.com]
- 6. The impact of bleaching on the yield of softwood kraft pu... [degruyterbrill.com]
- 7. Hydrogen peroxide bleaching of hardwood kraft pulp with adsorbed birch xylan and its effect on paper properties :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fundamental Reaction Mechanisms of Hydrogen Peroxide Bleaching [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. scribd.com [scribd.com]
Validating the Purity of Commercial Sodium Chlorite for Research Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. Sodium chlorite (NaClO₂), a versatile oxidizing agent and a precursor for the generation of chlorine dioxide, is widely used in various research applications.[1][2] However, commercial this compound is often of technical grade, with a typical purity of around 80%, and contains several impurities that can interfere with sensitive experiments.[3][4][5] This guide provides a comprehensive overview of the methods to validate the purity of commercial this compound, enabling researchers to select appropriate grades and ensure the quality of their starting materials.
Common Impurities in Commercial this compound
The manufacturing process of this compound indirectly from sodium chlorate can result in the presence of several residual reactants and byproducts.[6] Technical grade this compound is often stabilized with sodium hydroxide and its purity is adjusted by the addition of other salts.[3][4] The most common impurities found in commercial this compound include:
-
Sodium Chlorate (NaClO₃): A common byproduct of the manufacturing process.[3]
-
Sodium Chloride (NaCl): Often added to adjust the final concentration of this compound.[3]
-
Sodium Sulfate (Na₂SO₄): Can be a residual from the synthesis process.[3]
-
Sodium Carbonate (Na₂CO₃): Frequently added as a stabilizer to maintain an alkaline pH.[3]
-
Sodium Hydroxide (NaOH): Retained to enhance product stability.[3]
-
Moisture (H₂O): Due to its hygroscopic nature, this compound can absorb water from the atmosphere.[1]
Analytical Methods for Purity Determination
Several analytical techniques can be employed to determine the purity of this compound and quantify its impurities. The most common and accessible methods for a research laboratory setting are iodometric titration and ion chromatography.
Iodometric Titration for this compound Assay
Iodometric titration is a classic and reliable method for determining the concentration of oxidizing agents like this compound.[3][7][8][9] The principle involves the reaction of chlorite ions with excess iodide in an acidic solution to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the commercial this compound sample. Dissolve it in deionized water and quantitatively transfer it to a 100 mL volumetric flask. Make up to the mark with deionized water and mix thoroughly.
-
Reaction: Pipette 25 mL of the sample solution into a 250 mL Erlenmeyer flask. Add approximately 100 mL of deionized water.
-
Acidification and Iodide Addition: Carefully add 10 mL of 1 M sulfuric acid to the flask. Immediately add 1 g of potassium iodide (KI) to the solution. Stopper the flask, swirl gently, and allow the reaction to proceed in the dark for 5-10 minutes. The solution will turn a dark brown color due to the liberated iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution.
-
Endpoint Detection: When the solution turns a pale yellow, add 2 mL of a 1% starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
-
Calculation: The percentage of this compound in the sample can be calculated using the following formula:
Where:
-
V = Volume of sodium thiosulfate solution used (mL)
-
N = Normality of the sodium thiosulfate solution
-
22.61 = Equivalent weight of this compound (molar mass / 4)
-
W = Weight of the this compound sample in the aliquot titrated (g)
-
Ion Chromatography for Impurity Profiling
Ion chromatography (IC) is a powerful technique for separating and quantifying ionic species, making it ideal for determining the concentration of common anionic impurities in this compound, such as chlorate, chloride, and sulfate.[3][7][10][11]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 mg/L) in high-purity deionized water. Filter the sample through a 0.45 µm syringe filter before injection to protect the IC column.[3]
-
Instrumentation: Use an ion chromatograph equipped with an anion exchange column (e.g., Dionex IonPac AS9-HC), a guard column, a suppressed conductivity detector, and an autosampler.[3][10]
-
Chromatographic Conditions:
-
Calibration: Prepare a series of calibration standards containing known concentrations of the anions of interest (chlorate, chloride, sulfate). Run the standards to generate a calibration curve for each anion.
-
Analysis and Quantification: Inject the prepared sample solution into the ion chromatograph. The concentration of each impurity in the sample is determined by comparing its peak area to the calibration curve.
Comparison of Analytical Methods
| Feature | Iodometric Titration | Ion Chromatography |
| Principle | Redox titration | Ion exchange separation and conductivity detection |
| Determines | Purity of this compound (Assay) | Concentration of anionic impurities (e.g., ClO₃⁻, Cl⁻, SO₄²⁻) |
| Advantages | - Cost-effective- Simple instrumentation- High precision and accuracy for assay | - High sensitivity and selectivity- Can quantify multiple impurities simultaneously- Small sample volume required |
| Disadvantages | - Not suitable for impurity analysis- Can be affected by other oxidizing or reducing agents in the sample | - Higher initial instrument cost- Requires specialized columns and eluents- More complex method development |
Summary of Typical Commercial this compound Purity
| Component | Typical Concentration Range (%) |
| This compound (NaClO₂) Assay | 79 - 86[3] |
| Sodium Chlorate (NaClO₃) | < 4[3] |
| Sodium Chloride (NaCl) | < 19[3] |
| Sodium Sulfate (Na₂SO₄) | < 5[3] |
| Sodium Carbonate (Na₂CO₃) | < 8[3] |
| Sodium Hydroxide (NaOH) | < 3[3] |
| Loss on Drying (Moisture) | < 6[3] |
Note: These values are typical for technical grade this compound and can vary between suppliers. It is crucial to consult the supplier's certificate of analysis and to independently verify the purity for critical research applications.
Visualizing the Workflow and Experimental Process
To aid in understanding the validation process, the following diagrams illustrate the general workflow and the specific steps of iodometric titration.
Caption: General workflow for validating commercial this compound purity.
Caption: Step-by-step process of iodometric titration for this compound assay.
By implementing these analytical methods and following a structured validation workflow, researchers can confidently ascertain the purity of their commercial this compound, ensuring the integrity and reliability of their experimental outcomes.
References
- 1. 14 this compound Manufacturers in 2025 | Metoree [us.metoree.com]
- 2. This compound, 7758-19-2 [thegoodscentscompany.com]
- 3. fao.org [fao.org]
- 4. This compound - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | NaClO2 | CID 23668197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. A Titration Method for Standardization of Aqueous this compound Solutions Using Thiourea Dioxide† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pharmapath.in [pharmapath.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Chlorite
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical waste. Sodium chlorite, a powerful oxidizing agent, requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
Regulatory Classification
This compound is classified as a hazardous waste by the Environmental Protection Agency (EPA).[1][2] It is crucial to manage its disposal in accordance with all applicable local, state, and federal regulations.[1][3][4][5]
-
Solid this compound: Carries the EPA hazardous waste code D001 due to its ignitability.[1][2]
-
This compound Solutions: Are designated with the EPA hazardous waste code D002 because they are characteristically corrosive, typically having a pH greater than or equal to 12.5.[1]
Primary Disposal Method
The most direct and recommended method for disposing of this compound waste is to:
-
Collect and Contain: Collect the waste this compound in a designated, properly labeled, and sealed container.[6] Do not return spilled or unused material to the original container.[1][2]
-
Licensed Waste Disposal: Arrange for disposal at a licensed hazardous waste treatment, storage, and disposal facility.[1][2][6]
Neutralization Protocol for Aqueous Solutions
In some situations, and where permitted, neutralization of aqueous this compound solutions may be undertaken by trained personnel as a pretreatment step.[3][5] This process involves a three-stage chemical treatment to reduce the hazardous properties of the solution.
Important: This procedure should only be carried out by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, in a well-ventilated area.[3][5]
Step 1: Dilution
Due to the potential for heat generation during neutralization, the first step is to dilute the this compound solution with water to a concentration of no more than 5% by weight.[3][5] The pH of a 5% solution should be approximately 11.9.[3][5] When performing this dilution in a reactor, ensure the vessel is never filled beyond 75% of its capacity.[3][5]
Step 2: Reduction
The diluted this compound is then reduced using sodium sulfite (Na₂SO₃).[3][5] Sodium sulfite is recommended over other reducing agents like sodium thiosulfate or sodium bisulfite to avoid the generation of toxic chlorine dioxide gas.[3][5] The reaction is as follows:
NaClO₂ + 2Na₂SO₃ → 2Na₂SO₄ + NaCl
Add the sodium sulfite slowly to the diluted this compound solution to allow for adequate heat dissipation.[3][5] Thorough mixing is crucial to ensure the complete reduction of the chlorite.[3][5]
Step 3: Alkali Neutralization
Once the reduction is complete, slowly add a 5% hydrochloric acid (HCl) solution to neutralize the alkaline solution, lowering the pH to a range of 4-5.[3] It is important to monitor and maintain the solution's temperature below 100°F during this step.[3]
The following table summarizes the quantitative parameters for this neutralization procedure:
| Parameter | Value/Instruction |
| Initial Dilution Concentration | ≤ 5% this compound by weight |
| Reactor Capacity Limit | Do not exceed 75% |
| Reducing Agent | Sodium Sulfite (Na₂SO₃) |
| Sodium Sulfite to 5% this compound Ratio | 1.2 lbs (548 grams) of dry sodium sulfite per gallon of 5% solution |
| Neutralizing Agent | 5% Hydrochloric Acid (HCl) |
| 5% HCl to Reduced Solution Ratio | 1 gallon of 5% HCl per 10 gallons of reduced solution |
| Final pH Target | 4-5 |
| Temperature Control | Maintain below 100°F |
Spill Management
In the event of a this compound spill, immediate action is necessary to prevent harm and environmental contamination.
-
Small Spills: Absorb the spill with dry, inert materials such as sand or earth.[6] Do not use combustible materials like rags or sawdust.[6]
-
Large Spills: Dike the spilled material to contain it.[6] If possible, absorb it with inert materials. If not recoverable, the spill may be diluted with water and flushed to a holding area for neutralization.[6]
-
Prevent Drying: Do not allow spilled this compound solutions to dry out.[7] The resulting white powder residue is an oxidizer and can become highly combustible.[7]
-
Contaminated Clothing: Remove any contaminated clothing immediately. If the exposure is significant, soak the clothing with water and dispose of it properly.[7] Do not allow contaminated clothing to dry, as it can become highly flammable.[7]
Below is a diagram illustrating the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Chlorite
Essential protocols for the safe management and disposal of sodium chlorite are critical for ensuring a secure laboratory environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize risks associated with this powerful oxidizing agent.
This compound, a key compound in various industrial and research applications, demands stringent safety measures due to its corrosive nature and potential to create explosive compounds.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is paramount to prevent injury and maintain a safe research setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. This includes protection for your eyes, face, hands, and body to prevent contact with the chemical in its solid or solution form.
Eye and Face Protection:
-
Wear safety glasses with side shields or goggles.[3]
-
A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2][3]
Skin Protection:
-
Gloves: Impervious gloves, such as butyl rubber or neoprene, are recommended.[3] Always consult with the glove supplier for specific recommendations.[3]
-
Protective Clothing: A chemical-resistant suit or a neoprene jacket and pants should be worn.[1] Suit or pant legs should overlap and cover rubber boots to prevent skin exposure.[1]
-
Footwear: Rubber boots are essential.[1] Leather and other organic materials can react with this compound and should be avoided.[1]
Respiratory Protection:
-
In situations with insufficient ventilation or the potential for dust or mist generation, a NIOSH/MSHA-approved air-purifying respirator with appropriate chemical cartridges is necessary.[3][4]
-
For potential uncontrolled releases or unknown exposure levels, a positive-pressure, air-supplied respirator is required.[3]
A summary of the recommended personal protective equipment is provided in the table below.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[2][3] |
| Hands | Impervious Gloves | Butyl rubber or neoprene are recommended materials.[3] |
| Body | Chemical-Resistant Suit/Apron | Neoprene suits or jackets and pants are advised.[1] |
| Feet | Rubber Boots | Boots should be high enough to be covered by pant legs.[1] |
| Respiratory | Air-Purifying or Supplied-Air Respirator | Required in poorly ventilated areas or when dust/mists are present. The type depends on the potential exposure level.[3][4] |
Operational Plan: Safe Handling from Start to Finish
A systematic approach to handling this compound is crucial to minimize risk. This operational plan outlines the necessary steps before, during, and after handling the chemical.
Preparation:
-
Training: Ensure all personnel are thoroughly trained on the hazards of this compound and the proper safety procedures.[2][4]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and functioning correctly.[1][4]
-
Ventilation: Work in a well-ventilated area.[4][5] Use local exhaust ventilation if there is a risk of generating dust or mists.[4]
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any work.[1]
Handling:
-
Don PPE: Put on all required personal protective equipment before handling this compound.
-
Avoid Incompatibles: Keep this compound away from combustible materials, organic materials, acids, and reducing agents to prevent fire or explosion.[1][4][6]
-
Clean Utensils: Use only clean, dry plastic or other compatible utensils for handling.[4]
-
Mixing: When preparing solutions, always add this compound to water; never add water to this compound.[4]
Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin after handling.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[6][7] Keep containers tightly closed.[7]
-
Clothing: If clothing becomes contaminated, remove it immediately, soak it with water to prevent drying and potential ignition, and launder it separately.[1][8] Significant contamination may require disposal of the clothing.[1]
Emergency Procedures: A Rapid and Effective Response
In the event of an emergency, a swift and informed response is critical to mitigate harm.
Spills:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: For dry spills, cover with an inert material like dry lime, sand, or soda ash and place in a covered container for disposal.[2] For liquid spills, contain the spill and absorb it with a non-flammable commercial absorbent.[6]
-
Cleanup: Do not allow spilled this compound to dry, as it can become a fire hazard.[1][8] After cleanup, flush the area with plenty of water.[8]
Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[9]
-
Eye Contact: Immediately flush the eyes with water for at least 20 minutes at an eyewash station and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen.[9] Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting.[9] Seek immediate medical attention.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound waste is essential to protect the environment and comply with regulations.
-
Hazardous Waste: this compound waste is considered hazardous.[2][6]
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[6]
-
Containers: Do not return spilled material to the original container.[6] Place waste in a clean, approved, and properly labeled container.[1]
-
Contact Professionals: Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance on proper disposal procedures.[2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Step-by-Step this compound Safety Procedures [idiclo2.com]
- 2. nj.gov [nj.gov]
- 3. ercoworldwide.com [ercoworldwide.com]
- 4. oxy.com [oxy.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oxy.com [oxy.com]
- 7. us.chemicalstore.com [us.chemicalstore.com]
- 8. youtube.com [youtube.com]
- 9. hollandiagardens.com [hollandiagardens.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
